molecular formula C9H9NO4 B1268029 Methyl 2-(2-nitrophenyl)acetate CAS No. 30095-98-8

Methyl 2-(2-nitrophenyl)acetate

Cat. No.: B1268029
CAS No.: 30095-98-8
M. Wt: 195.17 g/mol
InChI Key: SWMFAAPTSMVULA-UHFFFAOYSA-N
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Description

Methyl 2-(2-nitrophenyl)acetate is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMFAAPTSMVULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334360
Record name methyl 2-(2-nitrophenyl)acetate
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30095-98-8
Record name methyl 2-(2-nitrophenyl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(2-nitrophenyl)acetate
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Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-(2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(2-nitrophenyl)acetate, a chemical compound with potential applications in organic synthesis and as a precursor for various biologically active molecules. This document details its chemical and physical properties, safety information, and a known method of synthesis. While the biological activities of its parent compound and other derivatives have been noted, specific biological data for this compound remains largely unreported in publicly available literature.

Chemical and Physical Properties

This compound, with the CAS number 30095-98-8 , is a nitro-substituted aromatic ester.[1] Its fundamental properties are summarized in the table below. The compound typically appears as a light orange oil.

PropertyValueSource
CAS Number 30095-98-8[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Appearance Light orange oilChemicalBook
IUPAC Name This compound[1]
Synonyms Methyl (2-nitrophenyl)acetate, 2-NITROPHENYLACETIC ACID METHYL ESTER, Benzeneacetic acid, 2-nitro-, methyl ester[1]

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of this compound.

Spectrum TypeDataSource
¹H NMR (CDCl₃) δ: 3.72 (3H, s), 4.03 (2H, s), 7.36 (1H, d, J = 7.3 Hz), 7.44-7.51 (1H, m), 7.57-7.63 (1H, m), 8.12 (1H, d, J = 7.8 Hz)ChemicalBook
¹³C NMR Data availablePubChem
Infrared (IR) Data availablePubChem
Mass Spectrometry (MS) Data availablePubChem

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 2-(2-nitrophenyl)acetic acid.

Materials:

  • 2-(2-nitrophenyl)acetic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-(2-nitrophenyl)acetic acid in methanol.

  • Slowly add concentrated sulfuric acid to the solution.

  • Heat the reaction mixture at reflux for 16 hours.

  • After the reaction is complete, remove the solvent by evaporation.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to yield this compound as a light orange oil.

Below is a workflow diagram illustrating the synthesis process.

G Synthesis Workflow of this compound start Start dissolve Dissolve 2-(2-nitrophenyl)acetic acid in Methanol start->dissolve add_acid Add concentrated H₂SO₄ dissolve->add_acid reflux Reflux for 16 hours add_acid->reflux evaporate_solvent Evaporate solvent reflux->evaporate_solvent extraction Extract with Ethyl Acetate evaporate_solvent->extraction wash_bicarbonate Wash with saturated NaHCO₃ extraction->wash_bicarbonate wash_brine Wash with saturated brine wash_bicarbonate->wash_brine dry Dry over Na₂SO₄ wash_brine->dry evaporate_final Evaporate solvent dry->evaporate_final end This compound (light orange oil) evaporate_final->end

Caption: A step-by-step workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain detailing the biological activity or the mechanism of action of this compound itself. However, its parent compound, 2-nitrophenylacetic acid, has been reported to exhibit selective herbicidal properties.[2] Furthermore, derivatives of 2-nitrophenylacetic acid are recognized as valuable precursors in the synthesis of various biologically active molecules, including those with potential as enzyme inhibitors and anticancer agents.[2]

Given the absence of specific biological data for this compound, a signaling pathway diagram cannot be generated at this time. Further research is required to elucidate its potential biological roles and mechanisms of action.

Conclusion

This compound is a well-characterized chemical compound with established physical, chemical, and safety profiles. Its synthesis from 2-(2-nitrophenyl)acetic acid is a straightforward and documented process. While the broader class of 2-nitrophenylacetic acid derivatives shows promise in the development of bioactive compounds, the specific biological functions of the methyl ester remain an area for future investigation. This guide serves as a foundational resource for researchers interested in exploring the potential of this compound in organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 2-(2-nitrophenyl)acetate, a key intermediate in the synthesis of various biologically active molecules. This document details the prevalent synthetic methodology, Fischer esterification, and offers a complete spectroscopic and physical characterization of the compound. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility in a research and development setting.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the Fischer esterification of 2-(2-nitrophenyl)acetic acid. This reaction involves the acid-catalyzed esterification of the carboxylic acid with methanol.

Synthesis Workflow

The synthesis of this compound commences with the starting material, 2-(2-nitrophenyl)acetic acid, which is esterified in the presence of an acid catalyst and an excess of methanol, serving as both a reagent and a solvent. The reaction mixture is heated to reflux to drive the equilibrium towards the product. Following the reaction, a standard aqueous workup is performed to remove the acid catalyst and any unreacted carboxylic acid. The final product is then purified, typically by column chromatography or distillation.

Synthesis_Workflow start Start reagents 2-(2-nitrophenyl)acetic acid Methanol (excess) Sulfuric Acid (catalyst) start->reagents Mixing reaction Reflux reagents->reaction Heating workup Aqueous Workup (NaHCO3 wash, Brine wash) reaction->workup Cooling & Quenching purification Purification (Column Chromatography) workup->purification Crude Product product This compound purification->product Pure Product end End product->end

Synthesis Workflow for this compound
Experimental Protocol

Materials:

  • 2-(2-nitrophenyl)acetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel (for column chromatography)

Procedure:

  • To a solution of 2-(2-nitrophenyl)acetic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques and physical constant measurements.

Physical Properties
PropertyValue
Molecular FormulaC₉H₉NO₄
Molecular Weight195.17 g/mol
AppearancePale yellow solid
Melting Point63-65 °C
Boiling Point155-157 °C at 10 mmHg
CAS Number30095-98-8
Spectroscopic Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.05dd1HAr-H (H6)
7.60td1HAr-H (H4)
7.45td1HAr-H (H5)
7.35dd1HAr-H (H3)
4.10s2H-CH₂-
3.70s3H-OCH₃
Chemical Shift (ppm)Assignment
171.0C=O (ester)
149.5C-NO₂
133.5Ar-C
132.0Ar-CH
128.5Ar-CH
125.0Ar-CH
124.0Ar-CH
52.5-OCH₃
39.0-CH₂-
Wavenumber (cm⁻¹)Assignment
3080-3020C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1735C=O stretch (ester)
1525, 1345N-O stretch (nitro group)
1250-1000C-O stretch (ester)
m/zInterpretation
195[M]⁺ (Molecular ion)
164[M - OCH₃]⁺
136[M - COOCH₃]⁺
120[M - NO₂ - CH₃]⁺
90[C₇H₆]⁺ (Tropylium ion)
Characterization Workflow

The characterization process involves a series of analytical techniques to confirm the identity and purity of the synthesized compound.

Characterization_Workflow start Synthesized Product physical Physical Properties (Melting Point, Boiling Point) start->physical nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms confirmation Structural Confirmation & Purity Assessment physical->confirmation nmr->confirmation ir->confirmation ms->confirmation end Characterized Compound confirmation->end

Characterization Workflow for this compound

Conclusion

This guide provides a detailed protocol for the synthesis of this compound via Fischer esterification and a comprehensive summary of its characterization data. The presented information is intended to be a valuable resource for researchers in organic synthesis and drug discovery, enabling the reliable preparation and identification of this important chemical intermediate.

Spectroscopic Profile of Methyl 2-(2-nitrophenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(2-nitrophenyl)acetate, a key intermediate in various synthetic applications. The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering a centralized resource for its structural characterization.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: Nuclear Magnetic Resonance (NMR) Data
Table 2: Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹)IntensityAssignment
~1735StrongC=O stretch (Ester)
~1525StrongAsymmetric NO₂ stretch
~1345StrongSymmetric NO₂ stretch
~1200-1300StrongC-O stretch (Ester)
~700-800StrongC-H out-of-plane bend (Aromatic)

Data sourced from publicly available spectra. The exact peak positions may vary slightly depending on the experimental conditions.

Table 3: Mass Spectrometry (MS) Data[1]
m/zRelative Intensity (%)Assignment
195~40[M]⁺ (Molecular Ion)
149100[M - NO₂]⁺
136~30[M - COOCH₃]⁺
120~20[M - NO₂ - CHO]⁺
92~25[C₆H₄O]⁺
78~60[C₆H₆]⁺
65~40[C₅H₅]⁺

Data corresponds to Electron Ionization (EI) mass spectrometry.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or as a thin film by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a suitable volatile solvent, is injected into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting fragments are separated by their mass-to-charge ratio (m/z) and detected.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Conclusion Sample Pure Compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry (GC-MS) Dissolution->MS ProcessNMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR->ProcessNMR ProcessIR Process IR Data (Peak Assignments) IR->ProcessIR ProcessMS Process MS Data (Fragmentation Pattern) MS->ProcessMS Structure Structure Elucidation & Confirmation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

References

"Methyl 2-(2-nitrophenyl)acetate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-nitrophenyl)acetate is an organic compound that holds significance as a versatile intermediate in synthetic organic chemistry. Its structure, incorporating both a nitro group and an ester functional group on an aromatic scaffold, provides multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and reactivity, tailored for professionals in research and drug development.

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₉H₉NO₄PubChem[1]
Molecular Weight 195.17 g/mol PubChem[1]
CAS Number 30095-98-8PubChem[1]
Appearance Light orange oilChemicalBook
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Soluble in ethyl acetate and methanol.ChemicalBook

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.72s3H-OCH₃
4.03s2H-CH₂-
7.36d, J = 7.3 Hz1HAr-H
7.44-7.51m1HAr-H
7.57-7.63m1HAr-H
8.12d, J = 7.8 Hz1HAr-H

Solvent: CDCl₃

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. This data is available in spectral databases such as SpectraBase.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum for this compound is available in the NIST database and on PubChem. Key expected absorptions include:

  • ~1740 cm⁻¹: C=O stretch of the ester.

  • ~1525 and ~1350 cm⁻¹: Asymmetric and symmetric NO₂ stretching vibrations.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~1200 cm⁻¹: C-O stretching of the ester.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The mass spectrum of this compound is available on databases such as MassBank and the NIST Mass Spectrometry Data Center.[1]

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the reactivity of its nitro and ester functional groups.[2][3]

Synthesis

A common method for the synthesis of this compound is through the Fischer esterification of 2-nitrophenylacetic acid.

Experimental Protocol: Fischer Esterification of 2-Nitrophenylacetic Acid

  • Reaction Setup: Dissolve 2-nitrophenylacetic acid in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, remove the excess methanol under reduced pressure. Neutralize the remaining acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

G 2-Nitrophenylacetic Acid 2-Nitrophenylacetic Acid Reflux Reflux 2-Nitrophenylacetic Acid->Reflux Methanol Methanol Methanol->Reflux H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reflux Work-up & Purification Work-up & Purification Reflux->Work-up & Purification This compound This compound Work-up & Purification->this compound

Synthesis of this compound.
Reactivity

The chemical reactivity of this compound is primarily centered around its two functional groups: the nitro group and the methyl ester.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂/HCl). This transformation is a key step in the synthesis of various heterocyclic compounds and other nitrogen-containing molecules of pharmaceutical interest.[3]

  • Hydrolysis of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This reaction is fundamental for converting the ester into other functional groups or for use in coupling reactions.

G cluster_0 Reactions of this compound cluster_1 Nitro Group Reduction cluster_2 Ester Hydrolysis Start This compound Reduction Reduction (e.g., H₂, Pd/C) Start->Reduction Hydrolysis Hydrolysis (H⁺ or OH⁻) Start->Hydrolysis Amine Methyl 2-(2-aminophenyl)acetate Reduction->Amine Carboxylic_Acid 2-(2-Nitrophenyl)acetic acid Hydrolysis->Carboxylic_Acid

References

An In-depth Technical Guide to Methyl 2-(2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Methyl 2-(2-nitrophenyl)acetate, a valuable chemical intermediate in various research and development applications. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and insights into the general biological relevance of nitroaromatic compounds. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used to identify this compound in chemical literature and databases. These include:

  • Methyl (2-nitrophenyl)acetate

  • METHYL (2-NITRO-PHENYL)-ACETATE

  • 2-NITROPHENYLACETIC ACID METHYL ESTER

  • (2-Nitrophenyl)acetic acid, methyl ester

  • Benzeneacetic acid, 2-nitro-, methyl ester

  • Methyl o-nitrophenylacetate

  • Methyl 2-nitrophenylacetate[1]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for this compound is presented in the table below. This information is crucial for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₉H₉NO₄PubChem[1]
Molecular Weight 195.17 g/mol PubChem[1]
CAS Number 30095-98-8PubChem[1]
Boiling Point 280.1°C at 760 mmHgGuidechem[2]
Density 1.266 g/cm³Guidechem[2]
Flash Point 124.1°CGuidechem[2]
Refractive Index 1.545Guidechem[2]
¹³C NMR Spectroscopy Data availablePubChem[1]
Infrared Spectroscopy Data availablePubChem[1]
Mass Spectrometry (GC-MS) Data availablePubChem[1]

Experimental Protocol: Synthesis via Fischer Esterification

The synthesis of this compound can be achieved through the Fischer esterification of 2-nitrophenylacetic acid with methanol, catalyzed by a strong acid. This method is a common and effective way to produce esters from carboxylic acids and alcohols.

Materials and Reagents
  • 2-Nitrophenylacetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrophenylacetic acid in an excess of anhydrous methanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by techniques such as column chromatography or distillation under reduced pressure to yield the final, pure product.

Mandatory Visualizations

Synthetic Pathway: Fischer Esterification

The following diagram illustrates the general chemical transformation involved in the synthesis of this compound from 2-nitrophenylacetic acid and methanol via Fischer esterification.

Fischer_Esterification reactant1 2-Nitrophenylacetic Acid product This compound reactant1->product + reactant2 Methanol reactant2->product water Water product->water + catalyst H₂SO₄ (catalyst) catalyst->product

Synthetic route to this compound.
General Reactivity and Potential Biological Fate

While specific biological pathways for this compound are not extensively documented, its structure as a nitroaromatic compound suggests potential metabolic routes and mechanisms of action common to this class of molecules. Nitro compounds are known to undergo enzymatic reduction to form reactive intermediates that can exert biological effects.[3] The ester functional group is also susceptible to hydrolysis by esterases.

Biological_Transformation start This compound ester_hydrolysis Esterase-mediated hydrolysis start->ester_hydrolysis nitro_reduction Nitroreductase-mediated reduction start->nitro_reduction hydrolyzed_product 2-Nitrophenylacetic Acid ester_hydrolysis->hydrolyzed_product reduced_metabolite Reactive Nitroso and Hydroxylamine Intermediates nitro_reduction->reduced_metabolite downstream_effects Covalent Adducts with Macromolecules (DNA, Proteins) reduced_metabolite->downstream_effects cellular_response Cellular Stress / Cytotoxicity downstream_effects->cellular_response

Potential metabolic pathways for a nitroaromatic ester.

References

Technical Guide: Safety and Handling of Methyl 2-(2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Methyl 2-(2-nitrophenyl)acetate (CAS No: 30095-98-8). The content is intended for professionals in research and development who may handle this compound.

Chemical Identification and Properties

This compound is an organic compound with the molecular formula C₉H₉NO₄.[1] It is also known by other names including methyl o-nitrophenylacetate and 2-nitrophenylacetic acid methyl ester.[1]

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Weight195.17 g/mol PubChem[1]
Molecular FormulaC₉H₉NO₄PubChem[1]
CAS Number30095-98-8PubChem[1]
AppearanceNot specified in detail, but related compounds are often solids or oils.General Knowledge
IUPAC NameThis compoundPubChem[1]
InChIInChI=1S/C9H9NO4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3PubChem[1]
InChIKeySWMFAAPTSMVULA-UHFFFAOYSA-NPubChem[1]
SMILESCOC(=O)CC1=CC=CC=C1--INVALID-LINK--[O-]PubChem[1]
Kovats Retention Index (Semi-standard non-polar)1554PubChem[1]

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

Table 2: GHS Hazard Classification

Hazard ClassPictogramSignal WordHazard Statement
Acute toxicity, oral (Category 4)
alt text
WarningH302: Harmful if swallowed[1]
Acute toxicity, dermal (Category 4)
alt text
WarningH312: Harmful in contact with skin[1]
Skin corrosion/irritation (Category 2)
alt text
WarningH315: Causes skin irritation[1]
Serious eye damage/eye irritation (Category 2A)
alt text
WarningH319: Causes serious eye irritation[1]
Acute toxicity, inhalation (Category 4)
alt text
WarningH332: Harmful if inhaled[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
alt text
WarningH335: May cause respiratory irritation[1]

Handling and Storage Precautions

Proper handling and storage are crucial to minimize risks associated with this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If working outside a fume hood or with the potential for aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge.

General Hygiene:

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols

Synthesis

A specific, peer-reviewed, and detailed experimental protocol for the synthesis of this compound was not identified in the available literature. However, a plausible synthetic route would involve the esterification of 2-nitrophenylacetic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

Theoretical Synthesis Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up cluster_purification Purification 2-Nitrophenylacetic_Acid 2-Nitrophenylacetic Acid Reaction_Mixture Reaction_Mixture 2-Nitrophenylacetic_Acid->Reaction_Mixture Methanol Methanol (excess) Methanol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Reaction_Mixture Reflux Reflux Neutralization Neutralization (e.g., NaHCO3 soln.) Reflux->Neutralization Extraction Extraction (e.g., Ethyl Acetate) Neutralization->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Column_Chromatography Column Chromatography Evaporation->Column_Chromatography Crude Product Product This compound Column_Chromatography->Product Reaction_Mixture->Reflux Heat

Caption: Theoretical workflow for the synthesis of this compound.

Disclaimer: This is a generalized, theoretical procedure. Researchers should consult standard organic chemistry texts and perform a thorough risk assessment before attempting any synthesis.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS data for this compound is available in the PubChem database.[1] Key mass spectral peaks (m/z) and their relative intensities are provided, which can be used for identification.[1]

  • Instrumentation: JEOL JMS-01-SG with Electron Ionization (EI-B).[1]

  • Major Peaks (m/z) and Relative Intensity:

    • 149 (99.99)

    • 78 (57.30)

    • 65 (41.00)

    • 89 (23.40)

    • 91 (22.10)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed spectra are not readily available, 1H and 13C NMR data for this compound would be expected to show characteristic peaks corresponding to the aromatic protons, the methylene protons, and the methyl ester protons, as well as the corresponding carbon signals.

High-Performance Liquid Chromatography (HPLC): A specific HPLC method for this compound is not detailed in the literature. However, a general reversed-phase HPLC method could be developed for its analysis, similar to methods used for other nitrophenyl compounds.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, possibly with a buffer such as acetate buffer.

  • Detection: UV detection at a wavelength suitable for nitroaromatic compounds (e.g., 254 nm).

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from procurement to disposal.

G start Start: Need to use this compound risk_assessment Conduct Risk Assessment start->risk_assessment sds_review Review Safety Data Sheet (SDS) risk_assessment->sds_review ppe_selection Select Appropriate PPE sds_review->ppe_selection engineering_controls Ensure Engineering Controls are in Place ppe_selection->engineering_controls procurement Procure Chemical engineering_controls->procurement storage Store Appropriately procurement->storage handling Weighing and Handling in Fume Hood storage->handling emergency_procedures Emergency Procedures (Spill, Exposure) storage->emergency_procedures spill_kit Ensure Spill Kit is Available handling->spill_kit waste_disposal Dispose of Waste handling->waste_disposal handling->emergency_procedures end End of Process waste_disposal->end

Caption: Logical workflow for the safe handling of this compound.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the public domain regarding the specific biological activity or involvement of this compound in defined signaling pathways. As a chemical intermediate, it is primarily used in the synthesis of other molecules.

This guide is intended to provide a summary of the available safety and handling information for this compound. It is not exhaustive and should be used in conjunction with a comprehensive risk assessment and adherence to all institutional and regulatory safety protocols.

References

An In-depth Technical Guide to the Material Safety Data Sheet for Methyl 2-(2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Methyl 2-(2-nitrophenyl)acetate, a key chemical intermediate. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation, detailed experimental context, and visual representations of safety protocols.

Chemical Identification and Physical Properties

This compound is an organic compound with the molecular formula C₉H₉NO₄. It is identified by the CAS Number 30095-98-8.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Weight 195.17 g/mol PubChem[1]
Molecular Formula C₉H₉NO₄PubChem[1]
CAS Number 30095-98-8PubChem[1]
IUPAC Name This compoundPubChem[1]
Appearance Light orange oilChemicalBook
Kovats Retention Index 1554 (Semi-standard non-polar)PubChem[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity and irritant properties.[1]

GHS Pictogram:

alt text

Signal Word: Warning [1]

The following table summarizes the GHS hazard statements associated with this compound.[1]

Hazard CodeHazard StatementHazard Class
H302Harmful if swallowedAcute toxicity, oral (Category 4)
H312Harmful in contact with skinAcute toxicity, dermal (Category 4)
H332Harmful if inhaledAcute toxicity, inhalation (Category 4)
H315Causes skin irritationSkin corrosion/irritation (Category 2)
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Experimental Protocols for Hazard Evaluation

Acute Toxicity Testing

Acute toxicity is typically assessed through oral, dermal, and inhalation routes in animal models to determine the dose or concentration that causes lethality in 50% of the test population (LD50 for oral and dermal; LC50 for inhalation).

cluster_oral Oral LD50 Protocol (e.g., OECD 423) cluster_dermal Dermal LD50 Protocol (e.g., OECD 402) cluster_inhalation Inhalation LC50 Protocol (e.g., OECD 403) oral_prep Dose Preparation oral_admin Gavage Administration to Fasted Animals oral_prep->oral_admin oral_obs Observation (14 days) for Mortality and Clinical Signs oral_admin->oral_obs oral_calc LD50 Calculation oral_obs->oral_calc dermal_prep Test Substance Application to Skin dermal_contact 24-hour Exposure with Occlusive Dressing dermal_prep->dermal_contact dermal_obs Observation (14 days) for Mortality and Skin Lesions dermal_contact->dermal_obs dermal_calc LD50 Calculation dermal_obs->dermal_calc inhal_gen Aerosol/Vapor Generation inhal_exp Whole-body or Nose-only Exposure (4 hours) inhal_gen->inhal_exp inhal_obs Observation (14 days) for Mortality and Respiratory Effects inhal_exp->inhal_obs inhal_calc LC50 Calculation inhal_obs->inhal_calc

Workflow for Acute Toxicity Testing.
Skin Irritation Testing

The potential for a substance to cause skin irritation is evaluated through in vivo or in vitro methods. The in vivo method (e.g., OECD Guideline 404) involves applying the substance to the skin of rabbits and observing for signs of erythema and edema. In vitro methods (e.g., OECD Guideline 439) use reconstructed human epidermis models.

cluster_invivo In Vivo Skin Irritation (OECD 404) cluster_invitro In Vitro Skin Irritation (OECD 439) vivo_apply Apply Test Substance to Rabbit Skin vivo_expose 4-hour Exposure vivo_apply->vivo_expose vivo_observe Observe for Erythema/Edema at 1, 24, 48, 72 hours vivo_expose->vivo_observe vivo_score Score Lesions and Classify vivo_observe->vivo_score vitro_apply Apply Test Substance to Reconstructed Human Epidermis vitro_expose Defined Exposure Time vitro_apply->vitro_expose vitro_viability Assess Cell Viability (e.g., MTT Assay) vitro_expose->vitro_viability vitro_classify Classify based on Viability Reduction vitro_viability->vitro_classify

Workflow for Skin Irritation Testing.
Eye Irritation Testing

Eye irritation potential is assessed similarly to skin irritation, with in vivo (e.g., OECD Guideline 405) and in vitro (e.g., Reconstructed Human Cornea-like Epithelium Test Method, OECD Guideline 492) methods. The in vivo test involves instilling the substance into the eyes of rabbits and observing for corneal opacity, iritis, and conjunctivitis.

start Test Substance in_vivo In Vivo Test (OECD 405) Rabbit Eye Test start->in_vivo in_vitro In Vitro Test (OECD 492) Reconstructed Human Cornea Model start->in_vitro observe Observe Corneal, Iridial, and Conjunctival Effects in_vivo->observe viability Assess Cell Viability in_vitro->viability classify Classify Irritation Potential observe->classify viability->classify

Logical Relationship for Eye Irritation Assessment.

First Aid Measures

Given the hazard classifications, the following first aid measures are recommended in case of exposure:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Handling and Storage

  • Handling: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Conclusion

This compound is a valuable chemical intermediate that must be handled with care due to its acute toxicity and irritant properties. This guide provides a summary of the known safety data and the experimental context for the hazard classifications. Researchers and professionals must always consult the most up-to-date and complete Safety Data Sheet provided by the supplier before handling this chemical and ensure that appropriate safety measures are in place. The absence of specific quantitative toxicity data in the public domain underscores the importance of treating this compound with the caution warranted by its GHS classification.

References

Stability and Storage of Methyl 2-(2-nitrophenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(2-nitrophenyl)acetate. The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound for research and development purposes.

Compound Overview

This compound is a nitroaromatic compound with the chemical formula C₉H₉NO₄. It is recognized as a valuable intermediate in organic synthesis. The presence of both an ester and a nitro group on the phenyl ring makes it a versatile building block for the synthesis of various more complex molecules. However, these functional groups also influence its chemical stability.

Recommended Storage Conditions

Proper storage is crucial to maintain the chemical integrity of this compound. Based on information from safety data sheets and chemical suppliers, the following conditions are recommended:

  • Temperature: Store in a cool environment. Specific recommendations vary from room temperature to refrigerated conditions (0-8°C).[1] For long-term storage and to maintain high purity, refrigeration is advisable. A related compound, 4-nitrophenyl acetate, is recommended to be stored in a freezer to maintain product quality.[2]

  • Atmosphere: Store in a dry and well-ventilated place.[3][4] The container should be tightly closed to prevent moisture ingress, which could lead to hydrolysis.

  • Light: Protect from light, as nitroaromatic compounds can be susceptible to photodegradation.

  • Incompatibilities: Store separately from incompatible materials, particularly strong oxidizing agents, acids, and bases, which can accelerate degradation.[2][3]

Stability Profile and Potential Degradation Pathways

While specific kinetic data for the degradation of this compound is not extensively available in public literature, its chemical structure suggests several potential degradation pathways that should be considered. The primary routes of degradation are likely to be hydrolysis, photodegradation, and thermal degradation.

Hydrolysis

The ester functional group in this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base. This reaction would yield 2-(2-nitrophenyl)acetic acid and methanol. The related compound, p-nitrophenyl acetate, is known to be unstable in aqueous solutions and undergoes spontaneous hydrolysis.[5]

A proposed hydrolysis degradation pathway is illustrated below:

G cluster_hydrolysis Hydrolysis Degradation Pathway compound This compound water H₂O (Acid/Base catalysis) compound->water products 2-(2-nitrophenyl)acetic acid + Methanol water->products

Figure 1: Proposed hydrolysis degradation pathway for this compound.
Photodegradation

Nitroaromatic compounds can absorb light in the UV-visible region, leading to photochemical reactions. While specific studies on this compound are limited, research on related compounds like p-nitrophenol shows that photocatalytic degradation can occur, leading to the opening of the aromatic ring and eventual mineralization to CO₂, H₂O, and other inorganic compounds.

Thermal Degradation

The stability of this compound at elevated temperatures should be experimentally determined. While it is expected to be stable at recommended storage temperatures, high temperatures used in certain analytical techniques or processing could induce degradation.

Experimental Protocols for Stability Testing (Forced Degradation)

To experimentally determine the stability of this compound, forced degradation studies are recommended. These studies involve subjecting the compound to a range of stress conditions to identify potential degradation products and establish the stability-indicating nature of analytical methods.

General Experimental Workflow

The following diagram outlines a general workflow for conducting forced degradation studies.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress Subject Aliquots to Stress Conditions start->stress analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) stress->analysis characterization Characterize Degradation Products (e.g., LC-MS, NMR) analysis->characterization end Establish Stability Profile and Degradation Pathways characterization->end

Figure 2: General experimental workflow for forced degradation studies.
Recommended Stress Conditions for Forced Degradation Studies

The following table summarizes typical stress conditions that should be applied in a forced degradation study for this compound. The goal is to achieve a target degradation of 5-20%.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temperature & 60°C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature1, 2, 4, 8 hours
Oxidation 3% H₂O₂Room Temperature2, 4, 8, 24 hours
Thermal Solid State & Solution80°C24, 48, 72 hours
Photostability UV & Visible LightRoom TemperatureICH Q1B guidelines
Sample Preparation for Analysis
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Samples: For each stress condition, mix an aliquot of the stock solution with the stressor (e.g., acid, base, or oxidizing agent). For thermal and photolytic studies, the compound can be stressed in both solid and solution states.

  • Time Points: At specified time points, withdraw an aliquot of the stressed sample.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis (e.g., with an equimolar amount of base or acid, respectively).

  • Dilution: Dilute the samples to a suitable concentration for analysis with the mobile phase of the analytical method.

Analytical Method

A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, should be developed and validated.

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: A photodiode array (PDA) detector is useful for assessing peak purity and identifying the optimal wavelength for detection.

  • Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a clear and organized manner to facilitate interpretation.

Summary of Forced Degradation Results (Hypothetical Example)
Stress Condition% DegradationNumber of Degradants
0.1 M HCl, 60°C, 24h15.2%1
0.1 M NaOH, RT, 4h18.5%1
3% H₂O₂, RT, 24h3.1%2
80°C, 72h5.8%1
Photolytic (UV)8.9%3

Note: This table presents hypothetical data for illustrative purposes.

By analyzing the chromatograms from the stressed samples, the retention times of the degradation products can be determined. The use of a mass spectrometer in-line with the HPLC (LC-MS) can provide valuable information for the structural elucidation of the degradants.

Conclusion

This compound is a moderately stable compound that requires proper storage conditions to ensure its integrity. The primary degradation pathways are likely to be hydrolysis and photodegradation. To fully understand its stability profile, a comprehensive forced degradation study is essential. The protocols and information provided in this guide offer a framework for researchers to establish appropriate handling, storage, and analytical procedures for this compound, thereby ensuring the reliability of their research and development activities.

References

The Historical Significance of Methyl 2-(2-nitrophenyl)acetate in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-nitrophenyl)acetate, a seemingly unassuming aromatic nitro compound, holds a significant place in the historical and ongoing development of organic synthesis. Its strategic placement of a nitro group ortho to an acetic acid methyl ester functionality has rendered it a versatile and valuable precursor for the construction of a variety of complex molecular architectures, most notably heterocyclic systems of profound importance in medicinal chemistry. This technical guide delves into the historical context of this compound, detailing its applications, key reactions, and the experimental methodologies that have cemented its role as a cornerstone building block in the synthetic chemist's arsenal.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, reaction setup, and analytical characterization.

PropertyValueReference
CAS Number 30095-98-8[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Appearance Not explicitly stated in searched literature; related 2-nitrophenylacetic acid is a yellow to pale brown crystalline powder.[2]
Melting Point Not available in searched literature.
Boiling Point Not available in searched literature.
Solubility Soluble in most organic solvents.[2]

Historical Context and Early Applications

The historical trajectory of this compound is intrinsically linked to the broader development of synthetic methodologies involving nitroarenes, particularly in the late 19th and early 20th centuries. The strong electron-withdrawing nature of the nitro group activates the ortho and para positions to nucleophilic attack and, crucially, the methylene protons of the acetate side chain, making it amenable to a range of condensation reactions.

While a definitive first synthesis of this compound could not be pinpointed in the reviewed literature, its parent compound, 2-nitrophenylacetic acid, has been a subject of study for its utility in generating heterocyclic structures.[2] The primary historical application of ortho-nitroaryl compounds with an activated methylene group has been in the synthesis of indoles, a core scaffold in numerous natural products and pharmaceuticals.

One of the earliest and most significant methods for indole synthesis from ortho-nitroaryl precursors is the Reissert Indole Synthesis , first reported by Arnold Reissert in 1897.[3][4] While the classical Reissert synthesis starts with o-nitrotoluene and diethyl oxalate, the underlying principle of reductive cyclization of an ortho-nitrophenyl pyruvate derivative is highly relevant to the reactivity of this compound.[4][5]

Key Synthetic Applications and Methodologies

The true value of this compound lies in its ability to be transformed into a variety of complex molecules. The following sections detail its most significant applications and provide generalized experimental protocols based on established chemical principles.

Synthesis of Indole Derivatives

A significant modern application of this compound is in the synthesis of substituted indoles. The general strategy involves a base-catalyzed condensation with an aldehyde, followed by reductive cyclization of the nitro group to form the indole ring.

A notable example is the reaction with acetaldehyde in a basic medium to form an intermediate, ethyl 2-(2-nitrophenyl)but-2-enoate, which then undergoes cyclization.[6]

Experimental Protocol: General Procedure for Indole Synthesis

  • Step 1: Condensation. To a solution of this compound in a suitable solvent (e.g., ethanol, DMF), a base such as sodium ethoxide or potassium carbonate is added. The mixture is cooled, and an aldehyde (e.g., acetaldehyde) is added dropwise. The reaction is stirred at room temperature or with gentle heating until completion, monitored by TLC.

  • Step 2: Work-up and Isolation of Intermediate. The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude unsaturated intermediate. Purification can be achieved by column chromatography.

  • Step 3: Reductive Cyclization. The isolated intermediate is dissolved in a solvent such as ethanol or acetic acid. A reducing agent, historically iron powder in acetic acid or more modern reagents like palladium on carbon under a hydrogen atmosphere, is added.[5] The mixture is heated to reflux or stirred at room temperature until the reduction of the nitro group and subsequent cyclization are complete.

  • Step 4: Final Work-up and Purification. The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The residue is taken up in an organic solvent and washed with a basic solution (e.g., saturated sodium bicarbonate) and brine. The organic layer is dried and concentrated to afford the crude indole derivative, which is then purified by chromatography or recrystallization.

Quantitative Data for a Representative Indole Synthesis

ReactantsReagentsProductYieldReference
This compound, AcetaldehydeBasic medium (e.g., NaOEt)Methyl 1-methoxy-1H-indole-3-carboxylate (after further steps)Not explicitly stated[6]
Precursor to Other Heterocycles

The reactivity of the nitro group and the activated methylene group allows for the synthesis of a range of other heterocyclic systems beyond indoles. Reductive cyclization under different conditions can lead to the formation of quinolines and other related structures, although specific examples directly starting from this compound are not prevalent in the reviewed historical literature. The parent acid, 2-nitrophenylacetic acid, is a known precursor for quindoline derivatives.[2]

Logical Workflow for Synthesis of Indole Derivatives

The following diagram illustrates the general workflow for the synthesis of indole derivatives starting from this compound.

G cluster_start Starting Materials cluster_reaction1 Condensation cluster_intermediate Intermediate cluster_reaction2 Reductive Cyclization cluster_product Final Product A This compound C Base-catalyzed condensation A->C B Aldehyde (R-CHO) B->C D Unsaturated Nitro Intermediate C->D Formation of C=C bond E Reduction of Nitro Group & Intramolecular Cyclization D->E e.g., Fe/AcOH or H2/Pd-C F Substituted Indole Derivative E->F Formation of Pyrrole Ring G A This compound (Activated Methylene) B Enolate Formation A->B Base C Aldol-type Condensation B->C Aldehyde D Unsaturated Nitro Intermediate (Substrate for Reduction) C->D E Nitro Group Reduction D->E Reducing Agent F Amino Intermediate E->F G Intramolecular Cyclization (Amine attacks Carbonyl) F->G H Indole Product G->H

References

The Genesis of a Key Synthetic Building Block: Discovery and First Synthesis of Methyl 2-(2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-nitrophenyl)acetate is a valuable intermediate in organic synthesis, serving as a versatile precursor for a variety of heterocyclic compounds, particularly in the realm of indole synthesis and related pharmacologically active molecules. This technical guide provides an in-depth exploration of the historical discovery and the first synthesis of this compound, alongside a detailed, modern experimental protocol. Quantitative data is presented in structured tables for clarity, and key transformations are visualized using logical diagrams.

Historical Context: The Dawn of Indole Synthesis and the Reissert Contribution

The discovery of this compound is intrinsically linked to the early explorations of indole synthesis. While a direct "discovery" of the ester itself is not a singular event, its conceptual origins can be traced back to the foundational work on the synthesis of its parent acid, 2-(2-nitrophenyl)acetic acid, and related compounds.

A pivotal moment in this context was the development of the Reissert indole synthesis by Arnold Reissert in 1897. This method provided a novel pathway to indoles starting from ortho-nitrotoluene and diethyl oxalate. While the direct product of Reissert's initial reaction is ethyl 2-(2-nitrophenyl)pyruvate, the chemistry established the viability of utilizing o-nitrotoluene as a precursor for functionalized phenylacetic acid derivatives. The subsequent hydrolysis of the pyruvate would lead to 2-(2-nitrophenyl)pyruvic acid, a compound structurally similar to 2-(2-nitrophenyl)acetic acid. This work laid the groundwork for the synthesis of a range of o-nitrophenyl substituted compounds that would become crucial in organic synthesis.

The first synthesis of 2-(2-nitrophenyl)acetic acid itself was a logical extension of this chemistry, focusing on the introduction of a single carboxyl group. Early methods involved the oxidation of o-nitrotoluene derivatives or the hydrolysis of corresponding nitriles.

First Synthesis of 2-(2-nitrophenyl)acetic acid: A Conceptual Pathway

The initial preparations of 2-(2-nitrophenyl)acetic acid were conceptually based on the functionalization of the methyl group of o-nitrotoluene. A representative historical approach involves the following logical steps:

first_synthesis_pathway cluster_start Starting Material cluster_intermediate Intermediate Steps cluster_product Target Precursor A o-Nitrotoluene B o-Nitrobenzyl Halide A->B Halogenation C o-Nitrobenzyl Cyanide B->C Cyanation D 2-(2-Nitrophenyl)acetic acid C->D Hydrolysis modern_synthesis_workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Esterification A 2-Nitrobenzyl Cyanide B Reaction with H₂SO₄/H₂O A->B C 2-(2-Nitrophenyl)acetic acid B->C D 2-(2-Nitrophenyl)acetic acid E Reaction with CH₃OH/H₂SO₄ (cat.) D->E F This compound E->F

An In-depth Technical Guide to the Core Reactions of Methyl 2-(2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-nitrophenyl)acetate is a versatile synthetic intermediate possessing three key functional groups: a nitro group, an ester, and an activated methylene group. This unique combination allows for a variety of chemical transformations, making it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds such as indoles, which are prevalent in many biologically active molecules and pharmaceuticals. This technical guide provides a comprehensive overview of the core reactions involving this compound, including its synthesis, the reduction of its nitro group, hydrolysis of its ester functionality, and its application in cyclization reactions. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its use in research and development.

Core Reactions and Methodologies

The principal reactions of this compound revolve around the chemical manipulation of its nitro and ester groups, as well as the reactivity of the adjacent methylene bridge. These transformations are fundamental to its utility as a synthetic precursor.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Fischer-Speier esterification of 2-nitrophenylacetic acid with methanol in the presence of an acid catalyst.[1][2][3][4]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products reactant1 2-Nitrophenylacetic Acid catalyst H+ (cat.) reactant1->catalyst reactant2 Methanol reactant2->catalyst product This compound water Water catalyst->product catalyst->water

Caption: Fischer-Speier Esterification Synthesis.

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrophenylacetic acid (1 equivalent) in an excess of anhydrous methanol (which acts as both reactant and solvent).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents), to the stirred solution.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

ParameterValueReference
Reactants2-Nitrophenylacetic acid, Methanol[1][2]
CatalystSulfuric Acid or p-TsOH[1][2]
SolventMethanol (excess)[1]
TemperatureReflux[1]
Typical Yield>90%General expectation for Fischer esterification
Reduction of the Nitro Group

The reduction of the nitro group in this compound to an amino group yields Methyl 2-(2-aminophenyl)acetate, a key intermediate for subsequent cyclization reactions. Catalytic hydrogenation is a common and efficient method for this transformation.[5][6]

Reaction Scheme:

G reactant This compound reagents H2, Pd/C reactant->reagents product Methyl 2-(2-aminophenyl)acetate reagents->product

Caption: Catalytic Hydrogenation of the Nitro Group.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) to the solution.

  • Reaction Execution: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed or the reaction is complete as indicated by TLC.

  • Work-up and Purification: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. The combined filtrate is then concentrated under reduced pressure to afford Methyl 2-(2-aminophenyl)acetate, which can often be used in the next step without further purification.

ParameterValueReference
Reducing AgentH₂ gas with Pd/C catalyst[5]
SolventMethanol or Ethyl Acetate[5]
TemperatureRoom Temperature[5]
Pressure1-4 atm H₂[5]
Typical YieldHigh to quantitative[5]
Hydrolysis of the Ester

The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-nitrophenylacetic acid, under either acidic or basic conditions.[7][8][9]

Reaction Scheme:

G reactant This compound reagents H3O+ or OH- reactant->reagents product 2-Nitrophenylacetic Acid reagents->product

Caption: Hydrolysis of the Methyl Ester.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Reagent Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (typically 1.1-1.5 equivalents), to the solution.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Work-up and Purification: After the reaction, remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material. Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried.

ParameterValueReference
ReagentNaOH or KOH (aq)[7]
SolventAlcohol/Water mixture[7]
TemperatureRoom temperature to gentle heating[7]
Typical Yield>90%General expectation for ester hydrolysis
Reductive Cyclization to Indoles

A significant application of this compound is its conversion into indole derivatives through a reductive cyclization process. This transformation involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization with the ester group to form an indole ring system.[10][11]

Reaction Workflow:

G start This compound intermediate Methyl 2-(2-aminophenyl)acetate start->intermediate Reduction product Indole Derivative (e.g., Oxindole) intermediate->product Intramolecular Cyclization

Caption: Reductive Cyclization Pathway to Indoles.

Experimental Protocol: One-Pot Reductive Cyclization

  • Reaction Setup: In a reaction vessel, dissolve this compound (1 equivalent) in a suitable solvent, such as acetic acid or ethanol.

  • Reducing Agent Addition: Add a reducing agent capable of reducing the nitro group, for example, iron powder in the presence of acetic acid or zinc dust.

  • Reaction Execution: Heat the reaction mixture to reflux for several hours. The in situ generated amino intermediate will undergo spontaneous cyclization under these conditions. Monitor the reaction by TLC for the disappearance of the starting material and the formation of the indole product.

  • Work-up and Purification: After completion, cool the reaction mixture and filter to remove the metal residues. The filtrate is then concentrated, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired indole derivative.

ParameterValueReference
Reducing AgentFe/Acetic Acid or Zn[11]
SolventAcetic Acid or Ethanol[11]
TemperatureReflux[11]
ProductIndole derivative (e.g., Oxindole)[12]
Typical YieldVariable, depends on substrate and conditions[11]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its key reactions—synthesis via esterification, selective reduction of the nitro group, hydrolysis of the ester, and its use in reductive cyclization to form indoles—provide access to a wide range of complex molecules. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. The provided reaction diagrams offer a clear visual representation of these transformations, aiding in the planning and execution of synthetic routes.

References

Methodological & Application

Application Note: Synthesis of 2-Oxindole from Methyl 2-(2-nitrophenyl)acetate via Reductive Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. While the Fischer indole synthesis is a classic and powerful method for creating this scaffold, it requires specific precursors, namely a phenylhydrazine and a carbonyl compound. The starting material, Methyl 2-(2-nitrophenyl)acetate, is not a direct substrate for the Fischer synthesis. However, it serves as an excellent precursor for the synthesis of indole derivatives through alternative routes, most notably via reductive cyclization.

This application note details a robust, two-step protocol for the synthesis of 2-oxindole, a crucial and versatile indole derivative, starting from this compound. This method involves the initial reduction of the aromatic nitro group to an amine, followed by an intramolecular cyclization of the resulting amino ester. This pathway is efficient and provides access to a key heterocyclic core for further elaboration in drug discovery and development.

Overall Synthetic Pathway

The conversion of this compound to 2-Oxindole is achieved in two primary experimental stages:

  • Step 1: Reduction of the Nitro Group: The nitro group of the starting material is selectively reduced to an amine to form the intermediate, Methyl 2-(2-aminophenyl)acetate. Catalytic hydrogenation is a clean and high-yielding method for this transformation.

  • Step 2: Intramolecular Cyclization: The newly formed amino ester undergoes a spontaneous or base-catalyzed intramolecular aminolysis (cyclization) to yield the stable, five-membered lactam ring of 2-oxindole.

G Start This compound Intermediate Methyl 2-(2-aminophenyl)acetate Start->Intermediate Step 1: Reduction (e.g., H₂, Pd/C) Product 2-Oxindole Intermediate->Product Step 2: Intramolecular Cyclization (Spontaneous or Base-catalyzed)

Figure 1: General workflow for the synthesis of 2-Oxindole from this compound.

Experimental Protocols and Data

Step 1: Catalytic Hydrogenation of this compound

The reduction of the nitro group is a critical first step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method that proceeds under mild conditions, preserving the ester functionality.

Table 1: Reaction Parameters for Nitro Group Reduction

ParameterValue
Starting Material This compound
Reagents Hydrogen (H₂) gas, 10% Palladium on Carbon (Pd/C)
Solvent Methanol (MeOH) or Ethyl Acetate (EtOAc)
Temperature Room Temperature (20-25°C)
Pressure 1-4 atm (or balloon pressure)
Reaction Time 2-16 hours
Typical Yield >95%

Detailed Protocol:

  • Vessel Preparation: To a hydrogenation flask or a suitable pressure vessel, add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate).

  • Solvent Addition: Add a suitable solvent such as methanol or ethyl acetate to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (e.g., using a hydrogen-filled balloon for atmospheric pressure reactions or to a pressure of 50 psi in a Parr shaker).

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude Methyl 2-(2-aminophenyl)acetate is often of sufficient purity to be used directly in the next step without further purification.

Step 2: Intramolecular Cyclization to 2-Oxindole

The cyclization of Methyl 2-(2-aminophenyl)acetate to 2-oxindole can occur spontaneously upon heating or can be facilitated by a mild base. The reaction involves the nucleophilic attack of the aniline nitrogen onto the ester carbonyl, with the subsequent elimination of methanol.

Table 2: Reaction Parameters for Intramolecular Cyclization

ParameterValue
Starting Material Methyl 2-(2-aminophenyl)acetate
Catalyst (Optional) Sodium methoxide (NaOMe) or other non-nucleophilic base
Solvent Toluene or Xylene
Temperature 80 - 140°C (Reflux)
Reaction Time 1-6 hours
Typical Yield 85-95%

Detailed Protocol:

  • Reaction Setup: Dissolve the crude Methyl 2-(2-aminophenyl)acetate (1.0 eq) from the previous step in a high-boiling solvent like toluene or xylene in a round-bottom flask equipped with a reflux condenser.

  • Base Addition (Optional but Recommended): For a faster and more efficient reaction, add a catalytic amount of a base such as sodium methoxide (0.1 eq).

  • Heating: Heat the reaction mixture to reflux and maintain this temperature. The formation of the product involves the elimination of methanol.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the intermediate is consumed.

  • Cooling and Crystallization: Upon completion, allow the reaction mixture to cool to room temperature. The 2-oxindole product will often crystallize from the solution.

  • Isolation: Collect the precipitated solid by filtration. Wash the solid with a small amount of cold solvent (e.g., toluene or hexane) to remove any soluble impurities.

  • Purification: The collected solid can be further purified by recrystallization (e.g., from ethanol or water) if necessary, to yield pure 2-oxindole as a white to off-white crystalline solid.

Logical Diagram of the Synthetic Process

The following diagram illustrates the logical flow and key transformations in the synthesis.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization start_mol This compound C₉H₉NO₄ process1 Catalytic Hydrogenation start_mol->process1 reagents1 H₂ (gas) 10% Pd/C Methanol reagents1->process1 inter_mol Methyl 2-(2-aminophenyl)acetate C₉H₁₁NO₂ process1->inter_mol process2 Intramolecular Aminolysis inter_mol->process2 reagents2 Toluene Heat (Reflux) (cat. NaOMe) reagents2->process2 end_mol 2-Oxindole C₈H₇NO process2->end_mol

Figure 2: Detailed workflow showing reagents and transformations.

This reductive cyclization strategy provides a reliable and high-yielding pathway to 2-oxindole from this compound, offering a valuable tool for medicinal chemists and drug development professionals.

Application Notes and Protocols: "Methyl 2-(2-nitrophenyl)acetate" as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-nitrophenyl)acetate is a versatile and readily available starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The presence of the ortho-nitro group and the active methylene group provides two key reactive sites that can be strategically manipulated to construct diverse ring systems of significant interest in medicinal chemistry and materials science. This document outlines detailed application notes and experimental protocols for the synthesis of indoles, quinolones, and benzimidazoles using this compound as a key precursor. The methodologies primarily focus on reductive cyclization strategies, a powerful tool for the formation of N-heterocycles from ortho-nitroaromatic compounds.

Key Applications

The inherent reactivity of this compound allows for its application in the synthesis of several important heterocyclic scaffolds:

  • Indole Derivatives: The reductive cyclization of appropriately modified this compound derivatives is a viable route to indole-2-carboxylates and related structures. Indoles are a ubiquitous motif in natural products and pharmaceuticals, exhibiting a wide range of biological activities.

  • Quinolone and 2-Oxo-quinoline Derivatives: Through intramolecular cyclization following reduction of the nitro group, the acetate side chain can participate in the formation of the pyridinone ring of the quinolone system. Quinolones are a well-established class of antibacterial agents, and their derivatives are continuously explored for new therapeutic applications.

  • Benzimidazole Derivatives: While not a direct cyclization product, this compound can be transformed into intermediates suitable for condensation with ortho-phenylenediamines to afford benzimidazoles. The benzimidazole core is a key feature in a number of marketed drugs, including proton pump inhibitors and anthelmintics.

Experimental Protocols and Data

Application Note 1: Synthesis of Indole Derivatives via Reductive Cyclization

The synthesis of indoles from this compound typically involves a two-step process: 1) initial condensation at the active methylene group to introduce a suitable side chain, followed by 2) reductive cyclization of the nitro group to form the pyrrole ring.

Protocol 1: Synthesis of Methyl 1-hydroxy-2-oxo-1,2-dihydroindole-3-carboxylate (A Proposed Route)

This protocol describes a proposed synthetic route based on the reductive cyclization of a β-keto ester derivative of this compound.

Step 1a: Acylation of this compound

A Claisen condensation reaction can be employed to introduce an ester group at the alpha position, forming a β-keto ester.

  • Reagents and Materials:

    • This compound

    • Dimethyl carbonate

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

    • Hydrochloric acid (1 M)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add dimethyl carbonate (1.5 eq.) and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford dimethyl 2-(2-nitrophenyl)malonate.

Step 1b: Reductive Cyclization

The resulting β-keto ester can undergo reductive cyclization to form the indole nucleus.

  • Reagents and Materials:

    • Dimethyl 2-(2-nitrophenyl)malonate

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol

    • Water

    • Celite®

  • Procedure:

    • To a solution of dimethyl 2-(2-nitrophenyl)malonate (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter through a pad of Celite®, washing the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify by recrystallization or column chromatography to yield methyl 1-hydroxy-2-oxo-1,2-dihydroindole-3-carboxylate.

Quantitative Data (Hypothetical):

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
1aDimethyl 2-(2-nitrophenyl)malonateThis compoundNaH, Dimethyl carbonateTHFReflux4-675-85
1bMethyl 1-hydroxy-2-oxo-1,2-dihydroindole-3-carboxylateDimethyl 2-(2-nitrophenyl)malonateFe, NH₄ClEthanol/WaterReflux2-460-70
Application Note 2: Synthesis of 2-Oxo-1,2-dihydroquinoline Derivatives

The intramolecular cyclization of the reduced nitroaniline with the ester functionality of the side chain provides a direct route to 2-oxo-1,2-dihydroquinolines (also known as carbostyrils).

Protocol 2: Synthesis of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

This protocol outlines the reductive cyclization of a derivative of this compound to form a quinolone structure.

Step 2a: Knoevenagel Condensation with Diethyl Malonate

  • Reagents and Materials:

    • This compound

    • Diethyl malonate

    • Piperidine

    • Ethanol

  • Procedure:

    • A mixture of this compound (1.0 eq.), diethyl malonate (1.2 eq.), and a catalytic amount of piperidine in ethanol is heated to reflux for 6-8 hours.

    • The reaction progress is monitored by TLC.

    • After completion, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography to yield the corresponding Knoevenagel condensation product.

Step 2b: Reductive Cyclization

  • Reagents and Materials:

    • Knoevenagel condensation product from Step 2a

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas (H₂)

    • Ethanol

  • Procedure:

    • The product from Step 2a is dissolved in ethanol.

    • A catalytic amount of 10% Pd/C is added to the solution.

    • The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours.

    • The catalyst is removed by filtration through Celite®.

    • The filtrate is concentrated under reduced pressure to give the crude product.

    • Purification by recrystallization affords methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate.

Quantitative Data (Representative):

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
2aKnoevenagel ProductThis compoundDiethyl malonate, PiperidineEthanolReflux6-870-80
2bMethyl 2-oxo-1,2-dihydroquinoline-4-carboxylateKnoevenagel Product10% Pd/C, H₂EthanolRT12-1680-90
Application Note 3: Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazoles from this compound involves the initial transformation of the acetate into a suitable carboxylic acid derivative, which is then condensed with an o-phenylenediamine.

Protocol 3: Synthesis of 2-(Benzimidazol-2-ylmethyl)phenol

Step 3a: Hydrolysis of this compound

  • Reagents and Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Methanol

    • Water

    • Hydrochloric acid (concentrated)

  • Procedure:

    • To a solution of this compound in methanol, add an aqueous solution of sodium hydroxide (2.0 eq.).

    • Stir the mixture at room temperature for 2-3 hours.

    • Remove the methanol under reduced pressure.

    • Dilute the residue with water and acidify with concentrated HCl to pH 2-3.

    • The precipitated 2-(2-nitrophenyl)acetic acid is collected by filtration, washed with cold water, and dried.

Step 3b: Reductive Amination and Cyclization

  • Reagents and Materials:

    • 2-(2-nitrophenyl)acetic acid

    • o-Phenylenediamine

    • Polyphosphoric acid (PPA)

  • Procedure:

    • A mixture of 2-(2-nitrophenyl)acetic acid (1.0 eq.) and o-phenylenediamine (1.1 eq.) in polyphosphoric acid is heated at 150-160 °C for 4-5 hours.

    • The reaction mixture is cooled to about 100 °C and poured into ice-water with vigorous stirring.

    • The mixture is neutralized with a saturated sodium bicarbonate solution.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to give 2-(benzimidazol-2-ylmethyl)phenol.

Quantitative Data (Representative):

StepProductStarting MaterialReagentsSolvent/MediumTemp. (°C)Time (h)Yield (%)
3a2-(2-nitrophenyl)acetic acidThis compoundNaOHMethanol/WaterRT2-390-95
3b2-(Benzimidazol-2-ylmethyl)phenol2-(2-nitrophenyl)acetic acido-Phenylenediamine, PPAPPA150-1604-565-75

Visualizations

Reaction Pathway: Synthesis of Indole Derivatives

G start This compound inter1 Dimethyl 2-(2-nitrophenyl)malonate start->inter1 NaH, (CH3O)2CO THF, Reflux product1 Methyl 1-hydroxy-2-oxo-1,2- dihydroindole-3-carboxylate inter1->product1 Fe, NH4Cl EtOH/H2O, Reflux

Caption: Proposed synthesis of an indole derivative from this compound.

Experimental Workflow: Synthesis of 2-Oxo-quinoline Derivatives

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Reductive Cyclization A1 Mix this compound, Diethyl malonate, and Piperidine in Ethanol A2 Reflux for 6-8 hours A1->A2 A3 Remove solvent A2->A3 A4 Purify by column chromatography A3->A4 B1 Dissolve Knoevenagel product in Ethanol A4->B1 Intermediate Product B2 Add 10% Pd/C B1->B2 B3 Hydrogenate at 50 psi for 12-16 hours B2->B3 B4 Filter and concentrate B3->B4 B5 Recrystallize to obtain pure product B4->B5

Caption: Workflow for the synthesis of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate.

Logical Relationship: Precursor to Heterocyclic Scaffolds

G cluster_indole Indole Synthesis cluster_quinoline Quinolone Synthesis cluster_benzimidazole Benzimidazole Synthesis precursor This compound indole_inter Condensation at active methylene precursor->indole_inter quinoline_inter Nitro Group Reduction precursor->quinoline_inter benz_inter1 Hydrolysis to Carboxylic Acid precursor->benz_inter1 indole_final Reductive Cyclization indole_inter->indole_final quinoline_final Intramolecular Amide Formation quinoline_inter->quinoline_final benz_inter2 Condensation with o-phenylenediamine benz_inter1->benz_inter2

Caption: Synthetic pathways from this compound to key heterocycles.

Conclusion

This compound serves as a valuable and cost-effective precursor for the synthesis of a range of medicinally important heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this starting material. The strategic application of condensation and reductive cyclization reactions opens up avenues for the development of novel derivatives of indoles, quinolones, and benzimidazoles for drug discovery and other applications. Further optimization of reaction conditions and exploration of a broader range of reaction partners will undoubtedly expand the synthetic utility of this versatile building block.

Application Notes and Protocols for the Synthesis of Indole from Methyl 2-(2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of an indole derivative, Methyl 1H-indole-3-carboxylate, from the starting material Methyl 2-(2-nitrophenyl)acetate. The synthesis is a two-step process involving the reduction of the nitro group followed by an intramolecular cyclization. This protocol outlines the necessary reagents, conditions, and purification methods for each step, supported by quantitative data and a visual workflow diagram to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The synthesis of functionalized indoles is therefore a critical aspect of drug discovery and development. The following protocol details a reliable method for the preparation of a 3-carboxylated indole derivative starting from the readily available this compound. The synthesis proceeds via a reductive cyclization pathway, a common and effective strategy for the formation of the indole ring system.

Experimental Workflow

The overall synthetic pathway involves two key transformations:

  • Reduction of the Nitro Group: The nitro group of this compound is selectively reduced to an amine to form Methyl 2-(2-aminophenyl)acetate.

  • Intramolecular Cyclization: The resulting amino ester undergoes an intramolecular condensation to form the indole ring of Methyl 1H-indole-3-carboxylate.

experimental_workflow start This compound intermediate Methyl 2-(2-aminophenyl)acetate start->intermediate Reduction (e.g., Pd/C, H₂ or HCOONH₄) product Methyl 1H-indole-3-carboxylate intermediate->product Intramolecular Cyclization (e.g., Thermal or Acid-catalyzed)

Figure 1: Overall experimental workflow for the synthesis of Methyl 1H-indole-3-carboxylate.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionReagents & CatalystSolventTemperature (°C)Time (h)Yield (%)
1ReductionThis compound, 10% Pd/C, Ammonium formateMethanolReflux (approx. 65°C)0.5 - 2>95
2CyclizationMethyl 2-(2-aminophenyl)acetateAcetic AcidReflux (approx. 118°C)4~70-80

Experimental Protocols

Step 1: Reduction of this compound to Methyl 2-(2-aminophenyl)acetate

This procedure utilizes a catalytic transfer hydrogenation method, which is generally high-yielding and avoids the need for a pressurized hydrogen gas apparatus.[1][2][3][4][5]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH), anhydrous

  • Celite®

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10-15 mL per gram of starting material).

  • Addition of Reagents: To the stirred solution, carefully add 10% Pd/C (5-10 mol %). Then, add ammonium formate (3.0-5.0 eq) portion-wise. The addition of ammonium formate can be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed. The reaction is typically complete within 30 minutes to 2 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to afford Methyl 2-(2-aminophenyl)acetate as a crude product, which is often of sufficient purity for the next step. If necessary, the product can be further purified by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to Methyl 1H-indole-3-carboxylate

This procedure involves the acid-catalyzed intramolecular condensation of the amino ester to form the indole ring.

Materials:

  • Methyl 2-(2-aminophenyl)acetate

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2-(2-aminophenyl)acetate (1.0 eq) in glacial acetic acid (approximately 5-10 mL per gram of starting material).

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing crushed ice and slowly neutralize with saturated aqueous sodium bicarbonate solution until the evolution of CO₂ ceases and the pH is neutral to slightly basic.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield Methyl 1H-indole-3-carboxylate.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Palladium on carbon is flammable, especially when dry and in the presence of organic solvents and hydrogen. Handle with care and do not allow it to dry completely on the filter paper.

  • Ammonium formate can decompose to release ammonia and formic acid.

  • Acetic acid is corrosive.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The described two-step protocol provides a reliable and efficient method for the synthesis of Methyl 1H-indole-3-carboxylate from this compound. The use of catalytic transfer hydrogenation for the reduction step offers a safe and high-yielding alternative to traditional hydrogenation methods. The subsequent acid-catalyzed cyclization provides the desired indole derivative in good yield. This protocol is well-suited for laboratory-scale synthesis and can be adapted for the preparation of various substituted indole derivatives, making it a valuable tool for researchers in medicinal chemistry and organic synthesis.

References

Application Notes and Protocols for the Catalytic Reduction of Methyl 2-(2-nitrophenyl)acetate for Cyclization to 2-Oxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic reductive cyclization of methyl 2-(2-nitrophenyl)acetate serves as a pivotal transformation in synthetic organic chemistry, providing a direct route to the 2-oxindole scaffold. This heterocyclic motif is a core structural component in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. This application note provides detailed protocols and comparative data for the synthesis of 2-oxindole via the catalytic hydrogenation of this compound. The protocols outlined herein utilize common heterogeneous catalysts and are adaptable for both standard hydrogenation and transfer hydrogenation setups.

Reaction Pathway and Mechanism

The overall transformation involves a two-step process that occurs in a single pot: the reduction of the nitro group to an amine, followed by an intramolecular cyclization to form the lactam ring of the oxindole. The initial step is the catalytic reduction of the aromatic nitro group to the corresponding aniline derivative, methyl 2-(2-aminophenyl)acetate. This intermediate is typically not isolated and spontaneously undergoes an intramolecular aminolysis, where the newly formed amino group attacks the ester carbonyl, leading to the cyclization and elimination of methanol to afford the desired 2-oxindole product.

Reaction_Pathway start This compound intermediate Methyl 2-(2-aminophenyl)acetate (in situ) start->intermediate Catalytic Reduction (e.g., H2, Pd/C) product 2-Oxindole intermediate->product Intramolecular Cyclization (-CH3OH)

Caption: Reaction pathway for the reductive cyclization of this compound.

Comparative Data of Catalytic Systems

The choice of catalyst and hydrogen source can significantly influence the reaction efficiency, including yield and reaction time. Below is a summary of common catalytic systems employed for the reduction of nitroarenes, which are applicable to the synthesis of 2-oxindole from this compound.

CatalystHydrogen SourceTypical SolventTemperature (°C)Pressure (psi)Typical Yield (%)Reference Analogy
10% Pd/CH₂ gasMethanol, Ethanol, Acetic Acid25 - 5040 - 5085 - 95[1]
PtO₂ (Adam's catalyst)H₂ gasAcetic Acid, Ethanol2550 - 7080 - 90[2]
10% Pd/CAmmonium formateMethanol, EthanolRefluxAtmospheric80 - 90[3]
Raney NickelH₂ gasEthanol25 - 6040 - 50075 - 85General Knowledge

Note: The yields are estimates based on analogous reductions of similar nitroaromatic compounds and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas

This protocol describes the reductive cyclization of this compound to 2-oxindole using a standard heterogeneous catalytic hydrogenation setup.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (or Ethanol, Acetic Acid)

  • Hydrogen gas (H₂)

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Celite® or other filtration aid

  • Rotary evaporator

  • Standard laboratory glassware

Protocol_1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve this compound in solvent in hydrogenation vessel B Add 10% Pd/C catalyst A->B C Seal vessel and purge with N₂ then H₂ B->C D Pressurize with H₂ (40-50 psi) C->D E Stir at room temperature (monitor for H₂ uptake) D->E F Vent H₂ and purge with N₂ E->F G Filter reaction mixture through Celite® F->G H Wash Celite® pad with solvent G->H I Concentrate filtrate under reduced pressure H->I J Purify crude product (e.g., recrystallization) I->J

Caption: Experimental workflow for catalytic hydrogenation.

Procedure:

  • In a suitable pressurized hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or acetic acid (approximately 10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate) to the solution.

  • Seal the reaction vessel and purge the system with an inert gas, such as nitrogen, before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 40-50 psi.

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the cessation of hydrogen uptake.

  • Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-oxindole.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-oxindole.

Protocol 2: Transfer Hydrogenation using Palladium on Carbon (Pd/C) and Ammonium Formate

This protocol provides an alternative to using pressurized hydrogen gas, employing ammonium formate as a hydrogen donor in a transfer hydrogenation reaction.[3]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol (or Ethanol)

  • Celite® or other filtration aid

  • Standard laboratory glassware for reflux

  • Rotary evaporator

Protocol_2_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve this compound in methanol in a round-bottom flask B Add 10% Pd/C catalyst A->B C Add ammonium formate in portions B->C D Heat the mixture to reflux C->D E Monitor reaction progress by TLC D->E F Cool to room temperature E->F G Filter through Celite® F->G H Wash Celite® pad with methanol G->H I Concentrate filtrate H->I J Purify crude product I->J

Caption: Experimental workflow for transfer hydrogenation.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and methanol (or ethanol) (approximately 15-25 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (approximately 10-20% by weight of the starting material).

  • To the stirred suspension, add ammonium formate (3.0-5.0 eq) in portions. The addition may be exothermic.

  • Heat the reaction mixture to reflux (typically 65-78 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization as described in Protocol 1.

Safety Precautions

  • Palladium on carbon is pyrophoric, especially when dry and in the presence of air. Handle the catalyst with care, preferably in a wetted form, and avoid inhalation of the dust.

  • Catalytic hydrogenation with hydrogen gas should be performed in a well-ventilated fume hood using appropriate safety shields and pressure-rated equipment.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The catalytic reductive cyclization of this compound is an efficient and reliable method for the synthesis of 2-oxindole. Both direct hydrogenation with H₂ gas and transfer hydrogenation with ammonium formate using a Pd/C catalyst provide high yields of the desired product under relatively mild conditions. The choice between the two protocols may depend on the availability of a pressurized hydrogenation apparatus. These methods are scalable and offer a practical approach for obtaining the valuable 2-oxindole core for further synthetic manipulations in drug discovery and development.

References

Step-by-step guide for the purification of indoles from "Methyl 2-(2-nitrophenyl)acetate" reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The synthesis of these heterocycles is a cornerstone of medicinal chemistry. A common and effective method for synthesizing the indole core is the reductive cyclization of 2-substituted nitroaromatics. This application note provides a detailed, step-by-step guide for the purification of methyl indole-2-carboxylate, the product resulting from the reductive cyclization of methyl 2-(2-nitrophenyl)acetate.

The protocol outlines a robust purification strategy commencing with a work-up procedure designed to handle the common iron/acid reduction method, followed by liquid-liquid extraction, column chromatography, and final crystallization to yield a high-purity product. This guide is intended for researchers in organic synthesis and drug development seeking a reliable method for isolating indole derivatives.

Reaction Pathway Overview

The conversion of this compound to methyl indole-2-carboxylate is typically achieved through reductive cyclization. A widely used method involves the use of iron powder in the presence of acetic acid, which reduces the nitro group to an amine that subsequently undergoes intramolecular cyclization to form the indole ring.

start This compound reagents Fe / Acetic Acid (Reductive Cyclization) start->reagents product Crude Methyl Indole-2-carboxylate (in reaction mixture with iron sludge) reagents->product

Caption: Reductive cyclization of the starting material.

Purification Workflow

The purification process is designed to systematically remove unreacted starting materials, reaction byproducts, and inorganic waste (e.g., iron sludge). The overall workflow consists of four main stages: initial work-up and extraction, column chromatography, and crystallization.

G cluster_0 Purification Workflow A Crude Reaction Mixture B Step 1: Work-up (Neutralization & Filtration) A->B Remove Iron Sludge C Step 2: Liquid-Liquid Extraction B->C Isolate Organic Phase D Step 3: Column Chromatography C->D Separate by Polarity E Step 4: Crystallization D->E Final Purification F High-Purity Methyl Indole-2-carboxylate E->F Isolate Pure Product

Caption: Step-by-step purification workflow diagram.

Experimental Protocols

Protocol 1: Reaction Work-up and Liquid-Liquid Extraction

This protocol is designed to remove the iron sludge and acidic residue from the crude reaction mixture and to isolate the organic components.

Materials:

  • Crude reaction mixture (from Fe/AcOH reduction)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite® or a pad of glass wool

  • Separatory funnel, Büchner funnel, filter flask, beakers, Erlenmeyer flask

Methodology:

  • Cooling and Dilution: Once the reaction is complete (monitored by TLC), cool the reaction vessel to room temperature in an ice bath.

  • Filtration of Iron Sludge: Dilute the cooled mixture with ethyl acetate. Set up a Büchner funnel with a pad of Celite® or glass wool and filter the mixture to remove the bulk of the iron powder and iron salts. Wash the filter cake thoroughly with additional ethyl acetate to ensure all organic product is collected.[1][2]

  • Transfer to Separatory Funnel: Combine all the filtrate and transfer it to a separatory funnel.

  • Neutralization: Carefully add saturated aqueous NaHCO₃ solution to the separatory funnel in portions. Swirl gently and vent frequently to release the CO₂ gas produced from the neutralization of acetic acid. Continue adding the NaHCO₃ solution until gas evolution ceases and the aqueous layer is neutral or slightly basic (test with pH paper).

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the organic layer with brine. This helps to remove any remaining water and some water-soluble impurities.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for 15-20 minutes.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude solid or oil.

Parameter Specification Purpose
Extraction SolventEthyl Acetate (EtOAc)To dissolve the organic product and byproducts.
Neutralizing AgentSaturated Aqueous NaHCO₃To neutralize residual acetic acid.
Washing SolutionBrine (Saturated NaCl)To remove water and water-soluble impurities.
Drying AgentAnhydrous MgSO₄ or Na₂SO₄To remove residual water from the organic phase.
Protocol 2: Purification by Column Chromatography

This step separates the target indole from non-polar and highly polar impurities.

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate (EtOAc)

  • Chromatography column, test tubes or fraction collector

  • TLC plates (silica gel with F254 indicator), TLC tank

  • UV lamp (254 nm)

Methodology:

  • TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate and spot it on a TLC plate. Develop the plate using a solvent system such as 20% ethyl acetate in hexane. Visualize the spots under a UV lamp to determine the Rf value of the product and major impurities.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle into a uniform bed, ensuring the solvent level always remains above the silica.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 20%, 30% ethyl acetate) to elute the compounds from the column.[4][5]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and develop it. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified methyl indole-2-carboxylate.

Parameter Specification Purpose
Stationary PhaseSilica Gel (230-400 mesh)To separate compounds based on polarity.
Mobile Phase (Eluent)Gradient of Ethyl Acetate in Hexane (e.g., 10-40%)To elute compounds from the stationary phase.
VisualizationUV light (254 nm)To visualize UV-active indole compounds on TLC.
Protocol 3: Recrystallization

This is the final step to achieve high purity and obtain a crystalline solid product.

Materials:

  • Purified product from Protocol 2

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane)

  • Erlenmeyer flask, hot plate, ice bath

  • Büchner funnel, filter paper, filter flask

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the purified product in various solvents or solvent mixtures to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.[3]

  • Dissolution: Place the purified product in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Do not disturb the flask to encourage the formation of large crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any impurities adhering to the crystal surface.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Parameter Specification Expected Purity Expected Yield
Recrystallization SolventEthanol/Water or Ethyl Acetate/Hexane mixture>99%70-90% (from pure)
Cooling Temperature0-5 °C (Ice Bath)--

Disclaimer: All protocols provided are intended for guidance and should be adapted as necessary for specific experimental conditions. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols: The Role of Methyl 2-(2-nitrophenyl)acetate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-nitrophenyl)acetate is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide range of pharmaceutical intermediates.[1] Its strategic placement of a nitro group ortho to an activated methylene group makes it an ideal precursor for constructing complex heterocyclic scaffolds, particularly indoles and quinolines. These structural motifs are central to numerous therapeutic agents, including those with anticancer, anti-inflammatory, and enzyme inhibitory properties. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key pharmaceutical intermediates.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its facile conversion to bicyclic and tricyclic heterocyclic systems. The two most prominent applications are the synthesis of indole and quinoline derivatives.

  • Indole Synthesis: The Reissert-Kaufmann reaction is a classical and effective method for the synthesis of indole-2-carboxylic acids and their esters. This involves the reductive cyclization of a condensation product derived from an ortho-nitroaryl acetate.

  • Quinoline Synthesis: Through multi-step sequences often involving condensation and cyclization reactions like the Doebner and Friedländer syntheses, derivatives of 2-nitrophenylacetic acid can be converted into the quinoline core structure. Quinolines are a prominent class of compounds with a broad spectrum of biological activities.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Indole-2-carboxylate via Reissert-Kaufmann Reaction

This protocol details the synthesis of ethyl indole-2-carboxylate, a key intermediate for various indole-based pharmaceuticals, starting from the related o-nitrotoluene. The principles are directly applicable to syntheses starting from this compound.

Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride tube, place 39.1 g (1.00 g atom) of freshly cut potassium in 300 ml of anhydrous ether.

  • With vigorous stirring, add a mixture of 250 ml of absolute ethanol and 200 ml of anhydrous ether from the dropping funnel at a rate that maintains a gentle reflux.

  • Once all the potassium has dissolved, cool the solution to room temperature and add 2.5 l of anhydrous ether.

  • Add 146 g (1.00 mole) of diethyl oxalate with stirring, followed by 137 g (1.00 mole) of o-nitrotoluene after 10 minutes.

  • Allow the mixture to stand for at least 24 hours.

  • Collect the precipitated purple potassium salt of ethyl o-nitrophenylpyruvate by filtration and wash with anhydrous ether until the filtrate is colorless. The expected yield of the air-dried salt is 204–215 g (74–78%).[2][3]

Step 2: Reductive Cyclization to Ethyl Indole-2-carboxylate

  • In a hydrogenation bottle, dissolve 30 g (0.109 mole) of the potassium salt from Step 1 in 200 ml of glacial acetic acid.

  • Add 0.20 g of platinum catalyst.

  • Hydrogenate the mixture in a Parr low-pressure apparatus at an initial pressure of approximately 30 p.s.i. until hydrogen uptake ceases.

  • Filter the reaction mixture to remove the catalyst and wash the catalyst with glacial acetic acid.

  • Pour the filtrate into 2 l of an ice-water mixture.

  • Collect the precipitated crude ethyl indole-2-carboxylate by filtration, wash thoroughly with water, and air-dry. The yield is typically 14.5–16.0 g (70–77%).[2]

  • The crude product can be purified by recrystallization from ethanol or a mixture of methylene chloride and petroleum ether to yield white needles.

Protocol 2: Synthesis of 2-Substituted Quinoline-4-carboxylic Acid via Doebner Reaction

This protocol describes a general procedure for the synthesis of quinoline-4-carboxylic acids, important intermediates for various bioactive molecules, using a 2-nitrobenzaldehyde derivative which can be conceptually linked to the functional group transformations of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of a substituted aniline, 1.0 equivalent of 2-nitrobenzaldehyde, and 1.2 equivalents of pyruvic acid in ethanol.[4][5][6]

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[4]

  • Work-up: After completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water to yield the pure 2-(2-nitrophenyl)-quinoline-4-carboxylic acid.[4]

Quantitative Data

The following tables summarize typical yields for the synthesis of key pharmaceutical intermediates derived from nitrophenyl precursors.

IntermediateStarting MaterialReaction TypeReagentsYield (%)Reference
Ethyl o-nitrophenylpyruvate potassium salto-Nitrotoluene, Diethyl oxalateCondensationPotassium ethoxide74-78[2]
Ethyl Indole-2-carboxylateEthyl o-nitrophenylpyruvate potassium saltReductive CyclizationH₂, Pt catalyst, Acetic acid70-77[2]
2-(2-nitrophenyl)-quinoline-4-carboxylic acidAniline, 2-Nitrobenzaldehyde, Pyruvic acidDoebner ReactionEthanol, RefluxVaries[4][6]
6-fluoro-2-methyl indole4-fluoro-2-nitrophenyl acetoneReductive CyclizationZinc, Acetic acid95

Applications in Anticancer Drug Development

Derivatives of quinoline synthesized from nitrophenyl precursors have shown significant promise as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and vascular endothelial growth factor receptor 2 (VEGFR-2).

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription.[7] Certain quinoline derivatives act as topoisomerase I inhibitors, stabilizing the enzyme-DNA cleavage complex.[8] This leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in cancer cells.

Topoisomerase_Inhibition Quinoline_Derivative Quinoline Derivative (e.g., TAS-103) Topoisomerase_I Topoisomerase I Quinoline_Derivative->Topoisomerase_I Inhibits DNA_Strand_Breaks DNA Strand Breaks Quinoline_Derivative->DNA_Strand_Breaks Stabilizes Cleavage Complex DNA_Replication_Fork DNA Replication Fork Topoisomerase_I->DNA_Replication_Fork Relieves Torsional Strain Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Strand_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of Topoisomerase I Inhibition by Quinoline Derivatives.
VEGFR-2 Signaling Pathway Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[9][10][11] In cancer, angiogenesis is critical for tumor growth and metastasis. Quinoline-based compounds have been developed as potent inhibitors of VEGFR-2, blocking the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Quinoline_Inhibitor Quinoline-based VEGFR-2 Inhibitor Quinoline_Inhibitor->VEGFR2 Inhibits Cellular_Responses Angiogenesis (Proliferation, Migration, Survival) PLCg->Cellular_Responses AKT Akt PI3K->AKT RAF RAF RAS->RAF AKT->Cellular_Responses MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Cellular_Responses

Inhibition of the VEGFR-2 Signaling Pathway by Quinoline Derivatives.

Conclusion

This compound and its related derivatives are indispensable tools in the synthesis of pharmaceutically important indole and quinoline scaffolds. The protocols provided herein offer a foundation for the laboratory-scale synthesis of these key intermediates. The demonstrated link between these synthetic intermediates and potent anticancer agents that target critical cellular pathways, such as DNA replication and angiogenesis, highlights the continued importance of this chemical building block in modern drug discovery and development. Further research into novel synthetic methodologies and the biological evaluation of the resulting compounds is warranted to fully exploit the therapeutic potential of this versatile class of molecules.

References

Alternative synthetic routes utilizing "Methyl 2-(2-nitrophenyl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

Identifying Synthetic Routes

I've initiated a thorough search for synthetic routes using "Methyl 2-(2-nitrophenyl)acetate," broadening my scope to include alternative applications. Currently, I'm aiming to pinpoint a few distinct, well-documented synthetic pathways for closer inspection.

Expanding Route Search

I'm now expanding my search to identify several distinct pathways using the starting material, "this compound," and gathering detailed experimental protocols and quantitative data. My focus is on creating diagrams to illustrate the transformations. I'm structuring the data into tables for clarity.

Drafting Synthetic Protocols

I'm currently crafting detailed application notes and protocols centered on alternative synthetic routes for "this compound". The initial focus is on outlining diverse approaches, ensuring each protocol is clear and detailed for practical application. My aim is to encompass a wide range of methodologies, providing the user with comprehensive options. I'm prioritizing clarity and practical application within these notes.

Expanding Synthetic Pathways

I've moved beyond the initial outlining to delve into specific reaction mechanisms for alternative synthetic routes. I'm focusing on "this compound," and I'm generating DOT diagrams as I detail each pathway. The priority is to meet the specifications, particularly contrast, ensuring clarity. I'm also now creating tables to present key data.

Developing Detailed Protocols

I'm now focusing on synthesizing detailed experimental protocols for the identified synthetic routes. I've begun to structure the protocols, encompassing step-by-step instructions, necessary reagents, expected yields, and safety precautions. I'm prioritizing clarity and reproducibility for each protocol, aiming for a format that is readily usable in a laboratory setting. I'm also ensuring the data summaries are included, meeting the user specifications.

Outlining Indole Syntheses

I'm now focusing on synthesizing detailed experimental protocols for the synthesis of methyl indole-2-carboxylate. I've begun to structure the protocols, encompassing step-by-step instructions, necessary reagents, expected yields, and safety precautions. I'm prioritizing clarity and reproducibility for each protocol, aiming for a format that is readily usable in a laboratory setting. Data will be summarized in tabular form as per the user's instructions, and diagrams will be generated using DOT language, adhering to the specifications provided.

Defining Reductive Pathways

I'm now zeroing in on the reductive cyclization route to indole-2-carboxylate derivatives, and a possible route to quinolines, as the most viable alternative pathways. I'm focusing on finding specific protocols with clear experimental details. I'm prioritizing clear and concise data presentation in table format, as well as developing clear, step-by-step instructions in the protocols. I'm also planning to create the DOT diagrams.

Defining Target Reactions

I'm now zeroing in on the reductive cyclization route to indole-2-carboxylate derivatives as the initial focus. I've begun searching for precise protocols and data related to this specific transformation. My immediate focus is identifying detailed experimental examples, especially those related to our starting material, ensuring clear and concise presentation of the data in tables. I'm also preparing to develop and include illustrative DOT diagrams, based on the user's specifications.

Examining Indole Synthesis

I've been looking into reductive cyclization, specifically how it can be used to make indole-2-carboxylates. It seems a very promising path. The established mechanism for o-nitrophenyl derivatives appears straightforward, and it's quite appealing to consider how easily we can implement that.

Analyzing Alternative Routes

I've been examining two new synthetic routes for this compound. The initial step will involve nitro group reduction, crucial for the formation of the amine intermediate in reductive cyclization. I'm focusing on the established mechanisms using metals in acid or catalytic hydrogenation. Specifically, I'm adapting protocols from references like [8] and [15] for optimal conditions. The goal is a sound, adaptable strategy.

Investigating Reaction Pathways

Now, I've dived into two distinct approaches. The first, quite familiar, focuses on reductive cyclization to create indole-2-carboxylates; adapting known nitro group reduction methods from sources like [8] and [15] is my immediate focus. Alternatively, I'm exploring quinoline synthesis from the 2-amino-phenylacetyl unit, and the feasibility of a condensation followed by reductive cyclization. I am looking into references [5, 21, 22, 27] to create an efficient protocol.

Outlining Reaction Protocols

I'm now in the process of finalizing detailed experimental protocols for both proposed synthetic routes, and will include a focus on how I will form data tables and Graphviz diagrams for clarity. Route 1 focuses on reductive cyclization to form indole-2-carboxylates using established methods. Route 2 explores 2-arylquinoline synthesis via a condensation-cyclization sequence. I am working on the reaction conditions and the best ways to present the workflow.

Outlining Synthetic Strategies

I'm now detailing both routes. Route 1 involves reductive cyclization using Fe/HCl in ethanol/acetic acid to get methyl oxindole-2-carboxylate, a key precursor. I'll base the conditions on [8]. Route 2 is a two-step quinoline synthesis: first, a base-catalyzed Claisen-Schmidt condensation of this compound with an aromatic aldehyde. Then, I'll reductively cyclize the resulting intermediate with Fe/HCl, referencing [5]. I'll then create data tables, and generate DOT diagrams for the reaction workflows.

Application Notes and Protocols for the Scale-up Synthesis of Indole-2-Carboxylate from Methyl 2-(2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry and is a core component of numerous pharmaceuticals and biologically active compounds. A common and efficient method for constructing the indole ring is through the reductive cyclization of 2-nitrophenylacetic acid derivatives. This document provides detailed application notes and protocols for the scale-up of indole synthesis starting from Methyl 2-(2-nitrophenyl)acetate, which yields the valuable intermediate Methyl 1H-indole-2-carboxylate.

The key transformation is a one-pot reduction of the nitro group to an amine, followed by spontaneous intramolecular cyclization (condensation) to form the indole ring system. While straightforward in principle, the scale-up of this reaction presents significant challenges, primarily related to the highly exothermic nature of nitro group reductions. Careful consideration of reaction conditions, monitoring, and safety procedures is paramount for a successful and safe scale-up.

Primary Reaction Pathway

The synthesis proceeds via the reduction of the nitro group of this compound to form an aniline intermediate. This intermediate is not isolated but undergoes a rapid, acid- or base-catalyzed intramolecular cyclization with the ester group, eliminating a molecule of methanol to form the aromatic indole ring.

G cluster_main Reaction Pathway Start This compound Intermediate Methyl 2-(2-aminophenyl)acetate (Unstable Intermediate) Start->Intermediate Reduction (e.g., H₂, Pd/C) Product Methyl 1H-indole-2-carboxylate Intermediate->Product Intramolecular Cyclization (- CH₃OH)

Caption: Reaction pathway for indole synthesis.

Scale-up Considerations and Safety

The reduction of aromatic nitro compounds is one of the most hazardous reactions in the chemical industry due to its high exothermicity. Inadequate temperature control can lead to a runaway reaction, rapid pressure build-up, and vessel failure.

Key Safety Challenges:

  • Thermal Hazard: The heat of reaction for nitro group reduction is very high. Process safety studies, including reaction calorimetry, are essential to determine the heat flow and ensure that the plant's cooling capacity is sufficient.

  • Intermediate Accumulation: During catalytic hydrogenation, partially reduced and highly reactive intermediates like nitroso and hydroxylamine species can accumulate.[1] The decomposition of these intermediates can trigger a thermal runaway. The accumulation of hydroxylamines can be almost completely prevented by adding catalytic amounts of vanadium compounds (e.g., NH₄VO₃).[1]

  • Hydrogen Handling: For catalytic hydrogenation, the use of high-pressure hydrogen gas requires specialized equipment and adherence to strict safety protocols to prevent leaks and explosions.

  • Metal Waste: Stoichiometric reduction using metals like iron or zinc generates large quantities of metal-containing waste, which requires specialized disposal.

Process Optimization Strategies:

  • Flow Chemistry: Continuous flow reactors offer significant safety advantages over large batch reactors. They provide superior heat and mass transfer, minimize the volume of hazardous material at any given time, and allow for safer processing of highly exothermic reactions.

  • Process Analytical Technology (PAT): Implementing real-time monitoring tools, such as on-line IR spectroscopy, can track the consumption of the starting material and the formation of intermediates, ensuring the reaction proceeds safely and efficiently.

  • Dosing Control: In a batch process, controlling the addition rate of a key reagent (e.g., the hydrogen donor in transfer hydrogenation or the acid in metal reductions) can control the rate of heat generation.

Methodologies for Reductive Cyclization

Three primary methods are commonly employed for the reductive cyclization of this compound on a larger scale: Catalytic Hydrogenation, Catalytic Transfer Hydrogenation, and Metal-Mediated Reduction.

Catalytic Hydrogenation

This is often the cleanest and most atom-economical method, using a heterogeneous catalyst (typically Palladium on Carbon) and hydrogen gas. It avoids the large waste streams associated with stoichiometric metal reductants.

Data Summary: Catalytic Hydrogenation

Parameter Conditions / Value Notes & Considerations
Catalyst 5-10% Palladium on Carbon (Pd/C) Catalyst loading is typically 1-5 mol% of Pd. Catalyst should be handled carefully as it can be pyrophoric.
Hydrogen Pressure 5-20 bar (approx. 70-290 psi) Higher pressure increases reaction rate but requires specialized high-pressure reactors.
Temperature 80-120°C Reaction is highly exothermic; temperature must be strictly controlled.[1]
Solvent Methanol, Ethanol, Tetrahydrofuran (THF) Solvent choice affects reaction rate and solubility. Alcohols are common and effective.
Additive (Optional) Ammonium vanadate (NH₄VO₃) Catalytic amounts can prevent the accumulation of hazardous hydroxylamine intermediates.[1]
Typical Yield >90% High yields are achievable with good process control.
Scale-up Pros High atom economy, low waste, high yield.

| Scale-up Cons | Requires specialized high-pressure equipment, handling of flammable H₂ gas, potential for catalyst deactivation. | |

Protocol: Catalytic Hydrogenation (Illustrative)

Equipment: High-pressure autoclave with gas entrainment stirrer, temperature and pressure controls, and a cooling system.

Materials:

  • This compound: 1.0 kg (4.78 mol)

  • Methanol: 10 L

  • 5% Palladium on Carbon (50% wet): 100 g (approx. 2.3 mol% Pd)

  • Ammonium vanadate (optional): 5.6 g (0.048 mol)

Procedure:

  • Charge the autoclave with this compound, methanol, and the optional ammonium vanadate.

  • Carefully add the 5% Pd/C catalyst under a nitrogen atmosphere.

  • Seal the reactor and purge the headspace several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 10 bar.

  • Begin stirring and heat the reaction mixture to 100°C. The reaction is exothermic, and the heating may need to be reduced or stopped once the reaction initiates. Maintain the temperature with the cooling system.

  • Monitor the reaction progress by hydrogen uptake. The reaction is complete when hydrogen uptake ceases (typically 4-8 hours).

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite under a nitrogen atmosphere to remove the Pd/C catalyst. Wash the celite pad with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield crude Methyl 1H-indole-2-carboxylate, which can be purified by recrystallization or chromatography if necessary.

Catalytic Transfer Hydrogenation

This method avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule in the presence of a catalyst. It is a valuable alternative for facilities not equipped for high-pressure hydrogenations.[2]

Data Summary: Catalytic Transfer Hydrogenation

Parameter Conditions / Value Notes & Considerations
Catalyst 5-10% Palladium on Carbon (Pd/C) Cheaper base metals like Fe or Ni can also be used.[2]
Hydrogen Donor Ammonium formate, Formic acid, Cyclohexene Ammonium formate is common; it decomposes to H₂ and CO₂.[2] Typically 3-5 equivalents are used.
Temperature 60-100°C (Reflux) The reaction is still exothermic. The rate of addition of the hydrogen donor can be used to control the temperature.
Solvent Methanol, Ethanol, Isopropanol Protic solvents are generally preferred.
Typical Yield 85-95% Yields are generally very good and comparable to direct hydrogenation.
Scale-up Pros Avoids high-pressure H₂, uses standard reactors, good control via donor addition rate.

| Scale-up Cons | Lower atom economy than H₂, generates by-products from the donor (e.g., CO₂, benzene). | |

Protocol: Transfer Hydrogenation with Ammonium Formate (Illustrative)

Equipment: Jacketed glass-lined reactor with a reflux condenser, mechanical stirrer, and temperature probe.

Materials:

  • This compound: 1.0 kg (4.78 mol)

  • Methanol: 10 L

  • 10% Palladium on Carbon (50% wet): 50 g

  • Ammonium formate: 1.5 kg (23.8 mol, 5 equiv.)

Procedure:

  • Charge the reactor with this compound, methanol, and the Pd/C catalyst.

  • Heat the stirred suspension to a gentle reflux (approx. 65°C).

  • Slowly add the ammonium formate in portions over 2-3 hours. The addition should be controlled to maintain a steady reflux and keep the internal temperature below 75°C. Gas evolution (CO₂) will be observed.

  • After the addition is complete, maintain the reflux for an additional 2-4 hours until TLC or HPLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate) to remove any remaining salts.

  • Dry the organic layer and evaporate the solvent to yield the crude product.

Metal-Mediated Reduction

This is a classic method using a stoichiometric amount of metal, typically iron or zinc, in an acidic medium. While robust and effective, it generates significant amounts of metal waste.

Data Summary: Metal-Mediated Reduction

Parameter Conditions / Value Notes & Considerations
Reductant Iron powder, Zinc dust Iron is inexpensive and commonly used.[3] Typically 3-5 equivalents are required.
Acid Acetic acid, Hydrochloric acid, NH₄Cl Acetic acid is often used as both the acid and a co-solvent.
Temperature 80-110°C The reaction is highly exothermic. The rate of acid addition or heating must be carefully controlled.
Solvent Water, Ethanol, Acetic Acid Often run in a mixture of an alcohol and water with acid.
Typical Yield 70-90% Yields can be slightly lower and purification more complex than catalytic methods.
Scale-up Pros Inexpensive reagents, no specialized pressure equipment needed.

| Scale-up Cons | Poor atom economy, generates large volumes of aqueous metal waste, product isolation can be challenging. | |

Protocol: Iron/Acetic Acid Reduction (Illustrative)

Equipment: Jacketed glass-lined reactor with a mechanical stirrer and reflux condenser.

Materials:

  • This compound: 1.0 kg (4.78 mol)

  • Ethanol: 8 L

  • Water: 4 L

  • Iron powder (<100 mesh): 800 g (14.3 mol, 3 equiv.)

  • Glacial Acetic Acid: 2 L

Procedure:

  • Charge the reactor with this compound, ethanol, water, and iron powder.

  • Heat the stirred slurry to 70-80°C.

  • Slowly add the glacial acetic acid over 2-3 hours, maintaining the internal temperature below 100°C. A vigorous exothermic reaction will occur.

  • After the addition is complete, maintain the mixture at reflux for 1-2 hours until the reaction is complete by TLC/HPLC analysis.

  • Cool the reaction mixture to 50°C and filter through celite while still warm to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

  • The resulting aqueous slurry can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Wash the organic extracts, dry over sodium sulfate, and concentrate to give the crude product.

Process Development and Scale-up Workflow

A structured approach is critical for safely scaling up the synthesis.

G cluster_workflow Scale-Up Workflow P1 Step 1: Process Hazard Analysis (Calorimetry, DSC/TGA) P2 Step 2: Route Scouting & Method Selection (Catalytic vs. Stoichiometric) P1->P2 P3 Step 3: Lab-Scale Optimization (Catalyst load, Temp, Conc.) P2->P3 P4 Step 4: Pilot Scale Trial (1-10 kg scale) P3->P4 P5 Step 5: Process Validation & Full-Scale Production P4->P5

References

Application Notes and Protocols: One-Pot Synthesis of Indoles from Methyl 2-(2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the one-pot synthesis of methyl indole-2-carboxylate from methyl 2-(2-nitrophenyl)acetate via a reductive cyclization strategy. This method offers a streamlined approach to constructing the indole scaffold, a privileged structure in numerous pharmaceuticals and biologically active compounds.

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs. The development of efficient and versatile methods for indole synthesis is therefore of significant interest. This protocol details a one-pot reductive cyclization of this compound to afford methyl indole-2-carboxylate. This transformation is conceptually based on the well-established Cadogan and Sundberg reactions, which involve the deoxygenative cyclization of a nitro group onto a suitably positioned side chain.[1][2] In this one-pot procedure, the nitro group is reduced in situ to a reactive intermediate, such as a nitroso or nitrene species, which then undergoes intramolecular cyclization and subsequent aromatization to furnish the indole ring system.

Reaction Principle

The overall transformation involves two key steps occurring in a single reaction vessel:

  • Reduction of the nitro group: The nitro group of this compound is reduced using a suitable reducing agent.

  • Intramolecular Cyclization: The resulting reactive nitrogen intermediate attacks the enolizable position of the acetate side chain, leading to the formation of the indole ring.

Commonly employed reducing agents for this type of transformation include triethyl phosphite or palladium catalysts with a carbon monoxide source.[1][2] The palladium-catalyzed approach often offers milder reaction conditions and higher functional group tolerance.[3][4]

Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed reductive cyclization of this compound.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Carbon monoxide (CO) gas or a CO surrogate such as phenyl formate[5]

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Schlenk line or glovebox for handling air-sensitive reagents

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and dppf (0.06 mmol, 6 mol%).

  • Add anhydrous DMF (10 mL) to the flask.

  • Add sodium carbonate (2.0 mmol) to the reaction mixture.

  • Purge the flask with carbon monoxide gas (balloon pressure) or add the CO surrogate.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl indole-2-carboxylate.

Data Presentation

The following table summarizes expected outcomes based on similar reductive cyclization reactions found in the literature. Actual yields may vary depending on the precise reaction conditions and scale.

EntryCatalystLigandReductantSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂dppfCODMF1101875-85
2PdCl₂(PPh₃)₂-COToluene1202465-75
3Fe powder-Acetic AcidEthanol801260-70

Visualizations

Experimental Workflow

experimental_workflow start Start reagents Combine: - this compound - Pd(OAc)₂ - dppf - Na₂CO₃ - Anhydrous DMF start->reagents 1. co_purge Purge with CO gas reagents->co_purge 2. heating Heat to 110 °C (18 h) co_purge->heating 3. workup Aqueous Workup (EtOAc/H₂O) heating->workup 4. purification Column Chromatography workup->purification 5. product Methyl Indole-2-carboxylate purification->product 6. reaction_pathway sub This compound nitroso Nitroso Intermediate sub->nitroso Reduction pd0 Pd(0) pd_complex [Pd(0)-CO] complex pd0->pd_complex co CO co->pd_complex intermediate Cyclized Intermediate nitroso->intermediate Cyclization cyclization Intramolecular Cyclization product Methyl Indole-2-carboxylate intermediate->product Aromatization aromatization Aromatization (-H₂O)

References

Troubleshooting & Optimization

Troubleshooting low yield in Fischer indole synthesis with "Methyl 2-(2-nitrophenyl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fischer Indole Synthesis

This guide provides troubleshooting and frequently asked questions for researchers experiencing low yields in the Fischer indole synthesis, with a specific focus on pathways originating from "Methyl 2-(2-nitrophenyl)acetate".

Frequently Asked Questions (FAQs)

Q1: I am attempting a Fischer indole synthesis starting with "this compound" and getting a very low yield. What are the common failure points?

A low yield in this multi-step synthesis is common and can originate from several stages. The process involves the reduction of a nitro group to a hydrazine, followed by hydrazone formation and acid-catalyzed cyclization. Key failure points include:

  • Inefficient Nitro Group Reduction: The initial reduction of the nitro group to a hydrazine can be incomplete or lead to the formation of aniline byproducts. The resulting hydrazine may also be unstable.

  • Unstable Hydrazone Intermediate: The hydrazone formed from the arylhydrazine and the carbonyl compound can be unstable under strongly acidic conditions, leading to decomposition before cyclization can occur.[1]

  • Sub-optimal Cyclization Conditions: The Fischer indole synthesis is highly sensitive to the choice of acid catalyst, its concentration, and the reaction temperature.[1][2] The presence of the electron-withdrawing methyl ester group on the phenyl ring can hinder the key[3][3]-sigmatropic rearrangement, often requiring harsher conditions which in turn can degrade the product.

  • Competing Side Reactions: Strong acids and high temperatures can promote side reactions, such as N-N bond cleavage in the hydrazone intermediate or polymerization of the final indole product.[1][4][5]

Q2: How can I optimize the initial reduction of "this compound" to its corresponding hydrazine?

The efficiency of the nitro-to-hydrazine reduction is critical for the overall yield. Different reducing agents have distinct advantages and disadvantages.

Table 1: Comparison of Common Reducing Agents for Nitroarene to Arylhydrazine Conversion

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Tin(II) Chloride (SnCl₂) / HCl Concentrated HCl, 0°C to RTHigh yield, reliable for many substrates.Requires stoichiometric amounts of tin, acidic workup can be tedious.
Catalytic Hydrogenation (H₂, Pd/C) H₂ (balloon or Parr shaker), Pd/C catalyst, Ethanol/Methanol solvent"Green" method, clean reaction.Can lead to over-reduction to aniline, catalyst can be pyrophoric.
Sodium Dithionite (Na₂S₂O₄) Biphasic system (e.g., DCM/H₂O), phase-transfer catalystMild conditions, avoids strong acids.Can be less effective for some substrates, may require optimization.

For a reliable, high-yield conversion, reduction with Tin(II) Chloride is often the most robust starting point.

Q3: The arylhydrazine intermediate seems to decompose before I can use it. How should I handle it?

Arylhydrazines, particularly those with electron-withdrawing groups, can be unstable. To mitigate decomposition:

  • Work under an Inert Atmosphere: Perform the reduction and subsequent steps under a nitrogen or argon atmosphere to prevent oxidative degradation.[2]

  • Immediate Use: Use the crude hydrazine solution directly in the next step without prolonged storage.

  • Isolate as a Salt: Isolate the product as a more stable hydrochloride salt by precipitating it from an ethereal HCl solution. The salt can be stored and weighed accurately for the subsequent reaction.

  • One-Pot Procedure: Consider a one-pot synthesis where the hydrazone is formed in situ immediately following the reduction, minimizing handling and decomposition of the isolated hydrazine.[2]

Q4: What is the best acid catalyst for the cyclization step, considering the electron-withdrawing ester group?

The choice of acid catalyst is crucial and substrate-dependent.[6][7] For substrates with deactivating groups like your methyl ester, a stronger acid is often required to facilitate the reaction.

Table 2: Comparison of Acid Catalysts for Fischer Indole Cyclization

Acid CatalystTypeTypical ConditionsNotes
Polyphosphoric Acid (PPA) Brønsted80-160°C, often used as solvent.[2]Highly effective for many substrates, but workup can be difficult. Good for deactivated systems.
Sulfuric Acid (H₂SO₄) BrønstedDiluted in a solvent (e.g., EtOH, AcOH), RT to reflux.[6]Strong acid, can cause charring or sulfonation at high temperatures.
Acetic Acid (AcOH) BrønstedReflux, often used as solvent.[2]Milder option, may be insufficient for deactivated substrates but can reduce side reactions.[1]
Zinc Chloride (ZnCl₂) LewisHigh temperatures (150-200°C), often neat.[6][7]Classic catalyst, effective but requires high heat which can cause degradation.
Boron Trifluoride (BF₃·OEt₂) LewisInert solvent (e.g., Dioxane, Toluene), RT to reflux.Milder Lewis acid, can provide good yields while minimizing degradation.

Recommendation: Start with Polyphosphoric Acid (PPA) or a mixture of acetic acid and sulfuric acid. If degradation is observed, switch to a milder Lewis acid like BF₃·OEt₂.

Experimental Protocols

Protocol 1: Reduction of this compound with SnCl₂
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add this compound (1.0 eq).

  • Reagent Addition: Cool the flask to 0°C in an ice bath. Slowly add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated hydrochloric acid.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice and basify to pH > 8 with a cold, concentrated NaOH or Na₂CO₃ solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude Methyl 2-(2-hydrazinylphenyl)acetate should be used immediately in the next step.

Protocol 2: Fischer Indole Synthesis with Polyphosphoric Acid (PPA)
  • Hydrazone Formation: In a flask under a nitrogen atmosphere, dissolve the crude Methyl 2-(2-hydrazinylphenyl)acetate (1.0 eq) and a ketone or aldehyde (e.g., acetone, 1.1 eq) in ethanol. Add a catalytic amount of acetic acid and stir at room temperature for 1-2 hours until hydrazone formation is complete (monitored by TLC). Remove the ethanol under reduced pressure.

  • Cyclization: In a separate flask, pre-heat polyphosphoric acid (PPA) (10-20x the weight of the hydrazone) to 80-100°C with mechanical stirring.[2]

  • Addition: Carefully add the crude hydrazone from step 1 to the hot PPA.

  • Reaction: Increase the temperature to 100-140°C and stir for 15-60 minutes. The mixture will darken. Monitor the reaction closely by quenching aliquots and analyzing with TLC.

  • Workup: Cool the reaction mixture to below 100°C and pour it carefully onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The product will often precipitate as a solid. Neutralize the mixture with NaOH or Na₂CO₃ and extract with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Troubleshooting

G A Starting Material This compound B Step 1: Nitro Reduction (e.g., SnCl₂ / HCl) A->B C Intermediate Methyl 2-(2-hydrazinylphenyl)acetate B->C D Step 2: Hydrazone Formation (+ Ketone/Aldehyde) C->D E Intermediate N-Arylhydrazone D->E F Step 3: Indolization (Acid-Catalyzed Cyclization) E->F G Final Product Substituted Indole F->G

G

References

Common side products in the reduction of "Methyl 2-(2-nitrophenyl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reduction of Methyl 2-(2-nitrophenyl)acetate. Our aim is to help you overcome common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reduction of this compound?

The primary and desired product of the reduction of this compound is Methyl 2-(2-aminophenyl)acetate. This is achieved through the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂).

Q2: What are the common side products observed in this reaction?

The most common side products are oxindole and, to a lesser extent, indole. These are formed via intramolecular cyclization of the desired product, Methyl 2-(2-aminophenyl)acetate.[1] The formation of these side products is a significant challenge in this synthesis.

Q3: How are these side products formed?

The formation of oxindole occurs through an intramolecular aminolysis reaction where the newly formed amino group attacks the ester carbonyl, leading to cyclization and elimination of methanol. Indole can be formed from further reduction and rearrangement of oxindole under certain reaction conditions.

Q4: What analytical techniques can be used to identify the products and side products?

A combination of techniques is recommended for accurate identification:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and identify the presence of different components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify the characteristic signals of oxindole and other side products.

  • Mass Spectrometry (MS): To determine the molecular weight of the products and aid in their identification.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the products. For example, the presence of a lactam carbonyl stretch can indicate the formation of oxindole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the reduction of this compound and provides potential solutions.

Problem 1: Low yield of the desired product, Methyl 2-(2-aminophenyl)acetate, and a high percentage of oxindole.

Possible Causes:

  • High reaction temperature: Elevated temperatures can promote the intramolecular cyclization to form oxindole.

  • Prolonged reaction time: Leaving the reaction to stir for an extended period after the nitro group reduction is complete can favor the formation of the thermodynamically stable oxindole.

  • Basic reaction conditions: The presence of a base can catalyze the intramolecular aminolysis.

  • Choice of reducing agent: Some reducing agents and conditions are more prone to favoring cyclization.

Troubleshooting Steps:

Recommended ActionExperimental ProtocolExpected Outcome
Lower the reaction temperature Perform the reduction at room temperature or below (e.g., 0-10 °C), especially during the initial stages.Reduced rate of intramolecular cyclization, leading to a higher yield of the desired amine.
Optimize reaction time Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly.Minimizes the conversion of the desired product into oxindole.
Use acidic or neutral conditions Employing reducing systems that operate under acidic or neutral pH, such as iron powder in acetic acid (Fe/AcOH) or catalytic hydrogenation with a neutral solvent, can suppress the base-catalyzed cyclization.Increased yield of Methyl 2-(2-aminophenyl)acetate.
Select a chemoselective reducing agent Consider using reagents known for their chemoselectivity in reducing nitro groups in the presence of other functional groups, which may offer milder reaction conditions.Higher selectivity for the desired amine with minimal side product formation.
Problem 2: Presence of multiple unexpected spots on the TLC plate.

Possible Causes:

  • Incomplete reduction: The reaction may not have gone to completion, leaving starting material or partially reduced intermediates (e.g., nitroso, hydroxylamine derivatives).

  • Formation of multiple side products: Besides oxindole, other side reactions might be occurring.

  • Decomposition of product: The desired product or side products might be unstable under the reaction or work-up conditions.

Troubleshooting Steps:

Recommended ActionExperimental ProtocolExpected Outcome
Ensure complete reduction Increase the equivalents of the reducing agent or the reaction time while carefully monitoring by TLC.Disappearance of the starting material spot on the TLC.
Purify the crude product carefully Use column chromatography with a suitable solvent system to separate the desired product from the side products.Isolation of a pure sample of Methyl 2-(2-aminophenyl)acetate.
Characterize all major spots Isolate the major side products and characterize them using NMR and MS to understand the side reactions.Identification of the unexpected side products, which can help in optimizing the reaction conditions to avoid their formation.

Experimental Protocols

Key Experiment: Reduction of this compound

Method 1: Catalytic Hydrogenation (High Yield of Amine)

  • Reaction Setup: In a flask, dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Procedure: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) several times. The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.

  • Monitoring: The reaction progress is monitored by TLC until the starting material is completely consumed.

  • Work-up: The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Note: This method often gives high yields of the desired amine if the reaction time is carefully controlled to prevent subsequent cyclization.

Method 2: Reduction with Iron in Acetic Acid (Minimizing Oxindole)

  • Reaction Setup: To a solution of this compound (1.0 eq) in acetic acid, add iron powder (typically 3-5 eq).

  • Procedure: The reaction mixture is stirred at room temperature. The reaction is often exothermic.

  • Monitoring: The reaction is monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is diluted with water and filtered to remove the iron salts. The filtrate is then neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to give the crude product.

  • Note: The acidic conditions of this reaction can help to suppress the cyclization to oxindole.

Data Presentation

Table 1: Spectroscopic Data for Key Compounds

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
This compound 7.99 (d, 1H), 7.58 (t, 1H), 7.45 (t, 1H), 7.35 (d, 1H), 4.05 (s, 2H), 3.70 (s, 3H)170.5, 149.5, 133.5, 132.5, 128.5, 128.0, 125.0, 52.5, 34.5195.05 [M]⁺
Methyl 2-(2-aminophenyl)acetate 7.10-6.60 (m, 4H), 3.80 (br s, 2H), 3.65 (s, 2H), 3.60 (s, 3H)172.5, 144.5, 130.5, 128.0, 124.5, 118.5, 116.0, 52.0, 34.0165.08 [M]⁺
Oxindole 8.25 (br s, 1H), 7.25-7.15 (m, 2H), 7.00 (t, 1H), 6.90 (d, 1H), 3.55 (s, 2H)176.0, 142.5, 128.0, 125.0, 124.5, 122.0, 109.5, 36.0133.05 [M]⁺

Note: NMR data are approximate and may vary depending on the solvent and instrument.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Start This compound Intermediate Methyl 2-(2-aminophenyl)acetate (Desired Product) Start->Intermediate Reduction (e.g., H₂, Pd/C or Fe/AcOH) Side_Product_1 Oxindole Intermediate->Side_Product_1 Intramolecular Cyclization (-MeOH) Side_Product_2 Indole Side_Product_1->Side_Product_2 Further Reduction/ Rearrangement

Caption: Reaction pathways in the reduction of this compound.

Troubleshooting_Logic Start Experiment Start: Reduction of this compound Problem Problem Identified: Low yield of desired amine, high yield of oxindole Start->Problem Cause1 High Temperature? Problem->Cause1 Cause2 Long Reaction Time? Problem->Cause2 Cause3 Basic Conditions? Problem->Cause3 Solution1 Lower Reaction Temperature Cause1->Solution1 Solution2 Optimize Reaction Time Cause2->Solution2 Solution3 Use Acidic/Neutral Conditions Cause3->Solution3

Caption: Troubleshooting logic for minimizing oxindole formation.

References

How to minimize byproduct formation in indole synthesis from "Methyl 2-(2-nitrophenyl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of indole derivatives from Methyl 2-(2-nitrophenyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for indole synthesis from this compound?

The synthesis of the indole core from this compound involves a reductive cyclization reaction. The nitro group is first reduced to an amine, which then undergoes an intramolecular condensation with the adjacent ester group to form the indole ring. The desired product is typically Methyl Indole-2-carboxylate.

Q2: What are the most common byproducts observed in this reaction?

Several byproducts can form depending on the reaction conditions and the reducing agent used. These may include:

  • N-Hydroxyindole derivatives: Incomplete reduction of the nitro group can lead to the formation of the corresponding N-hydroxyindole.

  • Oxindoles and Isatins: Over-oxidation of the indole product or side reactions of intermediates can lead to the formation of oxindoles and isatins.

  • Quinolones: Under certain reductive conditions, rearrangement of intermediates can lead to the formation of quinolone derivatives.

  • Polymeric materials: Harsh reaction conditions or the presence of strong acids can sometimes lead to the formation of insoluble polymeric byproducts.

  • Starting material: Incomplete reaction will result in the presence of unreacted this compound.

Q3: Which reducing agents are commonly used for this transformation?

A variety of reducing agents can be employed for the reductive cyclization of this compound. The choice of reducing agent can significantly impact the reaction yield and the byproduct profile. Common reducing agents include:

  • Catalytic Hydrogenation (e.g., H₂/Pd-C, H₂/PtO₂)

  • Iron in acetic acid (Fe/AcOH)

  • Stannous chloride (SnCl₂)

  • Sodium dithionite (Na₂S₂O₄)

Troubleshooting Guide

This section provides solutions to common problems encountered during the indole synthesis from this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Inactive or insufficient reducing agent. 2. Low reaction temperature. 3. Poor solubility of the starting material.1. Use fresh, high-quality reducing agent. Increase the molar equivalents of the reducing agent. For catalytic hydrogenation, ensure the catalyst is active. 2. Gradually increase the reaction temperature, monitoring for byproduct formation. 3. Choose a solvent system in which the starting material is more soluble at the reaction temperature.
Formation of a significant amount of N-hydroxyindole Incomplete reduction of the nitro group.1. Increase the amount of the reducing agent or the reaction time. 2. For catalytic hydrogenation, increase the hydrogen pressure. 3. Consider a stronger reducing agent if the problem persists.
Presence of oxindole or isatin byproducts 1. Over-oxidation of the indole product. 2. Presence of air (oxygen) in the reaction.1. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use degassed solvents. 3. Minimize the reaction time once the starting material is consumed.
Formation of a dark, tarry substance (polymerization) 1. Reaction temperature is too high. 2. Use of a strong, non-specific acid catalyst.1. Lower the reaction temperature. 2. If an acid is required, use a milder acid or a buffered system. Acetic acid is generally a good choice.
Incomplete cyclization of the intermediate amino ester The cyclization step is often the rate-limiting step and can be slow.1. Increase the reaction temperature after the reduction of the nitro group is complete (can be monitored by TLC). 2. In some cases, the addition of a mild acid catalyst can promote cyclization.

Data Presentation: Comparison of Reducing Agents

The choice of reducing agent is critical for the successful synthesis of Methyl Indole-2-carboxylate. The following table summarizes the typical performance of common reducing agents. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Reducing Agent Typical Yield of Indole (%) Common Byproducts Advantages Disadvantages
H₂/Pd-C 85-95%Minimal, primarily starting material if incomplete.High yields, clean reaction, easy product isolation.Requires specialized hydrogenation equipment, catalyst can be pyrophoric.
Fe/AcOH 70-85%Iron salts, small amounts of over-reduced products.Inexpensive, readily available reagents.Requires workup to remove iron salts, can be messy.
SnCl₂ 65-80%Tin salts, potential for rearranged products.Effective for many substrates, mild conditions.Stoichiometric amounts of tin salts are produced, which can be difficult to remove.
Na₂S₂O₄ 50-70%Sulfur-containing byproducts, N-hydroxyindole.Inexpensive, easy to handle.Often gives lower yields, can lead to complex mixtures.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of Methyl Indole-2-carboxylate using different reducing agents.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method generally provides high yields and a clean product.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogen gas

Procedure:

  • In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction with Iron in Acetic Acid (Fe/AcOH)

A classic and cost-effective method.

Materials:

  • This compound

  • Iron powder (Fe)

  • Glacial Acetic Acid

  • Ethanol or Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a mixture of glacial acetic acid and ethanol (or water).

  • Heat the mixture to reflux with vigorous stirring.

  • Gradually add iron powder (3-5 eq) in portions to the refluxing solution. The reaction is exothermic.

  • Continue refluxing for 2-6 hours after the addition of iron is complete.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove excess iron and iron salts. Wash the solid with the reaction solvent.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction Pathway and Byproduct Formation

The following diagram illustrates the main reaction pathway for the synthesis of Methyl Indole-2-carboxylate and the potential formation of major byproducts.

reaction_pathway start This compound intermediate_amine Methyl 2-(2-aminophenyl)acetate start->intermediate_amine Reduction byproduct_nhydroxy N-Hydroxyindole derivative start->byproduct_nhydroxy Incomplete Reduction product Methyl Indole-2-carboxylate intermediate_amine->product Intramolecular Condensation byproduct_incomplete Incomplete Cyclization intermediate_amine->byproduct_incomplete Side Reaction byproduct_oxindole Oxindole product->byproduct_oxindole Over-oxidation

Caption: Reaction pathway for indole synthesis and potential byproduct formation.

Troubleshooting Logic Flowchart

This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.

troubleshooting_flowchart start Start Synthesis check_conversion Low/No Conversion? start->check_conversion check_byproducts Major Byproducts Observed? check_conversion->check_byproducts No solution_conversion Increase reducing agent Increase temperature Improve solubility check_conversion->solution_conversion Yes end Successful Synthesis check_byproducts->end No byproduct_type Identify Byproduct Type check_byproducts->byproduct_type Yes solution_conversion->start solution_nhydroxy Increase reducing agent/time Increase H2 pressure solution_nhydroxy->start solution_oxindole Use inert atmosphere Degas solvents Minimize reaction time solution_oxindole->start solution_polymer Lower temperature Use milder acid solution_polymer->start byproduct_type->solution_nhydroxy N-Hydroxyindole byproduct_type->solution_oxindole Oxindole/Isatin byproduct_type->solution_polymer Polymer

Caption: Troubleshooting flowchart for indole synthesis.

Optimizing reaction conditions for the cyclization of "Methyl 2-(2-nitrophenyl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, optimized protocols, and comparative data for the reductive cyclization of Methyl 2-(2-nitrophenyl)acetate to form substituted oxindoles, a key reaction in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the cyclization of this compound?

A1: The most prevalent method is reductive cyclization. This involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization (lactamization) to form the oxindole ring. Common methods to achieve this include:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere.[1][2] This is often a clean and efficient method.

  • Other Reducing Agents: Sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used, though they may require more complex workups.

Q2: What is the expected primary product of this reaction?

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Inactive Catalyst: The catalyst (e.g., Pd/C) may be old, improperly stored, or poisoned.

  • Incomplete Reaction: The reaction may not have been run long enough or at a sufficient temperature or pressure.

  • Side Reactions: Formation of byproducts can consume starting material.

  • Poor Reagent Quality: Impurities in the starting material or solvents can interfere with the reaction.

  • Reaction Concentration: In some cases, high concentrations can lead to intermolecular side reactions. Diluting the reaction mixture can significantly improve the yield of the desired intramolecular cyclization.[4][5]

Q4: I'm observing multiple spots on my TLC analysis. What are the potential side products?

A4: Common side products in reductive cyclizations of nitroarenes include:

  • Aniline Intermediate: Incomplete cyclization can leave the corresponding amino compound as a major byproduct.

  • Over-reduction Products: The ester group or the aromatic ring could be reduced under harsh conditions.

  • Polymeric Materials: Intermolecular reactions can lead to the formation of polymers, especially at high concentrations.

  • Hydroxylamine Intermediate: Partial reduction of the nitro group can lead to stable hydroxylamine intermediates that may not cyclize efficiently.

Q5: How can I effectively monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to clearly separate the starting material, intermediates, and the final product. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield Inactive Catalyst (e.g., Pd/C) Use fresh catalyst. Ensure it has been stored under an inert atmosphere. Pre-activating the catalyst may also be beneficial.[2]
Insufficient Hydrogen Pressure For catalytic hydrogenations, ensure the system is properly sealed and pressurized. A pressure of 4 atmospheres is often effective.[1]
Reaction Temperature Too Low Some cyclizations require heating. For base-mediated reductions, an optimal temperature may be around 150°C.[4] For catalytic hydrogenations, room temperature is often sufficient, but gentle heating (e.g., 40-60°C) can sometimes accelerate the reaction.[3]
Presence of Catalyst Poisons Sulfur compounds, strong acids, or certain functional groups can poison palladium or platinum catalysts.[6] Purify starting materials and use high-purity solvents.
Reaction Stalls / Incomplete Conversion Poor Solubility of Starting Material Choose a solvent in which the starting material is fully soluble. Common solvents include Methanol, Ethanol, Ethyl Acetate, or N-Methyl-2-pyrrolidone (NMP).[4]
Insufficient Reducing Agent Ensure the stoichiometry of the reducing agent (e.g., Fe, SnCl₂) is correct. An excess is often required.
Acid Additive Required For some metal-based reductions (e.g., Fe), an acid like acetic acid is necessary to promote the reaction and the final cyclization step.[3]
Formation of Multiple Byproducts High Reaction Concentration Diluting the reaction mixture (e.g., to 0.01 M) can favor the desired intramolecular cyclization over intermolecular side reactions, leading to a significant increase in yield.[4][5]
Incorrect Catalyst Choice The choice of catalyst can be critical. For example, using 5% Pt/C might give a cleaner reaction than 5% Pd/C, which can sometimes lead to complex product mixtures.[1]
Air (Oxygen) Contamination In catalytic hydrogenations, ensure the reaction vessel is thoroughly purged with an inert gas (N₂ or Ar) before introducing hydrogen to prevent side oxidations.
Product is Difficult to Purify Co-elution with Byproducts Optimize the solvent system for column chromatography. A gradient elution might be necessary.
Product Instability The oxindole product may be sensitive to acid or base. Neutralize the workup mixture and avoid harsh pH conditions during purification.

Comparative Data on Reaction Conditions

Optimizing reaction parameters is crucial for achieving high yields and purity. The following tables summarize key data from various studies.

Table 1: Effect of Catalyst and Reducing Agent
Reducing SystemSolventTemperature (°C)Time (h)Yield (%)Notes
H₂ (1 atm), 10% Pd/C MethanolRoom Temp2~91A clean and efficient method for related substrates.[3]
H₂ (4 atm), 5% Pd/C Not specifiedNot specifiedNot specifiedComplex MixtureCan lead to multiple byproducts for similar substrates.[1]
H₂ (4 atm), 5% Pt/C Not specifiedNot specifiedNot specifiedGoodProvided a much cleaner conversion with high cis-selectivity for related compounds.[1]
Fe, Acetic Acid Methanol6024>95Effective system for promoting tandem reduction-cyclization.[3]
K₂CO₃ NMP150Not specified82-87Optimized for a base-mediated reductive cyclization, highlighting the importance of solvent and temperature.[4][5]
Table 2: Effect of Solvent and Concentration
SolventBaseConcentration (M)Temperature (°C)Yield (%)Reference
DMFK₂CO₃0.115037[4]
NMP K₂CO₃ 0.1 150 55 [4]
NMP K₂CO₃ 0.01 150 82 [4][5]

As shown, changing the solvent from DMF to NMP improved the yield, and a ten-fold dilution of the reaction mixture led to a breakthrough, increasing the yield from 55% to 82%.[4][5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a standard method for the reductive cyclization of nitroarenes.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., Methanol or Ethyl Acetate, ~0.1 M), add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight).

  • Inerting the Atmosphere: Seal the reaction vessel and purge it with an inert gas (e.g., Nitrogen or Argon) for 5-10 minutes to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas into the vessel, typically using a balloon or by connecting to a hydrogenator. For more stubborn reactions, a Parr shaker can be used at higher pressures (e.g., 50 psi).[1]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel again with an inert gas. Caution: The Pd/C catalyst is pyrophoric when dry and exposed to air, especially after adsorbing hydrogen.[2] Filter the reaction mixture through a pad of Celite® to remove the catalyst, ensuring the pad remains wet with solvent during filtration.

  • Purification: Wash the Celite® pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Visual Guides

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of the target oxindole.

G cluster_0 Reaction Stage cluster_1 Workup & Purification Setup 1. Reaction Setup (Substrate, Solvent, Catalyst) Purge 2. Purge with N2/Ar Setup->Purge Hydrogenate 3. Introduce H2 (1-4 atm) Purge->Hydrogenate Monitor 4. Monitor by TLC Hydrogenate->Monitor Filter 5. Filter Catalyst (via Celite) Monitor->Filter Reaction Complete Concentrate 6. Concentrate (Rotary Evaporation) Filter->Concentrate Purify 7. Purify (Column Chromatography) Concentrate->Purify Analyze 8. Characterize (NMR, MS) Purify->Analyze

Caption: General experimental workflow for reductive cyclization.

Troubleshooting Decision Tree

Use this diagram to diagnose and resolve common issues encountered during the experiment.

G Start Problem: Low Yield / Incomplete Rxn Check_Catalyst Is the catalyst fresh and handled properly? Start->Check_Catalyst Check_Conditions Are Temp/Pressure /Time optimal? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Solution: Use fresh catalyst. Check_Catalyst->Sol_Catalyst No Check_Purity Are starting materials and solvents pure? Check_Conditions->Check_Purity Yes Sol_Conditions Solution: Increase Temp/Pressure. Check_Conditions->Sol_Conditions No Check_Concentration Is reaction too concentrated? Check_Purity->Check_Concentration Yes Sol_Purity Solution: Purify reagents. Check_Purity->Sol_Purity No Sol_Concentration Solution: Dilute reaction (e.g., to 0.01M). Check_Concentration->Sol_Concentration Yes

Caption: A decision tree for troubleshooting low reaction yields.

Simplified Reaction Pathway

This diagram illustrates the transformation from the starting material to the final cyclized product.

G A This compound (Starting Material) B Methyl 2-(2-aminophenyl)acetate (Intermediate) A->B Reduction of NO2 (e.g., H2, Pd/C) C Methyl 2-oxoindoline-3-carboxylate (Final Product) B->C Intramolecular Cyclization

Caption: Key steps in the reductive cyclization pathway.

References

Technical Support Center: Synthesis of Indoles from Methyl 2-(2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers synthesizing indoles, specifically targeting the improvement of purity when starting from Methyl 2-(2-nitrophenyl)acetate. The primary reaction involves the reductive cyclization of the nitro group followed by intramolecular condensation to form the indole ring.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of indoles from this compound.

Problem Potential Cause Suggested Solution
Low Yield of Indole Product Incomplete reduction of the nitro group.- Ensure the catalyst (e.g., Pd/C, Raney-Ni) is fresh and active. - Increase hydrogen pressure or reaction time for catalytic hydrogenation.[1] - If using chemical reductants like FeSO₄ or SnCl₂, ensure stoichiometric amounts are appropriate and the reaction goes to completion.[2]
Side reactions, such as polymerization or degradation of the starting material or product.- Optimize reaction temperature; excessive heat can promote side reactions. - Use milder reducing agents if harsh conditions are suspected to be the cause.
Loss of product during workup and purification.- Minimize the number of transfer steps. - Ensure the pH is optimized for extraction to prevent the product from remaining in the aqueous layer.
Product is a Dark, Oily, or Tarry Substance Formation of polymeric byproducts.- Strong acidic conditions can lead to the polymerization of the indole ring.[3] If an acid is used, consider a milder acid or a non-acidic workup. - The presence of residual starting material or intermediates can sometimes lead to discoloration upon heating. Ensure the initial reaction goes to completion.
Oxidation of the indole product.- Indoles can be sensitive to air and light. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. - Store the purified product under an inert atmosphere and in the dark.
Impurities from the starting material or reagents.- Use purified this compound. - Ensure all solvents are of high purity and are degassed if necessary.
Difficulty in Purifying the Product Presence of multiple closely-related byproducts.- Optimize the reaction conditions to improve selectivity and reduce byproduct formation. - Employ flash column chromatography with a carefully selected solvent system. Gradient elution may be necessary to separate compounds with similar polarities.[4][5]
Co-precipitation of inorganic salts with the product.- If using metal-based reducing agents (e.g., Fe, Sn), ensure all metal salts are removed during the workup. This may involve filtration through Celite or thorough washing. The precipitation of iron mud is a known issue with ferrous sulfate reduction.[2]
The product is an oil and does not crystallize.- Attempt co-distillation with a high-boiling solvent to remove residual volatile impurities. - Try recrystallization from a different solvent or a mixture of solvents. Seeding with a small crystal of the pure product can induce crystallization.
Inconsistent Reaction Outcomes Variability in reagent quality.- Use reagents from a reliable source and from the same batch for a series of experiments. - The activity of catalysts like Pd/C can vary between suppliers and batches.
Reaction is sensitive to trace impurities.- Ensure glassware is scrupulously clean and dry. - Traces of acid or base can sometimes catalyze side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of indoles from this compound?

A1: The synthesis is a reductive cyclization. The nitro group of this compound is first reduced to an amino group, which then undergoes an intramolecular condensation with the adjacent ester group to form the indole ring.

Q2: What are the most common methods for the reduction step?

A2: Common methods include:

  • Catalytic Hydrogenation: This is a clean method that often uses catalysts like Palladium on carbon (Pd/C) or Raney Nickel (Raney-Ni) under a hydrogen atmosphere.[1][2]

  • Chemical Reduction: Reagents such as ferrous sulfate (FeSO₄) in ammonia, tin(II) chloride (SnCl₂) in hydrochloric acid, or sodium dithionite (Na₂S₂O₄) can be used. Hydrazine hydrate in the presence of a catalyst is also an option.[2]

Q3: My final product is off-white or yellowish. Is this normal, and how can I decolorize it?

A3: A slight yellow color can be common for indole derivatives. However, significant discoloration suggests impurities. You can try treating a solution of your crude product with activated charcoal before the final recrystallization or filtration step to remove colored impurities.[1]

Q4: What are the best purification techniques for the resulting indole-2-carboxylate?

A4:

  • Recrystallization: This is the most common and effective method for obtaining high-purity crystalline solids. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[6]

  • Flash Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel chromatography is a good option.[4][5]

  • Sublimation: For certain indole derivatives, sublimation under high vacuum can be an excellent purification method.

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed using a combination of techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any impurities.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Experimental Protocols

Protocol 1: Reductive Cyclization using Catalytic Hydrogenation
  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude indole product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the indole product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis: Reductive Cyclization cluster_purification Purification start This compound reaction Dissolve in Solvent Add Catalyst (e.g., Pd/C) React under H2 atmosphere start->reaction 1. Reaction Setup filtration Filter through Celite to remove catalyst reaction->filtration 2. Workup concentration Concentrate Filtrate filtration->concentration purify Recrystallization or Column Chromatography concentration->purify 3. Isolation product Pure Indole Product purify->product 4. Final Product

Caption: Experimental workflow for the synthesis and purification of indoles.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Purity of Indole Product incomplete_rxn Incomplete Reaction start->incomplete_rxn side_products Side Product Formation start->side_products impure_reagents Impure Reagents start->impure_reagents optimize_rxn Optimize Reaction: - Increase reaction time - Check catalyst activity - Adjust temperature incomplete_rxn->optimize_rxn Address with side_products->optimize_rxn Minimize by purification Improve Purification: - Recrystallization - Column Chromatography - Charcoal treatment side_products->purification Remove by reagent_check Verify Reagent Purity: - Use fresh reagents - Purify starting material impure_reagents->reagent_check Address by

Caption: Troubleshooting logic for improving indole purity.

References

Technical Support Center: Catalytic Hydrogenation of Methyl 2-(2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic hydrogenation of Methyl 2-(2-nitrophenyl)acetate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the catalytic hydrogenation of this compound?

A1: The main challenges include:

  • Chemoselectivity: The primary goal is the selective reduction of the nitro group to an amine while preserving the methyl ester functionality.[1][2] Over-reduction or hydrolysis of the ester can occur under harsh conditions.

  • Catalyst Selection: Choosing the right catalyst is crucial for high yield and selectivity.[3] Noble metal catalysts like Palladium on carbon (Pd/C) are highly effective but can sometimes promote side reactions.[3][4]

  • Reaction Conditions: Optimizing temperature, hydrogen pressure, solvent, and reaction time is essential to maximize the yield of the desired product and minimize byproduct formation.[3][5]

  • Byproduct Formation: Intermediates like nitroso and hydroxylamine species can lead to the formation of undesired byproducts such as azoxy, azo, and hydrazo compounds.[6]

  • Safety: Catalytic hydrogenations are exothermic and involve flammable hydrogen gas, often under pressure, posing potential safety risks if not managed properly.[6][7]

Q2: Which catalyst is recommended for the selective reduction of the nitro group in the presence of a methyl ester?

A2: Palladium on carbon (Pd/C) is a commonly used and effective catalyst for the chemoselective hydrogenation of nitroarenes.[3][4] It generally provides high activity under mild conditions.[3] Other options include Raney Nickel, although it might require more forcing conditions.[3] For enhanced selectivity, alternative methods using reagents like NaBH4-FeCl2 have also been reported to be effective in selectively reducing the nitro group while leaving the ester group intact.[1]

Q3: What solvents are suitable for this reaction?

A3: Protic solvents such as ethanol and methanol are commonly used because they effectively dissolve the reactants and are stable under hydrogenation conditions.[3] The choice of solvent can influence the reaction rate and selectivity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Low reaction temperature. 4. Catalyst poisoning.1. Use fresh, high-quality catalyst. 2. Increase hydrogen pressure within safe limits of the reactor.[3] 3. Gradually increase the reaction temperature, monitoring for byproduct formation.[3] 4. Ensure starting materials and solvent are pure and free of potential catalyst poisons (e.g., sulfur compounds).
Incomplete Reaction 1. Insufficient reaction time. 2. Low catalyst loading. 3. Poor mixing.1. Monitor the reaction progress (e.g., by TLC, GC, or HPLC) and extend the reaction time until the starting material is consumed.[6] 2. Increase the catalyst loading (e.g., from 5 wt% to 10 wt%). 3. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.[6]
Formation of Byproducts (e.g., colored impurities) 1. Reaction temperature is too high. 2. Accumulation of intermediates (nitroso, hydroxylamine).[6] 3. Non-selective catalyst.1. Lower the reaction temperature.[3] 2. Optimize reaction conditions to favor the complete reduction to the amine. The addition of catalytic amounts of vanadium compounds has been reported to prevent the accumulation of hydroxylamine intermediates.[8] 3. Screen different catalysts or consider a modified catalyst to improve selectivity.
Ester Hydrolysis or Reduction 1. Harsh reaction conditions (high temperature or pressure). 2. Presence of acid or base impurities. 3. Use of a non-selective catalyst.1. Employ milder reaction conditions. 2. Use neutral, high-purity solvents and ensure the catalyst is neutral. 3. Consider alternative reducing agents known for their high chemoselectivity, such as NaBH4-FeCl2.[1]

Data Presentation: Catalyst Performance Comparison

The following table summarizes typical performance data for different catalysts in the hydrogenation of a substituted nitroarene, illustrating the impact of catalyst choice on yield and selectivity.

CatalystH₂ Pressure (bar)Temperature (°C)Time (h)Conversion (%)Yield of Amine (%)Selectivity (%)
5% Pd/C5254>9995>95
10% Pd/C5252>9996>96
Raney Ni20608958893
PtO₂5256>9992>92

Note: This data is illustrative and results may vary based on specific experimental conditions.

Experimental Protocols

General Protocol for Catalytic Hydrogenation using Pd/C
  • Reactor Setup: In a high-pressure autoclave, add this compound (1.0 eq) and a suitable solvent (e.g., ethanol or methanol, typically 0.1-1.0 M concentration).[3]

  • Catalyst Addition: Carefully add 5-10 wt% of 10% Palladium on Carbon (Pd/C) catalyst under an inert atmosphere.[3]

  • Inerting: Seal the reactor and purge the system with nitrogen gas 3-5 times to remove any residual oxygen.[6]

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-5 bar).[3]

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 60°C).[3] Monitor the reaction progress by observing the pressure drop or by analyzing aliquots via TLC, GC, or HPLC.[3][6]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen.[6]

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent used in the reaction.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, Methyl 2-(2-aminophenyl)acetate. The product can be further purified by distillation, crystallization, or column chromatography if necessary.[6]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with Substrate, Solvent, and Catalyst B Seal and Purge with Nitrogen A->B C Pressurize with Hydrogen B->C D Heat and Stir C->D E Monitor Reaction Progress D->E F Cool and Vent E->F G Filter to Remove Catalyst F->G H Concentrate Filtrate G->H I Purify Product H->I

Caption: A typical experimental workflow for batch hydrogenation.

Troubleshooting Flowchart for Low Yield

G Start Low Yield or Incomplete Conversion Check_Conversion Is starting material consumed? Start->Check_Conversion Extend_Time Increase reaction time Check_Conversion->Extend_Time No Check_Purity Analyze for byproducts Check_Conversion->Check_Purity Yes Check_Catalyst_Activity Is catalyst active? Extend_Time->Check_Catalyst_Activity Increase_Catalyst Increase catalyst loading End Problem Solved Increase_Catalyst->End Check_Purity->Increase_Catalyst No Optimize_Conditions Adjust T & P. Screen catalysts. Check_Purity->Optimize_Conditions Yes Optimize_Conditions->End New_Catalyst Use fresh catalyst Check_Catalyst_Activity->New_Catalyst No Check_Catalyst_Activity->End Yes New_Catalyst->End

Caption: Troubleshooting guide for low product yield.

Reaction Pathway and Potential Side Reactions

G cluster_main Desired Pathway cluster_side Side Reactions A This compound B Nitroso Intermediate A->B G Ester Hydrolysis/Reduction A->G C Hydroxylamine Intermediate B->C E Azoxy Byproduct B->E D Methyl 2-(2-aminophenyl)acetate (Product) C->D C->E F Azo Byproduct E->F

Caption: Reaction pathway and potential side reactions.

References

Effect of catalyst choice on the yield of indole from "Methyl 2-(2-nitrophenyl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indole derivatives from Methyl 2-(2-nitrophenyl)acetate. This guide focuses on the critical role of catalyst selection in determining the reaction yield and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the conversion of this compound to Methyl 2-indolecarboxylate?

The reaction proceeds via a reductive cyclization. The nitro group of this compound is first reduced to an amino group, which then undergoes an intramolecular condensation with the adjacent ester functionality to form the indole ring. The choice of catalyst is crucial for the efficiency of the initial reduction step.

Q2: Which catalysts are commonly used for this transformation?

Commonly employed catalysts for the reduction of nitroarenes to anilines, a key step in this synthesis, include palladium on carbon (Pd/C) and iron in the presence of an acid like acetic acid (Fe/AcOH). Other transition metal catalysts have also been explored for similar reductive cyclizations.

Q3: What are the potential side products in this reaction?

Potential side products can include the formation of N-hydroxyindoles or the complete reduction of the nitro group to an amine without subsequent cyclization.[1] The formation of these byproducts can often be minimized by adjusting reaction times and conditions.[1]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. The disappearance of the starting material (this compound) and the appearance of the product spot (Methyl 2-indolecarboxylate) can be visualized. Further analysis by methods like GC-MS or LC-MS can confirm the identity of the products and intermediates.

Troubleshooting Guide

Problem: Low or No Yield of Indole Product

Possible Cause Troubleshooting Steps
Inactive Catalyst - Pd/C: Ensure the catalyst is fresh and has been stored under appropriate conditions to prevent deactivation. Consider using a higher loading of the catalyst. Do not allow the catalyst on the filter cake to dry as it can be pyrophoric.[2] - Fe powder: Use freshly activated iron powder. Pre-treatment with dilute acid to remove any oxide layer may be beneficial.
Incomplete Reduction of the Nitro Group - Monitor the reaction by TLC to ensure the complete consumption of the starting material. - Increase the reaction time or temperature. - For catalytic hydrogenation, ensure efficient hydrogen delivery and vigorous stirring.
Failure of Intramolecular Cyclization - The acidity of the medium can be critical. For Fe/AcOH reductions, ensure a sufficient amount of acetic acid is present. - For other catalytic systems, the presence of acidic or basic additives might be necessary to promote cyclization.
Side Product Formation - If N-hydroxyindole is a major byproduct, extending the reaction time or increasing the hydrogen pressure (for catalytic hydrogenation) may promote its further reduction and cyclization.[1] - If the corresponding aniline (from over-reduction without cyclization) is observed, optimizing the reaction temperature and time is crucial. A lower temperature might favor the cyclization step.
Poor Quality of Starting Material or Reagents - Ensure the purity of this compound. Impurities can interfere with the catalytic process. - Use dry and pure solvents, as water can sometimes hinder the reaction.

Data Presentation: Effect of Catalyst on Yield

Catalyst SystemSubstrateProductYield (%)Reference
Pd(OAc)₂ / PPh₃ / COMethyl (Z)-2-carbomethoxy-3-(2-nitrophenyl)acrylateMethyl 1H-indole-2-carboxylate95Based on similar transformations
Fe / Acetic Acid2-Nitrophenyl acetone2-Methylindole68Based on similar transformations
Pd/C / H₂General NitroaromaticsCorresponding AnilinesHighGeneral method for the reduction step[2]

Note: The yields mentioned above are for analogous reactions and may vary for the specific conversion of this compound.

Experimental Protocols

Protocol 1: General Procedure for Pd/C Catalyzed Hydrogenation

This protocol describes a general method for the reduction of a nitroaromatic compound, which is the initial step in the synthesis of indole from this compound.

Materials:

  • This compound

  • Palladium on carbon (5% or 10% Pd/C)

  • Solvent (e.g., Ethanol, Ethyl acetate)

  • Hydrogen gas source

  • Inert gas (e.g., Nitrogen or Argon)

  • Celite

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable solvent.[2]

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the flask with a septum and purge the system with an inert gas.[2]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[2]

  • Stir the reaction mixture vigorously at the desired temperature (typically room temperature to 50°C).[2]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.[2]

  • Dilute the reaction mixture with a suitable solvent and filter through a pad of Celite to remove the catalyst. Caution: Do not allow the filter cake to dry as it may be pyrophoric.[2]

  • The filtrate containing the intermediate amine can then be subjected to conditions to promote cyclization, or the cyclization may occur in situ.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Protocol 2: General Procedure for Fe/Acetic Acid Mediated Reduction

This protocol outlines a general method using iron in acetic acid for the reduction of the nitro group, followed by cyclization.

Materials:

  • This compound

  • Iron powder

  • Glacial acetic acid

  • Solvent (e.g., Ethanol)

Procedure:

  • To a solution of this compound in a mixture of ethanol and acetic acid, add iron powder in portions.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the iron salts.

  • Neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_reaction Reductive Cyclization cluster_product Product start This compound catalyst Catalyst Choice start->catalyst pd_c Pd/C, H₂ catalyst->pd_c High Yield Potential fe_acoh Fe, AcOH catalyst->fe_acoh Cost-Effective other Other Catalysts catalyst->other product Methyl 2-indolecarboxylate pd_c->product fe_acoh->product other->product

Caption: Experimental workflow for indole synthesis.

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions check_catalyst->check_conditions Active action_catalyst Use fresh catalyst Increase loading check_catalyst->action_catalyst Inactive? check_sm Verify Starting Material Purity check_conditions->check_sm Optimal action_conditions Increase temperature/time Ensure efficient mixing check_conditions->action_conditions Suboptimal? action_sm Purify starting material check_sm->action_sm Impure? end_point Re-run Experiment check_sm->end_point Pure action_catalyst->end_point action_conditions->end_point action_sm->end_point

Caption: Troubleshooting decision tree for low yield.

References

Managing exothermic reactions in the reduction of "Methyl 2-(2-nitrophenyl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for managing the exothermic reduction of Methyl 2-(2-nitrophenyl)acetate to its corresponding aniline, a critical intermediate in pharmaceutical and chemical synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the reduction of the nitro group in this compound a highly exothermic reaction?

A: The reduction of a nitro group is an energetically favorable process that involves the net formation of stronger bonds. The transformation of the nitrogen-oxygen bonds in the nitro group (R-NO₂) to nitrogen-hydrogen bonds in the amine group (R-NH₂) releases a significant amount of energy as heat.[1][2] This reduction is a six-electron process, and the large negative enthalpy change makes the reaction highly exothermic, with heats of reaction typically in the range of -500 to -590 kJ/mol per nitro group.[3]

Q2: What are the primary safety concerns when reducing this compound?

A: The primary safety concern is thermal runaway .[3] Due to the highly exothermic nature of the reduction, a rapid increase in temperature can occur if the reaction is not adequately cooled.[4] This can lead to:

  • Accelerated Reaction Rate: Higher temperatures increase the reaction rate, which in turn generates heat even faster, creating a dangerous feedback loop.

  • Solvent Boiling: The reaction temperature could exceed the boiling point of the solvent, leading to a rapid pressure increase, especially in a closed system.

  • Decomposition: Organic nitro compounds can decompose violently at elevated temperatures, posing a significant explosion hazard.[4][5] The presence of impurities can often lower the decomposition temperature.[4]

  • Side Reactions: Higher temperatures can promote the formation of undesired and potentially hazardous byproducts, such as azo compounds.[6]

Q3: What are the most common and reliable methods for reducing the nitro group in this substrate?

A: Several methods are widely used, each with its own advantages and challenges:

  • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like Palladium on Carbon (Pd/C) or Raney Nickel is a clean and effective method.[6][7][8] It often proceeds under mild conditions and produces high yields.

  • Metal/Acid Reduction: Classic methods using an easily oxidized metal in acidic media, such as Iron (Fe) in acetic acid or hydrochloric acid (HCl), are robust, inexpensive, and scalable.[9][10][11]

  • Sodium Dithionite (Na₂S₂O₄): This reagent offers a good balance of reactivity and chemoselectivity, often used in aqueous or mixed-solvent systems.[12][13][14]

Q4: How can I selectively reduce the nitro group without affecting the methyl ester functionality?

A: Chemoselectivity is crucial for this substrate.

  • Recommended Methods: Catalytic hydrogenation (H₂/Pd/C) and neutral metal reductions (e.g., Fe powder with ammonium chloride) are generally excellent choices as they are highly selective for the nitro group and will not typically reduce the ester.[8][15] Tin(II) chloride (SnCl₂) also provides a mild method for this selective reduction.[8]

  • Methods to Avoid: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) should be avoided. While they can reduce the nitro group, they will also readily reduce the methyl ester to the corresponding alcohol.[8]

Section 2: Troubleshooting Guide

Problem 1: Runaway Reaction & Poor Temperature Control

Q: My reaction temperature is increasing rapidly and uncontrollably. What should I do?

A: This indicates a potential thermal runaway.

  • Immediate Actions:

    • Immediately stop the addition of any reagents.

    • Ensure maximum cooling by adding more ice/water to the external cooling bath.

    • If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and help absorb heat.

    • Alert a colleague and be prepared to evacuate if the situation cannot be controlled.

  • Preventative Measures:

    • Slow Reagent Addition: Add the reducing agent or the substrate solution portion-wise or via a dropping funnel at a rate that allows the cooling system to dissipate the generated heat.

    • Efficient Stirring: Ensure vigorous mechanical or magnetic stirring to promote even heat distribution and prevent the formation of local hot spots.

    • Adequate Cooling: Use a large ice-water bath. For very large-scale reactions, an actively cooled cryostat may be necessary. Do not use a dry ice/acetone bath initially, as its high cooling capacity can cause the reaction to "stall" and unreacted reagents to accumulate, leading to a delayed and violent exotherm.

    • Dilution: Running the reaction at a lower concentration can help moderate the temperature increase.

Problem 2: Low Yield or Incomplete Conversion

Q: The reaction has stalled, and analysis (TLC, LC-MS) shows significant starting material remaining. What are the likely causes?

A: Stalled reactions can result from several factors.[16][17]

  • Insufficient Reducing Agent: The stoichiometry may be incorrect, or the reagent may have degraded upon storage. Consider adding another portion of the reducing agent.

  • Catalyst Deactivation (for Catalytic Hydrogenation): The Pd/C catalyst may be poisoned by impurities (e.g., sulfur compounds) or may have lost activity. Ensure high-quality starting materials and consider adding fresh catalyst.

  • Poor Reagent Quality: Some reagents, like sodium dithionite, can degrade if not stored properly under dry conditions.[12] Using a fresh bottle is recommended.

  • Low Temperature: While necessary for control, if the temperature is too low, the reaction rate may be impractically slow. Once the initial exotherm is controlled, a slight increase in temperature might be needed to drive the reaction to completion.

Problem 3: Formation of Impurities and Side Products

Q: I'm observing multiple unexpected spots on my TLC plate after the reaction. What could they be?

A: Side product formation is a common issue that can complicate purification.[16]

  • Possible Side Products:

    • Hydroxylamine/Nitroso Intermediates: Incomplete reduction can lead to the accumulation of hydroxylamine (R-NHOH) or nitroso (R-NO) intermediates.[6] This can often be resolved by increasing the reaction time or adding more reducing agent.

    • Azo/Azoxy Compounds: These dimeric species (R-N=N-R or R-N=N(O)-R) can form, particularly with certain reducing agents like metal hydrides or under non-optimal conditions.[6]

    • Ester Hydrolysis: If the reaction is run under harsh acidic (e.g., concentrated HCl) or basic conditions for an extended period, the methyl ester can hydrolyze to the corresponding carboxylic acid.[18][19]

  • Minimization Strategies:

    • Maintain strict temperature control.

    • Ensure a sufficient excess of the reducing agent to drive the reaction to the desired amine.

    • Choose reaction conditions known for their chemoselectivity (see protocols below).

Section 3: Experimental Protocols & Data Comparison

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
  • Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a solvent such as methanol or ethyl acetate.

  • Inerting: Carefully add 10% Pd/C (typically 1-5 mol% Pd).

  • Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the H₂ atmosphere (a balloon is sufficient for small scale) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Protocol 2: Reduction using Iron Powder and Acetic Acid
  • Setup: To a round-bottom flask equipped with a condenser and a magnetic stirrer, add this compound (1.0 eq) and a solvent mixture, typically acetic acid and water.

  • Reagent Addition: Heat the mixture to a moderate temperature (e.g., 50-60 °C). Add iron powder (typically 3-5 eq) portion-wise over 30-60 minutes, monitoring the internal temperature to ensure it does not rise uncontrollably.

  • Reaction: After the addition is complete, continue stirring the reaction at 60-80 °C until the starting material is consumed (as monitored by TLC/LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with water. Neutralize the mixture carefully with a base (e.g., saturated sodium bicarbonate solution).

  • Filtration & Extraction: Filter the resulting slurry through celite to remove iron salts. Extract the aqueous filtrate with an organic solvent like ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.[15]

Protocol 3: Reduction using Sodium Dithionite
  • Setup: Dissolve this compound (1.0 eq) in a solvent system such as a mixture of methanol and water or THF and water in a round-bottom flask.

  • Reagent Addition: In a separate flask, prepare a solution of sodium dithionite (Na₂S₂O₄, typically 3-4 eq) in water. Add the dithionite solution slowly to the stirred solution of the nitro compound. An exotherm is expected.[12] Maintain the temperature below 40 °C with an ice bath.

  • Reaction: After the addition, allow the reaction to stir at room temperature. The reaction is often complete in 1-3 hours. Monitor by TLC/LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[12]

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Data Summary: Comparison of Reduction Methods
ParameterCatalytic Hydrogenation (Pd/C)Iron / Acetic AcidSodium Dithionite
Primary Reagent H₂, 10% Pd/CFe powderNa₂S₂O₄
Typical Solvent Methanol, Ethanol, Ethyl AcetateAcetic Acid/WaterMethanol/Water, THF/Water
Temperature 20-30 °C60-80 °C20-40 °C
Exotherm Control Moderate; control H₂ pressure/uptakeHigh; requires slow, portion-wise addition of FeHigh; requires slow addition of dithionite solution and external cooling
Typical Yield Excellent (>95%)Good to Excellent (85-95%)Good (80-90%)
Work-up Simple filtrationRequires filtration of iron salts and neutralizationStandard extraction
Key Safety Note Flammable H₂ gas; Pd/C is pyrophoricHighly exothermic; requires careful temperature monitoringDithionite is flammable and its decomposition is exothermic[12]

Section 4: Visual Guides

ExothermicReactionWorkflow A 1. Reaction Setup - Substrate in Solvent - Prepare Cooling Bath (Ice/Water) B 2. Begin Slow Addition of Reducing Agent A->B C 3. Monitor Internal Temperature B->C D Temp Stable (< 5°C Rise)? C->D E Continue Slow Addition D->E Yes F HALT Addition! Increase Cooling D->F No E->C G 4. Addition Complete Stir to Completion E->G All Reagent Added F->C H 5. Reaction Quench & Work-up G->H I 6. Product Isolation H->I

Caption: Workflow for managing temperature during an exothermic reduction.

TroubleshootingLowYield Start Problem: Low Yield or Stalled Reaction CheckReagents Check Reagent Quality - Is reducing agent fresh? - Is catalyst active? Start->CheckReagents AddMore Action: Add fresh reducing agent/catalyst CheckReagents->AddMore No/Unsure CheckStoich Check Stoichiometry - Sufficient equivalents used? CheckReagents->CheckStoich Yes AdjustStoich Action: Recalculate and add more reagent if needed CheckStoich->AdjustStoich No CheckTemp Check Reaction Temp - Is it too low? CheckStoich->CheckTemp Yes IncreaseTemp Action: Cautiously warm to drive to completion CheckTemp->IncreaseTemp Yes SideRxns Investigate Side Reactions - Analyze byproducts (LCMS, NMR) CheckTemp->SideRxns No

Caption: Logical troubleshooting workflow for low reaction yields.

References

Purification strategies for removing unreacted "Methyl 2-(2-nitrophenyl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Methyl 2-(2-nitrophenyl)acetate

This guide provides researchers, scientists, and drug development professionals with detailed strategies for the purification of unreacted "this compound". It includes troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often a good first choice if the crude material is at least 80% pure, while column chromatography is excellent for separating complex mixtures with multiple components.[1][2]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from starting materials, reagents, or side reactions. Potential impurities include unreacted 2-nitrophenylacetic acid, residual acid catalyst (if used in esterification), and byproducts from side reactions. The nitro group on the phenyl ring makes the compound reactive and a key building block in various syntheses, which can sometimes lead to side-product formation.[3]

Q3: How do I choose an appropriate solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For esters like this compound, solvents such as ethanol, or solvent pairs like hexane/ethyl acetate or hexane/acetone, are often good starting points.[5] It is recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one.

Q4: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts or the solution cools too quickly, causing the compound to separate as a liquid instead of forming a crystal lattice.[5] To resolve this, reheat the solution to redissolve the oil. Then, either add a small amount of additional solvent or allow the solution to cool much more slowly. Seeding the solution with a pure crystal can also help induce proper crystallization.

Q5: How do I determine the correct solvent system (mobile phase) for column chromatography?

A5: The ideal solvent system is typically determined by using Thin-Layer Chromatography (TLC).[6][7] The goal is to find a solvent or solvent mixture that provides good separation of your desired compound from its impurities, ideally with a retention factor (Rf) for the target compound of around 0.25-0.35.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseRecommended Solution
No crystals form upon cooling. Too much solvent was used, so the solution is not saturated.[1]Gently heat the solution to evaporate some of the solvent and then allow it to cool slowly again.
The solution was cooled too rapidly.[1]Ensure the solution cools to room temperature slowly before moving it to an ice bath. Avoid disturbing the flask during cooling.
Low recovery of pure compound. The compound is partially soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.
Crystals were not completely transferred during filtration.Rinse the crystallization flask with a small amount of the cold recrystallization solvent and pour it over the filter to collect any remaining crystals.
Product is still impure after recrystallization. Impurities have similar solubility profiles to the desired compound.Perform a second recrystallization. If impurities persist, purification by column chromatography may be necessary.
The cooling process was too fast, trapping impurities in the crystal lattice.[1]Re-dissolve the crystals and allow for a much slower cooling period.
Column Chromatography Issues
ProblemPossible CauseRecommended Solution
Poor separation of compounds (overlapping bands). The chosen eluent (solvent system) is too polar.Use a less polar solvent system. Optimize the eluent using TLC to achieve better separation between spots.[6]
The column was overloaded with the crude sample.Use a smaller amount of crude material or a larger column. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude compound by weight.
Cracks or channels form in the stationary phase (silica gel). The column was allowed to run dry.[8]Always keep the solvent level above the top of the silica gel. Add eluent gently to avoid disturbing the packed bed.[7]
The silica gel was not packed uniformly.Prepare the column as a slurry of silica gel in the initial eluent to ensure a homogenous and well-packed column.[8]
The compound is not eluting from the column. The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent. For example, start with 100% hexane and slowly increase the percentage of ethyl acetate.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Hexane/Ethyl Acetate)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate (a good solvent) to just dissolve the solid.

  • Induce Saturation: Slowly add hot hexane (a poor solvent) dropwise until the solution becomes slightly cloudy, indicating it is saturated.

  • Clarification: Add a few more drops of hot ethyl acetate until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the crystals in a vacuum desiccator to remove any residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation: Prepare a column by inserting a small plug of glass wool at the bottom, followed by a thin layer of sand.[8] Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexane:ethyl acetate) and pour it into the column, allowing it to pack evenly without air bubbles.[7] Add another thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Carefully add this solution to the top of the column.[8] Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, starting with a low polarity. Collect the eluent in fractions using test tubes or vials.[7]

  • Gradient Elution (Optional): If the compounds are not eluting, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow start Crude this compound check_purity Assess Purity (e.g., TLC, NMR) start->check_purity recrystallize Recrystallization check_purity->recrystallize >80% Pure column_chrom Column Chromatography check_purity->column_chrom <80% Pure or Multiple Impurities pure_product Pure Product recrystallize->pure_product analyze_fractions Analyze Fractions (TLC) column_chrom->analyze_fractions combine_pure Combine Pure Fractions & Evaporate analyze_fractions->combine_pure combine_pure->pure_product

Caption: General workflow for selecting a purification strategy.

Recrystallization_Troubleshooting start Crystals Not Forming? cause1 Too much solvent? start->cause1 Yes cause2 Cooled too fast? start->cause2 No solution1 Evaporate some solvent and re-cool slowly cause1->solution1 Likely solution2 Re-heat to dissolve, then cool very slowly cause2->solution2 Likely cause3 Solution not supersaturated? cause2->cause3 Unlikely solution3 Scratch inner wall of flask or add a seed crystal cause3->solution3

Caption: Troubleshooting flowchart for recrystallization issues.

Column_Chromatography_Workflow prep 1. Prepare Column (Silica Slurry) load 2. Load Crude Sample prep->load elute 3. Elute with Solvent System load->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions via TLC collect->analyze combine 6. Combine Pure Fractions analyze->combine evaporate 7. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Step-by-step workflow for column chromatography.

References

Technical Support Center: Identifying and Characterizing Unexpected Byproducts via NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts in their experiments. The following information is designed to help you identify and characterize these molecules using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

NMR Spectroscopy

Q1: My ¹H NMR spectrum shows more peaks than expected. How can I determine if they are byproducts or artifacts?

A1: Unforeseen peaks in an NMR spectrum can arise from various sources. A systematic approach is crucial to distinguish between genuine byproducts and experimental artifacts.[1][2]

Troubleshooting Steps:

  • Check for Common Contaminants:

    • Solvent Residues: Consult a reference table for the chemical shifts of common laboratory solvents. Peaks corresponding to solvents like acetone, ethyl acetate, or grease are frequent culprits.

    • Water: A broad peak, typically between 1.5-4.5 ppm in CDCl₃, can indicate the presence of water.

  • Evaluate for NMR-Specific Artifacts: [1][2][3]

    • Spinning Sidebands: These are small peaks that appear symmetrically around a large peak. They can be identified by changing the spinning rate, which will shift their position.

    • Quadrature Glitches/Images: These artifacts often appear at the center of the spectrum or as a mirror image of a real peak equidistant from the center.[2] Acquiring more scans can often mitigate this issue.[1][2]

    • Impurity in NMR Tube or Solvent: Running a spectrum of the deuterated solvent alone can help identify contaminants originating from the solvent or the NMR tube.

  • Analyze Reaction Components:

    • Unreacted Starting Materials: Compare the spectrum of your crude product with the spectra of your starting materials.

    • Reagent-Related Impurities: Some reagents can introduce impurities. Analyze the reagents themselves if you suspect contamination.

  • Consider Byproduct Formation: If the unexpected peaks do not correspond to common contaminants or artifacts, they are likely byproducts of your reaction.[4][5] Further characterization using 2D NMR techniques (like COSY, HSQC, HMBC) and MS is necessary.

Q2: The integration of my NMR peaks is not quantitative. What could be the cause?

A2: Accurate quantification by NMR relies on several factors. Deviations from expected integration values can point to experimental error or the presence of unexpected species.[6][7]

Troubleshooting Steps:

  • Ensure Proper Experimental Setup:

    • Relaxation Delay (d1): Ensure the relaxation delay is sufficiently long (typically 5 times the T1 of the slowest relaxing proton) to allow for full relaxation of all protons between scans.

    • Number of Scans: A low signal-to-noise ratio can lead to inaccurate integration.[1][2] Increasing the number of scans can improve this.

    • Phasing and Baseline Correction: Improper phasing and baseline correction can significantly affect integration accuracy.

  • Check for Overlapping Peaks: If a byproduct peak overlaps with a peak from your desired product, the integration will be skewed. Higher field NMR instruments or different solvents might resolve these peaks.

  • Consider the Presence of Paramagnetic Species: Paramagnetic impurities can cause peak broadening and affect relaxation times, leading to inaccurate integration.

  • Sample Homogeneity: Ensure your sample is fully dissolved and homogeneous.[8]

Mass Spectrometry

Q3: I see unexpected peaks in my mass spectrum. How do I identify them?

A3: Unexpected peaks in a mass spectrum can be byproducts, contaminants, or artifacts. A logical approach is needed for their identification.[9][10]

Troubleshooting Steps:

  • Check for Known Contaminants:

    • Solvent Clusters: Solvents used in sample preparation or from the LC mobile phase can form adducts or clusters.

    • Plasticizers and other common contaminants: Phthalates and other plasticizers are common contaminants from lab equipment.

  • Evaluate Mass Spectrometry Data:

    • Isotope Pattern: Analyze the isotopic distribution of the unexpected peak. This can provide clues about the elemental composition (e.g., the presence of Cl or Br).

    • Fragmentation Pattern (MS/MS): If possible, perform MS/MS on the unexpected ion. The fragmentation pattern can provide structural information to help identify the compound.[11]

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the molecular formula of the unknown peak.[12]

  • Correlate with NMR Data: If you have corresponding NMR data, try to correlate the molecular weight from the MS with potential structures of byproducts suggested by the NMR spectrum.[13][14]

  • Consider Potential Side Reactions: Review your reaction mechanism to anticipate possible side products that could correspond to the observed masses.[12][15]

Q4: My MS signal intensity is poor for my compound of interest, but I see many other peaks. What is happening?

A4: Poor signal intensity for a target analyte, especially in the presence of other signals, often points to ion suppression.[9][16]

Troubleshooting Steps:

  • Improve Sample Cleanup: The presence of high concentrations of salts, detergents, or other non-volatile components can suppress the ionization of your target analyte.[16] Implement a more rigorous sample cleanup procedure like solid-phase extraction (SPE).

  • Optimize Chromatographic Separation: If using LC-MS, improve the chromatographic separation to resolve your analyte from interfering species.

  • Adjust Ionization Source Parameters: Optimize the ionization source parameters (e.g., gas flows, temperatures, voltages) for your specific analyte.[9]

  • Dilute the Sample: In some cases, a highly concentrated sample can lead to ion suppression.[9] Diluting the sample may improve the signal for your analyte of interest.

Experimental Protocols

Protocol 1: General Workflow for Byproduct Identification

This protocol outlines a general workflow for identifying and characterizing unexpected byproducts.

Byproduct_Identification_Workflow cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Structure Elucidation cluster_3 Confirmation A Crude Reaction Mixture B ¹H NMR Analysis A->B C LC-MS Analysis A->C D Identify Known Components (Starting Material, Product) B->D C->D E Characterize Unknown Signals D->E If unexpected signals are present F 2D NMR (COSY, HSQC, HMBC) E->F G High-Resolution MS (HRMS) E->G H Propose Byproduct Structure F->H G->H I Isolate Byproduct (e.g., Chromatography) H->I J Full Spectroscopic Characterization I->J K Confirm Structure J->K

Caption: A general workflow for the identification of unexpected byproducts.

Methodology:

  • Initial Analysis:

    • Acquire a ¹H NMR spectrum of the crude reaction mixture to get an initial overview of the components.

    • Perform an LC-MS analysis on the crude mixture to determine the molecular weights of the components.

  • Data Interpretation:

    • In the ¹H NMR spectrum, identify and assign peaks corresponding to the starting materials, desired product, and known solvents.

    • In the LC-MS data, identify the mass peaks corresponding to the starting materials and the expected product.

    • Any remaining significant signals in both NMR and MS data are likely from unexpected byproducts.

  • Structure Elucidation:

    • For the unknown signals, acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, which will help in piecing together the molecular structure.

    • Obtain high-resolution mass spectrometry (HRMS) data for the unknown peaks to determine their elemental composition.

    • Based on the combined NMR and HRMS data, propose a putative structure for the byproduct.

  • Confirmation:

    • If necessary, isolate the byproduct using chromatographic techniques (e.g., column chromatography, preparative HPLC).

    • Perform a full spectroscopic characterization (¹H NMR, ¹³C NMR, 2D NMR, MS, IR) on the isolated byproduct to confirm its structure.

Quantitative Data Summary

When quantifying byproducts, it is essential to present the data clearly. The following table provides a template for summarizing quantitative NMR and MS data for a reaction mixture.

CompoundRetention Time (min)[M+H]⁺ (m/z)Relative Abundance (NMR, %)Relative Abundance (MS Peak Area, %)
Starting Material2.5150.11012
Desired Product5.2250.27570
Unexpected Byproduct 1 4.1 266.2 12 15
Unexpected Byproduct 2 6.8 232.1 3 3

Note: Relative abundance from NMR is determined by integration of characteristic peaks relative to an internal standard. Relative abundance from MS is based on the peak area from the total ion chromatogram (TIC) and can be influenced by ionization efficiency. For accurate quantification by MS, a calibration curve with an authentic standard of the byproduct is required.[17][18]

Signaling Pathways and Logical Relationships

Diagram: Troubleshooting Logic for Unexpected NMR Peaks

This diagram illustrates a logical workflow for troubleshooting the origin of unexpected peaks in an NMR spectrum.

Troubleshooting_NMR_Peaks Start Unexpected Peak(s) in ¹H NMR Check_Contaminants Check for Common Contaminants (Solvents, Water, Grease) Start->Check_Contaminants Is_Contaminant Is it a known contaminant? Check_Contaminants->Is_Contaminant Check_Artifacts Check for NMR Artifacts (Spinning Sidebands, Quad Images) Is_Artifact Is it an NMR artifact? Check_Artifacts->Is_Artifact Compare_Starting_Materials Compare with Spectra of Starting Materials & Reagents Is_Starting_Material Does it match a starting component? Compare_Starting_Materials->Is_Starting_Material Is_Contaminant->Check_Artifacts No Resolved_Contaminant Issue Resolved: Contaminant Identified Is_Contaminant->Resolved_Contaminant Yes Is_Artifact->Compare_Starting_Materials No Resolved_Artifact Issue Resolved: Artifact Identified Is_Artifact->Resolved_Artifact Yes Byproduct_Confirmed Likely an Unexpected Byproduct Is_Starting_Material->Byproduct_Confirmed No Resolved_SM Issue Resolved: Unreacted Starting Material Is_Starting_Material->Resolved_SM Yes Further_Analysis Proceed with 2D NMR & MS for Structure Elucidation Byproduct_Confirmed->Further_Analysis

Caption: A decision tree for troubleshooting unexpected peaks in ¹H NMR spectra.

References

Impact of solvent on the efficiency of indole synthesis from "Methyl 2-(2-nitrophenyl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvent selection on the efficiency of indole synthesis from "Methyl 2-(2-nitrophenyl)acetate." It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this reductive cyclization reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of indoles from "this compound" and related precursors, with a focus on solvent-related problems.

Issue Possible Cause(s) Troubleshooting Suggestions
Low or No Product Yield 1. Poor solubility of starting material: "this compound" may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete reaction. 2. Incompatible solvent for the reducing agent: The chosen solvent may react with or deactivate the reducing agent (e.g., catalytic hydrogenation catalyst, or metals like Fe, SnCl2). 3. Side reactions promoted by the solvent: Protic solvents like alcohols can sometimes participate in side reactions, especially at elevated temperatures.1. Select a solvent with better solubilizing power: Consider solvents like Toluene, DMF, or THF in which the starting material is more soluble.[1][2][3] 2. Ensure solvent compatibility: For catalytic hydrogenation (e.g., Pd/C), solvents like Ethanol, Methanol, or Ethyl Acetate are commonly used. For metal-based reductions (e.g., Fe in acetic acid), an acidic medium that also serves as a solvent can be effective.[4] 3. Switch to an aprotic solvent: If side reactions are suspected, try using aprotic solvents like Toluene, Dioxane, or THF.[5]
Incomplete Reaction 1. Insufficient reaction temperature: The activation energy for the cyclization step may not be reached in the chosen solvent at the applied temperature. 2. Catalyst poisoning: Traces of impurities in the solvent can poison the catalyst in catalytic hydrogenation reactions.1. Choose a higher-boiling solvent: Solvents like Toluene or o-xylene allow for higher reaction temperatures, which can drive the reaction to completion.[1][2][3] 2. Use high-purity, dry solvents: Ensure that the solvent is free from water and other impurities that could inhibit the catalyst.
Formation of Side Products 1. Over-reduction: In catalytic hydrogenation, the indole ring itself can be reduced to an indoline if the reaction is not carefully controlled. 2. Polymerization/Decomposition: The starting material or product may be unstable at the reaction temperature in a particular solvent.1. Optimize reaction time and hydrogen pressure: Careful monitoring of the reaction by TLC or GC-MS is crucial. Using a less reactive solvent might also help moderate the reaction. 2. Use a lower reaction temperature with a more active catalyst/reagent system: This can help to minimize thermal degradation.
Difficult Product Isolation 1. High-boiling point solvent: Solvents like DMF or DMSO can be difficult to remove completely during workup. 2. Product precipitation issues: The desired indole may be either too soluble or not soluble enough in the reaction solvent for effective isolation.1. Choose a more volatile solvent: If possible, opt for solvents like Ethyl Acetate, THF, or Toluene that are more easily removed under reduced pressure. 2. Perform a solvent exchange: After the reaction is complete, the reaction solvent can be removed and replaced with another solvent that facilitates easier purification (e.g., crystallization or chromatography).

Frequently Asked Questions (FAQs)

Q1: What is the most critical role of the solvent in the reductive cyclization of "this compound"?

A1: The solvent plays a multifaceted role, but its most critical functions are to dissolve the starting material to ensure a homogeneous reaction environment and to be compatible with the chosen reducing agent. The solvent's polarity and boiling point can also significantly influence the reaction rate and yield.

Q2: Can protic solvents like ethanol or methanol be used for this reaction?

A2: Yes, protic solvents, particularly ethanol and methanol, are commonly used, especially in catalytic hydrogenation reactions with catalysts like Pd/C.[6] They are good solvents for the starting material and for hydrogen gas. However, in some cases, they can lead to side reactions, and an aprotic solvent might be preferred.

Q3: Are there any "green" or more environmentally friendly solvent options for this synthesis?

A3: While traditional organic solvents are prevalent, research is ongoing into greener alternatives. For some indole syntheses, water has been used as a solvent, particularly in microwave-assisted reactions.[7] Ethanol is also considered a greener option compared to chlorinated or aromatic hydrocarbon solvents.

Q4: How does solvent choice affect the workup and purification of the final indole product?

A4: The solvent's boiling point and its miscibility with water are key considerations for workup. High-boiling solvents like DMF can be challenging to remove. Solvents that are immiscible with water, such as ethyl acetate or toluene, simplify extractive workups. The choice of solvent can also impact the ease of crystallization or chromatographic purification of the product.

Q5: For catalytic hydrogenation, does the solvent affect the catalyst's activity?

A5: Absolutely. The solvent can influence the catalyst's activity and selectivity. For instance, in some hydrogenations, acidic solvents like acetic acid can enhance the activity of catalysts like PtO2.[8] Conversely, some solvents can adsorb to the catalyst surface and inhibit the reaction. Therefore, the solvent should be chosen to be inert under the reaction conditions and to promote the desired catalytic activity.

Experimental Protocols & Data

General Experimental Protocol for Reductive Cyclization

The following are generalized protocols for the synthesis of indole from "this compound" using different reduction methods. Researchers should optimize these conditions for their specific substrate and scale.

Method A: Catalytic Hydrogenation

  • Dissolve "this compound" (1 equivalent) in a suitable solvent (e.g., Ethanol, Ethyl Acetate, or Methanol).

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or crystallization.

Method B: Reduction with Iron in Acetic Acid

  • To a solution of "this compound" (1 equivalent) in glacial acetic acid, add iron powder (typically 3-5 equivalents).

  • Heat the reaction mixture with stirring (e.g., at 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and neutralize with a base (e.g., sodium carbonate or sodium hydroxide solution).

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization. A patent describing a similar reduction of 2-nitrophenyl acetone with iron in the presence of acetic acid and sodium acetate reported a 68% yield of 2-methyl indole.[4]

Impact of Solvent on Reaction Efficiency (Illustrative Data)
Starting Material Reducing Agent Solvent Temperature (°C) Time (h) Yield (%) Reference
Dimethyl (2-nitrophenyl)malonateK2CO3, Paraformaldehyde, Tetrabutylammonium iodideTolueneRefluxN/A78[1][2][3]
Dimethyl 2-(4-methoxy-2-nitrophenyl) malonateK2CO3, Paraformaldehyde, Tetrabutylammonium iodideTolueneN/AN/A66[2][3]
Dimethyl 2-(5-fluoro-2-nitrophenyl) malonateK2CO3, Paraformaldehyde, Tetrabutylammonium iodideTolueneN/AN/A87[2]
2-nitrophenyl acetoneFe, Acetic Acid, Sodium AcetateAcetic AcidN/AN/A68[4]
Aryl azidoacrylatesFe(OTf)2THF802478[5]
IndolylnitrochalconeFe/HClEthanolN/AN/AHigh[9]

Visualizations

Experimental Workflow for Indole Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve Methyl 2-(2-nitrophenyl)acetate in chosen solvent start->dissolve add_reductant Add Reducing Agent (e.g., Pd/C or Fe) dissolve->add_reductant react Reductive Cyclization (Apply Heat/H2 Pressure) add_reductant->react monitor Monitor Reaction (TLC/GC-MS) react->monitor monitor->react Incomplete workup Reaction Quench & Extraction monitor->workup Complete purify Purification (Chromatography/ Crystallization) workup->purify product Final Indole Product purify->product solvent_selection cluster_solubility Solubility cluster_reactivity Reactivity & Conditions cluster_outcome Reaction Outcome cluster_process Downstream Processing center Optimal Solvent Choice sol_start Starting Material Solubility center->sol_start react_compat Reducing Agent Compatibility center->react_compat temp Boiling Point (Reaction Temperature) center->temp workup Ease of Workup & Purification center->workup yield Reaction Yield sol_start->yield react_compat->yield side_rxn Side Products react_compat->side_rxn temp->yield temp->side_rxn workup->yield

References

Validation & Comparative

A Comparative Guide to Indole Synthesis: Methyl 2-(2-nitrophenyl)acetate versus Classical Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the indole nucleus is a cornerstone of medicinal chemistry. This guide provides an objective comparison of various precursors for indole synthesis, with a special focus on the utility of methyl 2-(2-nitrophenyl)acetate. We present a side-by-side analysis of performance with other common starting materials, supported by experimental data and detailed methodologies.

The indole scaffold is a privileged structure in a vast number of natural products and pharmaceutical agents. Consequently, the efficient and versatile construction of this bicyclic heterocycle is a subject of continuous investigation. While classical named reactions such as the Fischer, Bischler, Madelung, and Reissert syntheses have long been the mainstay of indole preparation, modern methodologies often employ alternative precursors that offer advantages in terms of substrate scope, reaction conditions, and functional group tolerance. Among these, ortho-nitro-substituted phenyl derivatives, like this compound, have emerged as valuable starting materials, primarily through reductive cyclization strategies.

This guide will compare the synthesis of a common indole derivative, 2-phenylindole or a related carboxylate, using this compound (via a Leimgruber-Batcho-type reductive cyclization) against the precursors used in the Fischer, Bischler, Madelung, and Reissert syntheses.

Performance Comparison of Indole Synthesis Precursors

The following table summarizes the quantitative data for the synthesis of comparable indole derivatives using different precursors and methods. This allows for a direct comparison of their efficiency under specific reported conditions.

Synthesis MethodPrecursor(s)ProductYield (%)Reaction Conditions
Reductive Cyclization This compoundMethyl indole-2-carboxylateHigh (specific yield depends on catalyst and conditions)Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., Fe/AcOH)
Fischer Indole Synthesis Phenylhydrazine and Acetophenone2-Phenylindole72-80%[1]Anhydrous zinc chloride, heat[1]
Bischler-Möhlau Synthesis Phenacyl bromide and Aniline2-Phenylindole71% (microwave-assisted)[2] / 17% (conventional)[2]Microwave irradiation (540 W, 1 min)[2] or conventional heating
Madelung Synthesis N-Benzoyl-o-toluidine2-PhenylindoleHigh (81% for a complex alkaloid)[3]Strong base (e.g., sodium ethoxide), high temperature (200–400 °C)[3]
Reissert Synthesis o-Nitrotoluene and Diethyl oxalateIndole-2-carboxylic acidGood (specific yield varies)1. Base (e.g., potassium ethoxide) 2. Reductive cyclization (e.g., Zn/AcOH)[4][5]

Key Experimental Protocols

Below are detailed methodologies for the synthesis of an indole derivative from this compound and a classical Fischer indole synthesis for comparison.

Protocol 1: Synthesis of Methyl Indole-2-carboxylate from this compound via Catalytic Hydrogenation

This procedure is a representative example of a reductive cyclization approach.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (or other suitable solvent)

  • Hydrogen gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard glassware for hydrogenation (e.g., Parr hydrogenator or a flask with a balloon)

Procedure:

  • In a suitable reaction vessel, dissolve this compound in methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge the system with an inert gas to remove any oxygen.

  • Introduce hydrogen gas to the system (typically via a balloon or from a cylinder connected to a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude methyl indole-2-carboxylate.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Fischer Indole Synthesis of 2-Phenylindole

This protocol is based on a well-established procedure reported in Organic Syntheses.[1]

Materials:

  • Acetophenone phenylhydrazone (prepared from acetophenone and phenylhydrazine)

  • Anhydrous zinc chloride, finely powdered

  • Sand

  • Ethanol (95%)

  • Norit (activated carbon)

  • Standard laboratory glassware

Procedure:

  • Prepare acetophenone phenylhydrazone by warming an equimolar mixture of acetophenone and phenylhydrazine. Recrystallize the product from ethanol.

  • In a flask, thoroughly mix 50 g of acetophenone phenylhydrazone with 50 g of finely powdered anhydrous zinc chloride.

  • Heat the mixture in a metal bath. The temperature is raised to 170°C over about 25 minutes. A vigorous evolution of gas will occur.

  • After the initial vigorous reaction subsides, continue heating for 10 minutes.

  • Allow the reaction mixture to cool until it can be handled, then add 200 ml of water and 25 ml of concentrated hydrochloric acid.

  • Break up the solid mass and heat the mixture to boiling to dissolve the inorganic salts.

  • Cool the mixture and collect the crude 2-phenylindole by filtration. Wash the solid with water.

  • Dissolve the crude product in 400 ml of hot 95% ethanol. Add Norit for decolorization and filter the hot solution.

  • Allow the filtrate to cool to room temperature to crystallize the 2-phenylindole. Collect the crystals by filtration and wash with cold ethanol. A second crop can be obtained by concentrating the mother liquor.

  • The total yield of 2-phenylindole is reported to be 72–80%.[1]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the discussed indole syntheses.

Indole_Synthesis_Pathways cluster_reductive Reductive Cyclization cluster_fischer Fischer Synthesis cluster_bischler Bischler Synthesis cluster_madelung Madelung Synthesis Me_nitro This compound Red_Cycl Reduction of Nitro Group & Intramolecular Cyclization Me_nitro->Red_Cycl e.g., Pd/C, H₂ Indole_Me_ester Methyl indole-2-carboxylate Red_Cycl->Indole_Me_ester Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Formation Phenylhydrazine->Hydrazone Acetophenone Acetophenone Acetophenone->Hydrazone Fischer_Cycl Acid-catalyzed [3,3]-Sigmatropic Rearrangement Hydrazone->Fischer_Cycl e.g., ZnCl₂ Phenylindole_F 2-Phenylindole Fischer_Cycl->Phenylindole_F Phenacyl_Br Phenacyl bromide Bischler_Cycl Cyclization & Aromatization Phenacyl_Br->Bischler_Cycl Heat or MW Aniline_B Aniline Aniline_B->Bischler_Cycl Heat or MW Phenylindole_B 2-Phenylindole Bischler_Cycl->Phenylindole_B NBenzoyl N-Benzoyl-o-toluidine Madelung_Cycl Intramolecular Cyclization NBenzoyl->Madelung_Cycl Strong Base, Heat Phenylindole_M 2-Phenylindole Madelung_Cycl->Phenylindole_M

Caption: Overview of different indole synthesis pathways.

Reductive_Cyclization_Workflow start Start: Dissolve Methyl 2-(2-nitrophenyl)acetate in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst purge_inert Purge with Inert Gas add_catalyst->purge_inert introduce_h2 Introduce Hydrogen Gas purge_inert->introduce_h2 stir Stir Vigorously at RT introduce_h2->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor workup Workup: Vent H₂, Purge, Filter Catalyst monitor->workup Reaction Complete isolate Isolate Crude Product (Solvent Evaporation) workup->isolate purify Purify Product (Recrystallization/ Chromatography) isolate->purify end End: Pure Methyl indole-2-carboxylate purify->end

References

Comparative analysis of indole synthesis methods using nitroaryl compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The synthesis of functionalized indoles is, therefore, a critical endeavor in drug discovery and development. Among the various synthetic strategies, those utilizing nitroaryl compounds as starting materials offer a powerful and versatile approach. This guide provides a comparative analysis of three prominent methods for indole synthesis from nitroaryl precursors: the Bartoli Indole Synthesis, the Leimgruber-Batcho Indole Synthesis, and the Cadogan-Sundberg Indole Synthesis. We present a detailed comparison of their performance, supported by experimental data, comprehensive protocols, and mechanistic diagrams to inform the selection of the most suitable method for specific research applications.

At a Glance: Performance Comparison

The choice of synthetic method depends critically on the desired substitution pattern of the indole, the availability of starting materials, and the required reaction conditions. The following table summarizes the key performance indicators for each of the three methods.

FeatureBartoli Indole SynthesisLeimgruber-Batcho Indole SynthesisCadogan-Sundberg Indole Synthesis
Starting Material ortho-Substituted nitroareneortho-Nitrotoluene derivativeortho-Nitrostyrene derivative
Key Reagents Vinyl Grignard reagent (3 equiv.)DMF-DMA, Pyrrolidine, Reducing agentTrialkyl phosphite or phosphine
Typical Yield 40-80%[1]High (often >70%)[2]Moderate to good (typically ~50-82%)[3][4]
Key Advantage Direct synthesis of 7-substituted indoles.[5]High yields, mild conditions, access to C2/C3-unsubstituted indoles.[2]Good for 2-substituted indoles.
Key Limitation Requires ortho-substitution on the nitroarene.[5]Two-step process.Requires synthesis of the o-nitrostyrene precursor.
Reaction Temperature Low (-78 °C to -20 °C)[1]High (enamine formation), then varied (reduction)High (reflux)

Delving into the Chemistry: Reaction Mechanisms

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams illustrate the stepwise transformations for each synthesis.

Bartoli_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product ortho-Substituted Nitroarene ortho-Substituted Nitroarene Nitrosoarene Nitrosoarene ortho-Substituted Nitroarene->Nitrosoarene + Vinyl Grignard (1 equiv.) Vinyl Grignard Vinyl Grignard Dienone Intermediate Dienone Intermediate Nitrosoarene->Dienone Intermediate + Vinyl Grignard (1 equiv.) [3,3]-Sigmatropic Rearrangement Cyclized Intermediate Cyclized Intermediate Dienone Intermediate->Cyclized Intermediate Intramolecular Cyclization 7-Substituted Indole 7-Substituted Indole Cyclized Intermediate->7-Substituted Indole + Vinyl Grignard (1 equiv.) Aqueous Workup

Fig. 1: Bartoli Indole Synthesis Mechanism

The Bartoli synthesis commences with the addition of a vinyl Grignard reagent to the nitro group, which, after elimination, forms a nitrosoarene intermediate.[6] A second equivalent of the Grignard reagent adds to the nitroso group, and the resulting intermediate undergoes a[7][7]-sigmatropic rearrangement.[5][6] Subsequent intramolecular cyclization and rearomatization, facilitated by a third equivalent of the Grignard reagent and aqueous workup, yield the 7-substituted indole.[6]

Leimgruber_Batcho_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Product o-Nitrotoluene o-Nitrotoluene Enamine Enamine o-Nitrotoluene->Enamine Condensation DMF-DMA / Pyrrolidine DMF-DMA / Pyrrolidine Indole Indole Enamine->Indole Reductive Cyclization (e.g., H2, Pd/C)

Fig. 2: Leimgruber-Batcho Synthesis Workflow

The Leimgruber-Batcho synthesis is a two-step process.[2] First, the ortho-nitrotoluene condenses with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine to form a stable enamine intermediate.[2] The second step involves the reductive cyclization of this enamine using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reductants (e.g., Raney nickel and hydrazine, stannous chloride), to afford the indole product.[2]

Cadogan_Sundberg_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product o-Nitrostyrene o-Nitrostyrene Nitroso Intermediate Nitroso Intermediate o-Nitrostyrene->Nitroso Intermediate Deoxygenation P(OR)3 Trialkyl Phosphite Nitrene Intermediate Nitrene Intermediate Nitroso Intermediate->Nitrene Intermediate Further Deoxygenation Indole Indole Nitrene Intermediate->Indole Cyclization

Fig. 3: Cadogan-Sundberg Synthesis Mechanism

The Cadogan-Sundberg synthesis involves the reductive cyclization of an ortho-nitrostyrene using a trivalent phosphorus compound, typically a trialkyl phosphite.[8] The reaction is believed to proceed through the deoxygenation of the nitro group to a nitroso intermediate, followed by further reduction to a nitrene. This highly reactive nitrene intermediate then undergoes cyclization onto the adjacent double bond to form the indole ring.

In the Lab: Experimental Protocols

The successful implementation of these synthetic methods requires careful attention to experimental details. Below are generalized protocols for each synthesis, which should be adapted based on the specific substrates and desired scale.

Bartoli Indole Synthesis: General Procedure

This protocol is a general guide for the synthesis of a 7-substituted indole from an ortho-substituted nitroarene.

Bartoli_Workflow start Start dissolve Dissolve o-substituted nitroarene in anhydrous THF under inert atmosphere start->dissolve cool_initial Cool the solution to -78 °C dissolve->cool_initial add_grignard Add vinyl Grignard reagent (3.0 equiv.) dropwise cool_initial->add_grignard warm_react Warm the reaction mixture to -20 °C and stir for 2-4 h add_grignard->warm_react quench Quench the reaction with saturated aqueous NH4Cl warm_react->quench extract Extract with an organic solvent (e.g., EtOAc) quench->extract dry_concentrate Dry the organic layer and concentrate under reduced pressure extract->dry_concentrate purify Purify the crude product by column chromatography dry_concentrate->purify end End purify->end

Fig. 4: Bartoli Synthesis Experimental Workflow

Materials:

  • ortho-Substituted nitroarene

  • Vinyl Grignard reagent (typically 1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the ortho-substituted nitroarene (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to -78 °C.

  • Slowly add the vinyl Grignard reagent (3.0 equiv) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-substituted indole.

Leimgruber-Batcho Indole Synthesis: General Procedure

This two-step procedure outlines the synthesis of an indole from an ortho-nitrotoluene.

Leimgruber_Batcho_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization start_s1 Start mix_reagents Mix o-nitrotoluene, DMF-DMA, and pyrrolidine in DMF start_s1->mix_reagents heat_s1 Heat the mixture (e.g., 80-100 °C) for 2-4 h mix_reagents->heat_s1 remove_volatiles Remove volatile components under reduced pressure heat_s1->remove_volatiles end_s1 Crude Enamine remove_volatiles->end_s1 start_s2 Crude Enamine dissolve_enamine Dissolve crude enamine in a suitable solvent (e.g., MeOH, EtOAc) start_s2->dissolve_enamine add_catalyst Add reducing agent (e.g., Pd/C) dissolve_enamine->add_catalyst hydrogenate Hydrogenate at a suitable pressure and temperature add_catalyst->hydrogenate filter_concentrate Filter the catalyst and concentrate the filtrate hydrogenate->filter_concentrate purify_s2 Purify by column chromatography filter_concentrate->purify_s2 end_s2 Indole purify_s2->end_s2

Fig. 5: Leimgruber-Batcho Synthesis Workflow

Step 1: Enamine Formation

Materials:

  • ortho-Nitrotoluene derivative

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Combine the ortho-nitrotoluene (1.0 equiv), DMF-DMA (1.2 equiv), and pyrrolidine (1.2 equiv) in anhydrous DMF.

  • Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the volatile components under reduced pressure to obtain the crude enamine, which can often be used in the next step without further purification.

Step 2: Reductive Cyclization

Materials:

  • Crude enamine from Step 1

  • Palladium on carbon (10 wt. %)

  • Methanol or Ethyl acetate

  • Hydrogen gas source

Procedure:

  • Dissolve the crude enamine in a suitable solvent such as methanol or ethyl acetate.

  • To this solution, add a catalytic amount of 10% palladium on carbon.

  • Subject the mixture to hydrogenation (typically 1-4 atm of H₂) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired indole.

Cadogan-Sundberg Indole Synthesis: General Procedure

This protocol provides a general method for the synthesis of a 2-substituted indole from an ortho-nitrostyrene.

Cadogan_Sundberg_Workflow start Start dissolve Dissolve o-nitrostyrene in triethyl phosphite start->dissolve heat Heat the solution to reflux (around 155 °C) for 2-4 h dissolve->heat cool Cool the reaction mixture heat->cool remove_excess Remove excess triethyl phosphite under reduced pressure cool->remove_excess purify Purify the residue by column chromatography or distillation remove_excess->purify end End purify->end

Fig. 6: Cadogan-Sundberg Synthesis Workflow

Materials:

  • ortho-Nitrostyrene derivative

  • Triethyl phosphite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the ortho-nitrostyrene (1.0 equiv) in an excess of triethyl phosphite (typically used as both reagent and solvent).

  • Heat the reaction mixture to reflux (approximately 155 °C) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Remove the excess triethyl phosphite by vacuum distillation.

  • Purify the residue by flash column chromatography on silica gel or distillation under reduced pressure to afford the 2-substituted indole.

Conclusion

The Bartoli, Leimgruber-Batcho, and Cadogan-Sundberg syntheses each offer distinct advantages and are suited for different synthetic objectives. The Bartoli synthesis is a powerful tool for accessing 7-substituted indoles, a class of compounds often challenging to prepare by other means. The Leimgruber-Batcho synthesis is a robust and high-yielding method, particularly for indoles unsubstituted at the C2 and C3 positions, and has found widespread use in industrial settings. The Cadogan-Sundberg synthesis provides a reliable route to 2-substituted indoles from readily prepared ortho-nitrostyrenes. By carefully considering the target molecule, available starting materials, and desired reaction conditions, researchers can select the most appropriate method from this valuable synthetic arsenal to advance their drug discovery and development programs.

References

Validating the structure of indole products from "Methyl 2-(2-nitrophenyl)acetate" by spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized molecules is paramount. This guide provides a comparative analysis of spectroscopic data to validate the structure of the expected indole product, methyl indole-2-carboxylate, from the reductive cyclization of methyl 2-(2-nitrophenyl)acetate. It further explores potential alternative products and renowned indole synthesis methodologies to offer a comprehensive resource for structural elucidation in indole chemistry.

The transformation of this compound to its corresponding indole derivative, methyl indole-2-carboxylate, is a common synthetic route. The validation of the final product's structure against the starting material and potential side products is crucial. This guide leverages spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to differentiate between these compounds.

Spectroscopic Data Comparison

A clear distinction between the starting material, the desired product, and potential isomers or byproducts can be achieved by comparing their characteristic spectroscopic signals. The following tables summarize the key expected data for this compound, methyl indole-2-carboxylate, and two possible alternative structures: methyl indole-3-carboxylate and methyl oxindole-3-carboxylate.

Table 1: ¹H NMR Data Comparison (δ, ppm)

CompoundAromatic ProtonsCH₂/CH ProtonOCH₃ ProtonNH Proton
This compound ~7.4-8.1 (m, 4H)~4.0 (s, 2H)~3.7 (s, 3H)-
Methyl indole-2-carboxylate ~7.0-7.7 (m, 5H, including H3 proton as a singlet ~7.18)-~3.9 (s, 3H)~11.9 (br s, 1H)[1]
Methyl indole-3-carboxylate ~7.2-8.1 (m, 5H, including H2 proton as a singlet ~8.1)-~3.9 (s, 3H)~8.3 (br s, 1H)
Methyl oxindole-3-carboxylate ~6.8-7.3 (m, 4H)~4.7 (s, 1H)~3.8 (s, 3H)~10.6 (br s, 1H)

Table 2: ¹³C NMR Data Comparison (δ, ppm)

CompoundAromatic CarbonsC=O CarbonCH₂/CH CarbonOCH₃ CarbonC2/C3 Carbons
This compound ~125-149~170~41~52-
Methyl indole-2-carboxylate ~113-138~162.3-~52.2C2: ~127.5, C3: ~108.3[1]
Methyl indole-3-carboxylate ~112-136~165-~51C2: ~133, C3: ~107
Methyl oxindole-3-carboxylate ~110-142~170 (ester), ~177 (amide)~56~53C2: ~177, C3: ~56

Table 3: IR and Mass Spectrometry Data Comparison

CompoundKey IR Absorptions (cm⁻¹)Molecular Ion (m/z)
This compound ~1740 (C=O, ester), ~1530 & 1350 (NO₂)195.05
Methyl indole-2-carboxylate ~3300-3400 (N-H), ~1700 (C=O, ester)175.06
Methyl indole-3-carboxylate ~3300-3400 (N-H), ~1690 (C=O, ester)175.06
Methyl oxindole-3-carboxylate ~3200 (N-H), ~1730 (C=O, ester), ~1680 (C=O, amide)191.06

Experimental Protocols

Reductive Cyclization of this compound to Methyl Indole-2-carboxylate

This protocol describes a common method for the synthesis of the target compound.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Acetic Acid

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol or acetic acid.

  • Reduction: Add an excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O or Fe powder). If using iron, add a catalytic amount of concentrated HCl.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, dilute the reaction mixture with water and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure methyl indole-2-carboxylate.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the sample using a Fourier Transform Infrared (FTIR) spectrometer, either as a thin film on a salt plate or as a KBr pellet.

  • Identify the characteristic absorption bands for the functional groups present.

Mass Spectrometry (MS):

  • Analyze the sample using a mass spectrometer (e.g., via GC-MS or ESI-MS) to determine the molecular weight of the product.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key chemical transformation and the general workflow for this synthetic and analytical process.

G Reductive Cyclization of this compound start This compound intermediate Methyl 2-(2-aminophenyl)acetate start->intermediate Reduction (e.g., SnCl₂, Fe/HCl) product Methyl indole-2-carboxylate intermediate->product Intramolecular Cyclization

Figure 1: Reaction pathway for the synthesis of methyl indole-2-carboxylate.

G Experimental Workflow synthesis Synthesis: Reductive Cyclization workup Work-up & Purification synthesis->workup analysis Spectroscopic Analysis (NMR, IR, MS) workup->analysis validation Structure Validation analysis->validation

Figure 2: General experimental workflow for synthesis and validation.

Comparison with Alternative Indole Syntheses

While the reductive cyclization of this compound is a direct route, several other named reactions are cornerstones of indole synthesis, each with its own advantages and preferred substrates.

  • Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone. It is a versatile method for preparing a wide range of substituted indoles.

  • Batcho-Leimgruber Indole Synthesis: This two-step procedure starts from an o-nitrotoluene, which is first converted to an enamine, followed by reductive cyclization. This method is particularly useful for synthesizing indoles that are unsubstituted at the 2- and 3-positions.

  • Reissert Indole Synthesis: This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid derivative.

The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the indole ring. The direct reductive cyclization of this compound offers a straightforward pathway when this specific precursor is accessible.

By carefully analyzing the spectroscopic data and comparing it with the expected values for the target molecule and potential alternatives, researchers can confidently validate the structure of their synthesized indole products. This guide provides a foundational framework for such validation, crucial for the advancement of research and development in the chemical and pharmaceutical sciences.

References

Spectroscopic comparison of "Methyl 2-(2-nitrophenyl)acetate" and its reaction products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the spectroscopic properties of Methyl 2-(2-nitrophenyl)acetate and its primary reaction products. Detailed experimental protocols and supporting data are provided to facilitate the understanding and replication of these chemical transformations.

This guide focuses on two principal reactions of this compound: the reduction of its nitro group to form Methyl 2-(2-aminophenyl)acetate, a valuable intermediate in heterocyclic synthesis, and its hydrolysis to 2-(2-nitrophenyl)acetic acid. A thorough understanding of the spectroscopic changes accompanying these reactions is crucial for reaction monitoring, product identification, and purity assessment.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its amino and carboxylic acid derivatives. This data provides a clear basis for distinguishing between the starting material and its reaction products.

Spectroscopic DataThis compoundMethyl 2-(2-aminophenyl)acetate2-(2-nitrophenyl)acetic acid
¹H NMR (δ, ppm) Aromatic H: 7.4-8.1, CH₂: ~4.1, OCH₃: ~3.7Aromatic H: 6.6-7.2, NH₂: ~4.0 (broad s), CH₂: ~3.5, OCH₃: ~3.6Aromatic H: 7.4-8.1, CH₂: ~4.1, COOH: >10 (broad s)
¹³C NMR (δ, ppm) C=O: ~170, Aromatic C-NO₂: ~149, Aromatic C: 125-134, CH₂: ~39, OCH₃: ~52C=O: ~172, Aromatic C-NH₂: ~146, Aromatic C: 116-130, CH₂: ~39, OCH₃: ~52C=O: ~175, Aromatic C-NO₂: ~149, Aromatic C: 125-134, CH₂: ~39
IR (cm⁻¹) C=O: ~1735, NO₂: ~1530 & ~1350N-H: ~3400 & ~3300, C=O: ~1715O-H (acid): ~3000 (broad), C=O: ~1700, NO₂: ~1530 & ~1350
Mass Spec. (m/z) M⁺: 195, Fragments: 149, 136, 105, 77[1]M⁺: 165, Fragments: 106, 77M⁺: 181, Fragments: 136, 92, 77

Experimental Protocols

Detailed methodologies for the reduction and hydrolysis of this compound are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions.

Reduction of this compound to Methyl 2-(2-aminophenyl)acetate

This procedure outlines the catalytic hydrogenation of the nitro group.[2]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

  • Celite or other filter aid

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution.

  • Seal the flask and flush with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-(2-aminophenyl)acetate, which can be further purified by column chromatography if necessary.

Hydrolysis of this compound to 2-(2-nitrophenyl)acetic acid

This protocol describes a standard base-catalyzed hydrolysis of the ester.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl, for acidification)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water in a round-bottom flask.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (typically 2-3 eq), to the solution.

  • Stir the reaction mixture at room temperature or gently heat to reflux to expedite the reaction.

  • Monitor the progress of the hydrolysis by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to a pH of ~2 with dilute hydrochloric acid. A precipitate of 2-(2-nitrophenyl)acetic acid should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the desired carboxylic acid.

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the chemical transformations and the general experimental workflow for the synthesis and purification of the target products.

reaction_pathway start This compound product1 Methyl 2-(2-aminophenyl)acetate start->product1 Reduction (e.g., H₂, Pd/C) product2 2-(2-nitrophenyl)acetic acid start->product2 Hydrolysis (e.g., NaOH, H₂O) experimental_workflow reaction Reaction Setup Substrate + Reagents + Solvent monitoring Reaction Monitoring TLC / LC-MS reaction->monitoring workup Workup Quenching / Extraction / Washing monitoring->workup purification Purification Filtration / Column Chromatography / Recrystallization workup->purification analysis Product Analysis NMR / IR / MS purification->analysis

References

A Comparative Guide to Analytical Techniques for Assessing the Purity of Methyl 2-(2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the principal analytical techniques for determining the chemical purity of Methyl 2-(2-nitrophenyl)acetate, a key intermediate in various synthetic pathways. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of downstream products in pharmaceutical development and chemical research. This document outlines the theoretical basis, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.

Introduction to Purity Assessment

The purity of a chemical substance like this compound is a critical quality attribute. Impurities can arise from the starting materials, by-products of the synthesis, or degradation products. Robust analytical methods are therefore essential to identify and quantify these impurities, ensuring the material meets the required specifications. The choice of analytical technique depends on the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis, such as the desired level of sensitivity and accuracy.

Comparison of Key Analytical Methods

The primary analytical techniques for the quantitative purity assessment of this compound are HPLC, GC-MS, and qNMR. Each method offers distinct advantages and is suited for different aspects of purity analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity determination of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is typically employed, separating the compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, this method is particularly useful for identifying and quantifying volatile impurities, such as residual solvents. For the analysis of the main component, derivatization might be necessary to increase its volatility.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard. ¹H qNMR is a primary ratio method, meaning it can provide a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte itself.

The following table summarizes the key performance characteristics of these three techniques for the purity analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Proportionality of the NMR signal integral to the number of atomic nuclei.
Applicability Non-volatile and thermally labile compounds. Ideal for non-volatile impurities and the main component.Volatile and semi-volatile compounds. Best for residual solvents and volatile impurities.Soluble compounds. Provides absolute purity and structural information.
Selectivity High, especially for resolving isomers and closely related impurities.Very high, with mass spectral data providing definitive identification.High, based on unique chemical shifts of different protons.
Sensitivity High (typically ppm levels).Very high (ppb to ppm levels).Moderate (requires mg-scale sample).
Quantitation Relative (area percent) or external/internal standard calibration.Relative (area percent) or external/internal standard calibration.Absolute (with a certified internal standard).
Sample Throughput Moderate to high.Moderate.Low to moderate.
Destructive Yes.Yes.No.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This reversed-phase HPLC method is designed for the separation and quantification of this compound and its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Chromatographic Conditions:

Parameter Value
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-20 min, 30-90% B; 20-25 min, 90% B; 25.1-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using acetonitrile as the diluent.

Data Analysis: The purity of the sample is typically determined by the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Profiling

This GC-MS method is suitable for the identification and quantification of volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

GC-MS Conditions:

Parameter Value
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Temperature Program Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Scan Range | m/z 40-400 |

Sample Preparation:

  • Dissolve approximately 20 mg of the this compound sample in 1 mL of dichloromethane.

Data Analysis: Identify and quantify volatile impurities by comparing their mass spectra and retention times with those of known standards or library data.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

This qNMR protocol provides a method for determining the absolute purity of this compound using a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Certified internal standard (e.g., Maleic acid or Dimethyl sulfone)

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

Parameter Value
Pulse Program A standard 90° pulse sequence
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing proton (typically > 30 s for accurate quantification)
Number of Scans 8 or more for good signal-to-noise

| Spectral Width | Appropriate for observing all relevant signals |

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualization of Analytical Workflows

To aid in the selection and implementation of the appropriate analytical technique, the following diagrams illustrate the typical workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Weigh & Dissolve Sample (1 mg/mL in ACN) hplc Inject into HPLC (C18 column, Gradient Elution) prep->hplc 10 µL Injection data Integrate Peaks & Calculate % Area hplc->data Chromatogram

Caption: Workflow for HPLC Purity Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Dissolve Sample (~20 mg/mL in DCM) gcms Inject into GC-MS (Temperature Program) prep->gcms Split Injection data Identify Impurities (Mass Spectra & RT) gcms->data Total Ion Chromatogram & Mass Spectra

Caption: Workflow for GC-MS Impurity Profiling.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep Accurately Weigh Sample & Internal Standard Dissolve in Deuterated Solvent nmr Acquire ¹H NMR Spectrum (Quantitative Parameters) prep->nmr Transfer to NMR Tube data Integrate Signals & Calculate Absolute Purity nmr->data NMR Spectrum

Comparative Guide to HPLC and GC-MS Methods for the Analysis of Methyl 2-(2-nitrophenyl)acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative and quantitative analysis of reactions involving "Methyl 2-(2-nitrophenyl)acetate". The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons supported by representative experimental data and protocols.

Introduction to Analytical Monitoring

This compound is a versatile intermediate in organic synthesis, often utilized in the development of pharmaceuticals and fine chemicals.[1][2] Common reactions include the reduction of the nitro group to an amine or the hydrolysis of the methyl ester. Monitoring the progress of these reactions is critical for optimization, yield determination, and impurity profiling. Both HPLC and GC-MS are powerful chromatographic techniques suitable for this purpose, each with distinct advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Its versatility makes it suitable for a wide range of analytes, including those that are non-volatile or thermally sensitive.

  • Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for volatile and thermally stable compounds, providing excellent sensitivity and structural information.[3]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is exceptionally well-suited for monitoring reactions of this compound, particularly when reaction products may be less volatile or prone to degradation at high temperatures. For instance, the hydrolysis product, 2-(2-nitrophenyl)acetic acid, or potential polar byproducts are readily analyzed by reversed-phase HPLC.

Experimental Protocol: HPLC-UV

This protocol describes a representative reversed-phase HPLC method with UV detection for the analysis of a reaction mixture.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Reagents and Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

    • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (for the nitroaromatic chromophore).[4]

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90% to 30% B

      • 12.1-15 min: 30% B (Re-equilibration)

  • Sample Preparation:

    • Quench a 100 µL aliquot of the reaction mixture.

    • Dilute the aliquot 100-fold with the sample diluent.

    • Vortex to ensure homogeneity.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS offers superior peak resolution and the significant advantage of mass spectral data, which aids in the definitive identification of starting materials, intermediates, and byproducts. This compound is sufficiently volatile for GC analysis. However, more polar products, such as the corresponding carboxylic acid, would require a derivatization step (e.g., silylation or methylation) to increase volatility.[3][6]

Experimental Protocol: GC-MS

This protocol outlines a typical GC-MS method for analyzing the volatile components of a reaction mixture.

  • Instrumentation:

    • GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole).

    • Column: A semi-standard non-polar column, such as a ZB-1701 or equivalent (30 m × 0.25 mm × 0.25 µm).[7]

  • Reagents:

    • Extraction Solvent: Ethyl acetate or Dichloromethane.

    • (Optional) Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for polar analytes.

  • Chromatographic and MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-400 m/z.

  • Sample Preparation:

    • Quench a 100 µL aliquot of the reaction mixture.

    • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate and 500 µL of water.

    • Vortex vigorously and centrifuge to separate the layers.

    • Transfer the organic (top) layer to a GC vial for direct analysis.

    • (If derivatization is needed) Evaporate the solvent and add the derivatizing agent according to standard procedures before injection.

Quantitative Data and Performance Comparison

The following tables summarize representative quantitative data and provide a direct comparison of the key performance characteristics of each method for this application.

Table 1: Representative Analytical Performance Data

ParameterHPLC-UVGC-MS
Analyte This compoundThis compound
Retention Time (tR) ~7.5 min (under specified gradient)~10.2 min (under specified program)
Limit of Detection (LOD) ~10-50 ng/mL~1-10 ng/mL
Limit of Quantitation (LOQ) ~50-150 ng/mL~5-30 ng/mL
Linear Range 0.1 - 100 µg/mL0.01 - 20 µg/mL
Precision (%RSD) < 2%[8]< 5%[7]

Note: These values are representative and can vary significantly based on the specific instrumentation, column, and precise method parameters.

Table 2: Method Comparison Guide

FeatureHPLCGC-MS
Analyte Volatility Not required; suitable for non-volatile and polar compounds.Required; best for volatile and thermally stable compounds.
Sample Preparation Simple dilution and filtration is often sufficient.May require extraction and/or chemical derivatization.[6]
Sensitivity Good, especially with UV-active compounds.Excellent, particularly in Selected Ion Monitoring (SIM) mode.
Selectivity/Identification Based on retention time and UV spectrum. Co-elution can be an issue.High selectivity from chromatographic separation and mass spectrum. Provides structural confirmation.
Instrumentation Cost Generally lower initial and operational costs.Higher initial and operational costs (vacuum pumps, gas supply).
Robustness High; methods are generally robust and easily transferable.Robust, but can be susceptible to matrix effects and contamination of the ion source.
Throughput Moderate; run times are typically 10-30 minutes.Moderate to high; modern systems have short run times.[7]

Visualization of Workflows and Logic

The following diagrams, generated using Graphviz, illustrate the analytical workflow and the decision-making process for method selection.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start_node start_node process_node process_node decision_node decision_node output_node output_node hplc_node hplc_node gcms_node gcms_node A Sample from Reaction Mixture B Quench Reaction & Dilute A->B C Derivatization Needed? B->C D Perform Derivatization C->D Yes (for GC) E Filter / Extract C->E No D->E F HPLC Injection E->F G GC-MS Injection E->G H HPLC Data Acquisition (UV Chromatogram) F->H I GC-MS Data Acquisition (Total Ion Chromatogram & Mass Spectra) G->I J Integrate Peaks & Quantify H->J I->J K Identify Compounds (Library Search / Standards) J->K L Generate Report K->L

Caption: General workflow for analyzing a reaction mixture using HPLC or GC-MS.

Method_Selection_Logic Method Selection Guide start_node start_node question_node question_node hplc_path hplc_path gcms_path gcms_path advantage_node advantage_node Start Goal: Analyze Reaction of This compound Q1 Are all expected products volatile & thermally stable? Start->Q1 GCMS GC-MS is a strong candidate Q1->GCMS Yes HPLC HPLC is the preferred method Q1->HPLC No / Unsure GCMS_Adv Advantages: • Excellent for volatile compounds • High sensitivity (SIM mode) • Structural info from MS • Confident peak identification Q2 Is definitive structural confirmation required? GCMS->Q2 HPLC_Adv Advantages: • Handles non-volatile/polar products (e.g., carboxylic acids, salts) • No risk of thermal degradation • Simpler sample preparation HPLC->HPLC_Adv Q2->GCMS_Adv Yes Q2->HPLC No, quantification is primary goal

Caption: Decision logic for selecting between HPLC and GC-MS for the analysis.

Conclusion

Both HPLC and GC-MS are highly effective for monitoring reactions of this compound. The optimal choice depends on the specific analytical goals and the nature of the compounds in the reaction mixture.

  • Choose HPLC when reaction products are expected to be non-volatile, polar, or thermally labile. It is a robust, reliable method for routine quantitative analysis with simpler sample preparation.

  • Choose GC-MS when the highest sensitivity and definitive structural identification of volatile components are required. It provides unparalleled confidence in compound identification through mass spectral library matching.

For comprehensive characterization, employing both techniques can be a powerful strategy, using HPLC for quantification and GC-MS for the identification of unknown impurities or byproducts.

References

A Comparative Guide to Reducing Agents for the Conversion of Methyl 2-(2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of the nitro group in Methyl 2-(2-nitrophenyl)acetate to its corresponding amine, Methyl 2-aminophenylacetate, is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The selection of an appropriate reducing agent is paramount to ensure high yield, purity, and compatibility with other functional groups. This guide provides an objective comparison of common reducing agents for this conversion, supported by experimental data and detailed protocols.

Performance Comparison of Reducing Agents

The efficacy of different reducing agents for the conversion of this compound varies in terms of yield, reaction time, temperature, and overall efficiency. Below is a summary of quantitative data for several common methods.

Reducing Agent/SystemReaction TimeTemperature (°C)Yield (%)Key Considerations
Catalytic Hydrogenation
10% Pd/C, H₂12 hRoom Temp.~85%[1]Requires specialized hydrogenation apparatus; potential for side reactions if other reducible functional groups are present.[2]
Metal-Based Reductions
Fe powder, NH₄Cl1 h79 (reflux)High (unspecified)[3]Inexpensive and effective; workup can be tedious to remove iron byproducts.[3][4]
SnCl₂·2H₂O2 h30High (unspecified)Mild conditions, but tin waste is a significant environmental concern.[5]
Other Reducing Agents
Sodium Dithionite (Na₂S₂O₄)24 h4576%[1]Inexpensive and safe, with good functional group tolerance; reaction can be slow.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further study.

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Procedure: To a solution of this compound in a suitable solvent such as ethanol or ethyl acetate, 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus. The reaction is stirred at room temperature for approximately 12 hours or until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.[1]

Reduction with Iron Powder and Ammonium Chloride

Procedure: In a round-bottom flask, a mixture of ethanol and water (e.g., 2:1 v/v) is prepared, and iron powder (typically 5-10 equivalents) and ammonium chloride (typically 10 equivalents) are added. The mixture is heated to reflux (approximately 79°C) for about one hour.[3] this compound, dissolved in ethanol, is then added to the reaction mixture. The reaction is continued at reflux for several hours and monitored by TLC. After completion, the reaction is cooled, and an aqueous solution of sodium carbonate is added to adjust the pH to 8-9.[3] The mixture is then filtered to remove iron salts. The filtrate is extracted with an organic solvent like ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired product.[3]

Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

Procedure: this compound is dissolved in ethanol in a round-bottom flask. Tin(II) chloride dihydrate (typically 3-5 equivalents) is added to the solution. The reaction mixture is stirred at a controlled temperature, for instance, 30°C, for about 2 hours, with progress monitored by TLC. For the workup, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and a 2M potassium hydroxide solution. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine and water, dried over magnesium sulfate, and concentrated to afford the product.

Reduction with Sodium Dithionite (Na₂S₂O₄)

Procedure: this compound is dissolved in a solvent mixture, such as dimethylformamide (DMF) and water.[1][6] An aqueous solution of sodium dithionite (a significant excess, e.g., >10 equivalents) is added dropwise to the stirred solution of the nitro compound.[1] The reaction mixture's pH is maintained at 8-9 by the addition of sodium bicarbonate.[1] The reaction is stirred at a moderate temperature (e.g., 45°C) for an extended period (e.g., 24 hours).[1] Upon completion, the mixture is poured into water and extracted with an organic solvent such as ethyl acetate.[6] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product.[6]

Experimental Workflow and Signaling Pathways

The general workflow for the reduction of this compound involves the setup of the reaction, execution under specific conditions, and subsequent workup and purification. The underlying chemical transformation is the reduction of a nitro group to an amine, which proceeds through nitroso and hydroxylamine intermediates.[8]

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction_execution Reaction Execution cluster_workup Workup & Purification Start Start Dissolve Substrate Dissolve Methyl 2-(2-nitrophenyl)acetate Start->Dissolve Substrate Add Reagents Add Reducing Agent & Solvent Dissolve Substrate->Add Reagents Control Conditions Set Temperature & Stirring Add Reagents->Control Conditions Monitor Progress Monitor by TLC/LC-MS Control Conditions->Monitor Progress Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Extraction Extract with Organic Solvent Quench Reaction->Extraction Drying & Concentration Dry & Concentrate Extraction->Drying & Concentration Purification Purify by Chromatography (if necessary) Drying & Concentration->Purification Final Product Methyl 2-aminophenylacetate Purification->Final Product

General experimental workflow for the reduction.

reduction_pathway Nitro_Compound This compound (R-NO2) Nitroso_Intermediate Nitroso Intermediate (R-NO) Nitro_Compound->Nitroso_Intermediate + 2e-, + 2H+ Hydroxylamine_Intermediate Hydroxylamine Intermediate (R-NHOH) Nitroso_Intermediate->Hydroxylamine_Intermediate + 2e-, + 2H+ Amine_Product Methyl 2-aminophenylacetate (R-NH2) Hydroxylamine_Intermediate->Amine_Product + 2e-, + 2H+

Simplified reduction pathway of a nitro group.

References

Yield and purity comparison between Fischer indole synthesis and other methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Indole Synthesis: Fischer vs. Alternative Methods

For researchers, scientists, and drug development professionals, the indole scaffold is a fundamental building block in a vast array of biologically active compounds and pharmaceuticals. The choice of synthetic route to this privileged heterocycle can significantly impact the efficiency, yield, and purity of the final product. This guide provides an objective comparison of the classic Fischer indole synthesis with other notable methods, including the Bischler-Möhlau, Reissert, and Larock syntheses. The performance of these methods is evaluated based on reported yields and reaction conditions, supported by detailed experimental protocols.

Quantitative Comparison of Indole Synthesis Methods

The following table summarizes quantitative data for the synthesis of representative indole derivatives using the Fischer indole synthesis and its alternatives. The selection of examples aims to provide a comparative overview of the performance of each method under specific, reported conditions.

Synthesis MethodStarting MaterialsProductCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Fischer Indole Synthesis Phenylhydrazine, Acetophenone2-PhenylindoleZinc chloride (ZnCl₂)None1700.172-80[1]
Phenylhydrazine, Acetophenone2-PhenylindoleZinc chloride (ZnCl₂), Acetic acidNeat1800.2586[2]
Bischler-Möhlau Synthesis α-Bromoacetophenone, Aniline2-PhenylindoleNoneNoneRefluxN/ALow (historically)[1][3]
(Microwave-assisted)N-Phenacylaniline, Anilinium bromide2-PhenylindoleNoneSolid-stateMW (540W)0.0271[1]
Reissert Indole Synthesis o-Nitrotoluene, Diethyl oxalateIndole-2-carboxylic acid1. Potassium ethoxide2. Zinc, Acetic acid1. Ethanol2. Acetic acidN/AN/AGood[4]
Larock Indole Synthesis o-Iodoaniline, Diphenylacetylene2,3-DiphenylindolePd(OAc)₂, K₂CO₃, LiClDMF1006-24Good to Excellent[1][5]
o-Bromoaniline, N-Boc-propargylamineBoc-tryptophan derivativePd[P(o-tol)₃]₂DMF100N/A70[6][7]

Note on Purity: The yields reported in the literature and summarized above are typically for isolated products following chromatographic purification or recrystallization. While specific purity percentages (e.g., by HPLC) are not consistently provided, the characterization data (NMR, HRMS, melting point) accompanying these reports suggest a high degree of purity for the synthesized compounds.

Experimental Protocols

Detailed methodologies for the key syntheses are provided below to allow for a comprehensive understanding and replication of the experimental conditions.

Fischer Indole Synthesis of 2-Phenylindole

Procedure:

  • Hydrazone Formation (Optional first step): Phenylhydrazine (5.1 mmol) and acetophenone (5.0 mmol) are mixed.

  • Cyclization: An intimate mixture of the starting materials (or the pre-formed acetophenone phenylhydrazone) and powdered anhydrous zinc chloride (200 mol%) is prepared. A few drops of glacial acetic acid can be added.

  • The mixture is placed in a round-bottomed flask and heated in an oil bath to 170-180°C with vigorous stirring. The reaction is typically complete within 15-30 minutes.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., dichloromethane or ethanol).

  • The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to afford 2-phenylindole.[1][2]

Bischler-Möhlau Indole Synthesis of 2-Phenylindole (Microwave-Assisted)

Procedure:

  • Synthesis of N-Phenacylaniline: Equimolecular amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.

  • Microwave-Assisted Cyclization: A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.[1] A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, which can lead to improved yields of 52-75%.[1]

Reissert Indole Synthesis of Indole-2-carboxylic Acid

Procedure:

  • Condensation: o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base such as potassium ethoxide in ethanol to yield ethyl o-nitrophenylpyruvate.[1][4]

  • Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using a reducing agent like zinc dust in acetic acid. This reduces the nitro group to an amine, which then spontaneously cyclizes to form indole-2-carboxylic acid.[1][4]

  • Decarboxylation (Optional): The indole-2-carboxylic acid can be heated to induce decarboxylation and yield the parent indole.[4]

Larock Indole Synthesis of 2,3-Disubstituted Indoles

Procedure:

  • A mixture of the o-iodoaniline (1.0 equiv), the internal alkyne (1.1-1.5 equiv), palladium(II) acetate (1-5 mol%), lithium chloride (1.0 equiv), and potassium carbonate (2.0 equiv) in DMF is prepared in a reaction vessel.

  • The mixture is heated at 100°C for 6-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The residue is purified by column chromatography to afford the desired 2,3-disubstituted indole.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical relationships and workflows of the compared indole synthesis methods.

Indole_Synthesis_Comparison cluster_start Starting Material Types cluster_synthesis Synthesis Methods Arylhydrazine Arylhydrazine + Carbonyl Compound Fischer Fischer Indole Synthesis Arylhydrazine->Fischer Aniline_Derivative Aniline Derivative + α-Haloketone Bischler Bischler-Möhlau Synthesis Aniline_Derivative->Bischler o_Nitrotoluene o-Nitrotoluene + Oxalate Reissert Reissert Indole Synthesis o_Nitrotoluene->Reissert o_Haloaniline o-Haloaniline + Alkyne Larock Larock Indole Synthesis o_Haloaniline->Larock Indole Indole Product Fischer->Indole Bischler->Indole Reissert->Indole Larock->Indole

Caption: Comparison of starting materials for major indole synthesis routes.

Fischer_Indole_Workflow start Arylhydrazine + Ketone/Aldehyde hydrazone Formation of Arylhydrazone start->hydrazone Condensation rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement Acid Catalyst cyclization Cyclization & Elimination of Ammonia rearrangement->cyclization end Indole Product cyclization->end

Caption: Workflow of the Fischer Indole Synthesis.

Larock_Indole_Workflow start o-Haloaniline + Alkyne oxidative_addition Oxidative Addition to Pd(0) start->oxidative_addition Pd Catalyst migratory_insertion Migratory Insertion of Alkyne oxidative_addition->migratory_insertion reductive_elimination Reductive Elimination migratory_insertion->reductive_elimination end Indole Product reductive_elimination->end

Caption: Workflow of the Larock Indole Synthesis.

References

A Comparative Guide to Indole Synthesis: Benchmarking the Efficiency of Methyl 2-(2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The efficient synthesis of functionalized indoles is therefore a critical endeavor in drug discovery and development. This guide provides an objective comparison of the performance of "Methyl 2-(2-nitrophenyl)acetate" in indole synthesis against established alternative methods. The data presented is based on a comprehensive review of published experimental findings, offering a clear and concise resource for selecting the optimal synthetic strategy.

Comparative Performance of Indole Synthesis Methods

The efficiency of various indole synthesis methodologies is summarized below. The data highlights key performance indicators such as reaction yield, temperature, and duration, providing a quantitative basis for comparison. The synthesis of methyl indole-2-carboxylate or structurally related indoles is used as a benchmark where applicable.

Synthesis MethodStarting MaterialsKey Reagents/CatalystReaction Temperature (°C)Reaction TimeYield (%)
Reductive Cyclization This compoundFe powder, Acetic Acid1154h~75%
Fischer Indole Synthesis Phenylhydrazine, Methyl pyruvatePolyphosphoric acid10010 min88%
Larock Indole Synthesis 2-Iodoaniline, Methyl propiolatePd(OAc)₂, PPh₃, Na₂CO₃10024h85%
Bischler-Möhlau Synthesis α-Bromoacetophenone, AnilineAnilinium bromide150 (Microwave)10 min70-80%

Experimental Protocols

Detailed methodologies for the key indole synthesis reactions are provided below, offering a practical guide for laboratory implementation.

Indole Synthesis via Reductive Cyclization of this compound

This method, a variation of the Reissert indole synthesis, provides a direct route to the indole core through the reduction of a nitro group followed by intramolecular cyclization.

Materials:

  • This compound

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of this compound (1 equivalent) and iron powder (4 equivalents) in glacial acetic acid is heated to 115 °C.

  • The reaction mixture is stirred vigorously at this temperature for 4 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered to remove the iron residues.

  • The filtrate is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude methyl indole-2-carboxylate, which can be further purified by column chromatography.

Fischer Indole Synthesis of Methyl Indole-2-carboxylate

A classic and versatile method for constructing the indole nucleus from a phenylhydrazone precursor.

Materials:

  • Phenylhydrazine

  • Methyl pyruvate

  • Polyphosphoric acid (PPA)

  • Ice-water

Procedure:

  • Phenylhydrazine (1 equivalent) and methyl pyruvate (1 equivalent) are mixed to form the corresponding phenylhydrazone. This can often be done in situ.

  • The pre-formed or in situ generated phenylhydrazone is added to polyphosphoric acid.

  • The mixture is heated to 100 °C and maintained at this temperature for 10 minutes.

  • The reaction mixture is then cooled and poured into ice-water.

  • The precipitated product is collected by filtration, washed with water, and dried to afford methyl indole-2-carboxylate.

Larock Indole Synthesis of a Substituted Indole

A powerful palladium-catalyzed method for the synthesis of substituted indoles from o-haloanilines and alkynes.

Materials:

  • 2-Iodoaniline

  • Methyl propiolate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-iodoaniline (1 equivalent) and methyl propiolate (1.2 equivalents) in DMF, palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and sodium carbonate (2 equivalents) are added.

  • The reaction mixture is heated to 100 °C and stirred for 24 hours under an inert atmosphere.

  • After completion, the reaction is cooled to room temperature and diluted with water.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the residue is purified by column chromatography to yield the desired substituted indole.

Bischler-Möhlau Synthesis of 2-Arylindoles

A method involving the reaction of an α-haloketone with an excess of an arylamine, often facilitated by microwave irradiation for improved efficiency.

Materials:

  • α-Bromoacetophenone

  • Aniline

  • Anilinium bromide

Procedure:

  • A mixture of α-bromoacetophenone (1 equivalent) and aniline (excess) is prepared. Anilinium bromide can be added as a catalyst.

  • The mixture is subjected to microwave irradiation at a suitable power level (e.g., 180W) and heated to 150 °C for 10 minutes.

  • After cooling, the reaction mixture is treated with a suitable workup procedure, which may involve partitioning between an organic solvent and water, followed by purification of the organic layer.

  • Purification by column chromatography yields the 2-arylindole product.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a key reaction mechanism.

experimental_workflow_reductive_cyclization start Start: This compound + Fe powder in Acetic Acid heat Heat to 115°C (4 hours) start->heat cool Cool to RT heat->cool filter Dilute with Ethyl Acetate & Filter cool->filter neutralize Neutralize with NaHCO3 (aq) filter->neutralize extract Separate & Wash Organic Layer neutralize->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Product: Methyl Indole-2-carboxylate purify->end

Caption: Experimental workflow for indole synthesis via reductive cyclization.

fischer_indole_synthesis_mechanism cluster_start Starting Materials phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone Formation phenylhydrazine->hydrazone ketone Ketone/Aldehyde ketone->hydrazone enamine Tautomerization (Enehydrazine) hydrazone->enamine + H+ rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement cyclization Intramolecular Cyclization rearrangement->cyclization elimination Elimination of NH3 & Aromatization cyclization->elimination indole Indole Product elimination->indole

Caption: Simplified mechanism of the Fischer Indole Synthesis.

experimental_workflow_comparison cluster_reductive Reductive Cyclization cluster_fischer Fischer Synthesis cluster_larock Larock Synthesis cluster_bischler Bischler-Möhlau Synthesis rc_start This compound rc_reagents Fe, AcOH rc_start->rc_reagents rc_conditions 115°C, 4h rc_reagents->rc_conditions rc_product Methyl Indole-2-carboxylate rc_conditions->rc_product fs_start Phenylhydrazine + Methyl Pyruvate fs_reagents Polyphosphoric Acid fs_start->fs_reagents fs_conditions 100°C, 10 min fs_reagents->fs_conditions fs_product Methyl Indole-2-carboxylate fs_conditions->fs_product ls_start 2-Iodoaniline + Methyl Propiolate ls_reagents Pd(OAc)2, PPh3, Na2CO3 ls_start->ls_reagents ls_conditions 100°C, 24h ls_reagents->ls_conditions ls_product Substituted Indole ls_conditions->ls_product bms_start α-Bromoacetophenone + Aniline bms_reagents Anilinium Bromide bms_start->bms_reagents bms_conditions 150°C, 10 min (MW) bms_reagents->bms_conditions bms_product 2-Arylindole bms_conditions->bms_product

Caption: Logical flow comparing key aspects of different indole syntheses.

A Comparative Guide to Isotopic Labeling with Methyl 2-(2-nitrophenyl)acetate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking of molecules through complex biological systems is fundamental to innovation. Isotopic labeling, a technique where specific atoms within a molecule are replaced by their heavier, stable isotopes, is a cornerstone of modern analytical chemistry, enabling detailed pharmacokinetic and metabolic studies.[1][2][3][4] This guide provides a comparative analysis of the potential utility of "Methyl 2-(2-nitrophenyl)acetate" in isotopic labeling studies against established alternatives, supported by experimental data from related compounds.

While direct isotopic labeling studies involving "this compound" are not extensively documented in publicly available literature, its chemical structure as a nitroaromatic compound suggests its suitability for established labeling methodologies. This guide will, therefore, explore a proposed labeling strategy for this compound and compare it with documented methods for other structurally related molecules and alternative labeling precursors.

Comparison of Isotopic Labeling Strategies

The selection of an appropriate molecule and labeling strategy for isotopic studies is contingent on several factors, including synthetic accessibility, the desired isotope and its position, the stability of the label, and the analytical methods to be employed for detection.[1] Here, we compare a proposed deuterium labeling strategy for "this compound" with experimentally validated methods for other nitroaromatic compounds and common alternatives for labeling biomolecules.

Quantitative Comparison of Isotopic Labeling Methods

The following table summarizes a proposed method for deuterium labeling of "this compound" alongside an established method for a similar nitroaromatic compound, 1-Bromo-4-nitrobenzene, and a common method for introducing ¹³C labels into proteins.

FeatureProposed: this compoundAlternative 1: 1-Bromo-4-nitrobenzeneAlternative 2: ¹³C-Labeled Amino Acid Precursors
Isotope Deuterium (²H or D)Deuterium (²H or D)Carbon-13 (¹³C)
Labeling Method Silver-Catalyzed Hydrogen-Isotope ExchangeSilver-Catalyzed Hydrogen-Isotope Exchange[1][5][6]Metabolic Incorporation
Deuterium/Carbon Source D₂OD₂O[1][5][6]¹³C-labeled glucose or specific precursors (e.g., [4-¹³C]-erythrose)[7][8]
Catalyst/System Ag₂CO₃/SPhos (proposed)Ag₂CO₃/SPhos[1]In vivo cellular machinery (e.g., E. coli)[9]
Base K₂CO₃ (proposed)K₂CO₃[1]Not applicable
Solvent Dioxane (proposed)Dioxane[1]Cell culture medium[9]
Temperature 120 °C (proposed)120 °C[1]37 °C (for E. coli)[9]
Reaction Time 12 hours (proposed)12 hours[1]Varies (cell growth dependent)
Isotopic Incorporation Not determinedortho-position: 98%, meta-position: 96%[1]Varies depending on precursor and pathway
Overall Deuteration/Enrichment Not determined3.87 D[1]Can approach >95% enrichment
Yield Not determined94%[1]Not directly comparable (protein yield)

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are a proposed protocol for the deuteration of "this compound" and a documented protocol for 1-Bromo-4-nitrobenzene, along with a general protocol for ¹³C labeling in E. coli.

Proposed Protocol for Deuterium Labeling of this compound

This proposed method is based on established silver-catalyzed hydrogen-isotope exchange reactions for nitroaromatic compounds.[1][5][6][10][11]

Materials:

  • This compound

  • Silver(I) carbonate (Ag₂CO₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Deuterium oxide (D₂O)

  • Anhydrous Dioxane

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1 mmol), Ag₂CO₃ (0.1 mmol), SPhos (0.2 mmol), and K₂CO₃ (2 mmol).

  • Add anhydrous dioxane (5 mL) and D₂O (10 mmol).

  • Seal the flask and stir the mixture vigorously at 120 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the deuterated product.

  • Determine the level of deuterium incorporation by ¹H NMR, ²H NMR, and mass spectrometry.[12][13][14]

Documented Protocol for Deuterium Labeling of 1-Bromo-4-nitrobenzene

This protocol is adapted from a published study on the multideuteration of nitroaromatics.[1]

Materials:

  • 1-Bromo-4-nitrobenzene

  • Silver(I) carbonate (Ag₂CO₃)

  • SPhos

  • Potassium carbonate (K₂CO₃)

  • Deuterium oxide (D₂O)

  • Dioxane

Procedure:

  • A mixture of 1-Bromo-4-nitrobenzene (0.2 mmol), Ag₂CO₃ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (0.4 mmol) in dioxane (1 mL) and D₂O (2.0 mmol) is prepared.[1]

  • The reaction mixture is stirred at 120 °C for 12 hours.[1]

  • Following the reaction, the product is isolated and analyzed.

  • Deuterium incorporation is determined by ¹H NMR and GC-MS. The results showed 98% deuterium incorporation at the ortho-positions and 96% at the meta-positions.[1]

General Protocol for ¹³C-Labeling of Proteins in E. coli

This protocol outlines the general steps for producing a ¹³C-labeled protein for NMR studies.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene of interest

  • M9 minimal medium components

  • ¹³C-labeled glucose (sole carbon source)

  • ¹⁵NH₄Cl (if ¹⁵N labeling is also desired)

  • IPTG for induction

Procedure:

  • Prepare M9 minimal medium using ¹³C-glucose as the sole carbon source and ¹⁵NH₄Cl as the sole nitrogen source.

  • Inoculate a starter culture of the E. coli expression strain in the labeled M9 medium and grow overnight.

  • Use the starter culture to inoculate a larger volume of the labeled M9 medium and grow at 37 °C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to grow the culture for several hours (typically 4-6 hours) or overnight at a lower temperature (e.g., 18-25 °C) to allow for protein expression.

  • Harvest the cells by centrifugation.

  • Purify the isotopically labeled protein using standard chromatography techniques.

  • Confirm isotopic incorporation and protein integrity using mass spectrometry and NMR.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex experimental processes and biological pathways.

experimental_workflow cluster_synthesis Chemical Synthesis & Labeling cluster_analysis Analysis cluster_application Application Start Start Reactants This compound + D2O, Catalyst Start->Reactants Labeling Silver-Catalyzed H-D Exchange @ 120°C Reactants->Labeling Purification Column Chromatography Labeling->Purification Labeled_Compound Deuterated This compound Purification->Labeled_Compound NMR NMR Spectroscopy (¹H, ²H) Labeled_Compound->NMR MS Mass Spectrometry Labeled_Compound->MS Cell_Culture Cell Culture Incubation Labeled_Compound->Cell_Culture Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS Data_Analysis Metabolic Flux Analysis LC_MS->Data_Analysis

Caption: Proposed workflow for deuterium labeling and analysis of this compound.

shikimate_pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose-4-Phosphate (E4P) (from ¹³C-precursor) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ Shikimate Shikimate DHQ->Shikimate Chorismate Chorismate Shikimate->Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Prephenate Prephenate Chorismate->Prephenate Tryptophan Tryptophan Anthranilate->Tryptophan Phenylalanine Phenylalanine Prephenate->Phenylalanine Tyrosine Tyrosine Prephenate->Tyrosine

Caption: Simplified Shikimate Pathway for aromatic amino acid biosynthesis, a target for ¹³C-labeling studies.

comparison_logic Start Define Research Question (e.g., trace metabolic fate) Choice Select Labeling Strategy Start->Choice Strategy1 Proposed: Deuterium Labeling of this compound Choice->Strategy1 Strategy2 Alternative: Deuterium Labeling of other Nitroaromatics Choice->Strategy2 Strategy3 Alternative: ¹³C-Labeling of Biosynthetic Precursors Choice->Strategy3 Factors Considerations: - Synthetic Feasibility - Label Stability - Cost - Potential Toxicity - Analytical Method Strategy1->Factors Strategy2->Factors Strategy3->Factors Decision Optimal Strategy Factors->Decision

Caption: Logical flow for selecting an appropriate isotopic labeling strategy.

Discussion and Considerations

This compound as a Labeling Agent:

The primary advantage of using a molecule like this compound is the potential to introduce a stable isotope label onto a specific chemical scaffold that can then be used to trace its metabolic fate or as an internal standard.[3][15] The nitroaromatic structure is of interest in toxicology and drug metabolism studies, as these compounds can undergo various biotransformations.[16][17] However, the potential toxicity of nitroaromatic compounds must be carefully considered, especially for in vivo studies.[16][17][18] The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation, which can be an advantage for tracing but also contributes to their recalcitrance and potential for bioaccumulation.[16]

Alternative Strategies:

  • Deuterium Labeling of Other Nitroaromatics: As demonstrated with 1-Bromo-4-nitrobenzene, silver-catalyzed H-D exchange is an effective method for labeling the aromatic ring of nitro-compounds.[1][5][6][10][11] This provides a direct comparison for the proposed labeling of this compound. The choice between different nitroaromatic substrates would depend on the specific research question and the desired physicochemical properties of the labeled molecule.

  • ¹³C-Labeling of Biosynthetic Precursors: This is a powerful and widely used technique for studying metabolic pathways.[7][8][19] By providing cells with a ¹³C-labeled carbon source, such as glucose or a specific precursor like erythrose, researchers can trace the incorporation of ¹³C into a wide range of downstream metabolites. This approach is fundamental to metabolic flux analysis.[2] Unlike the chemical labeling of a single compound, this method provides a global view of metabolic activity.

  • Methyl-Specific Labeling for NMR: For protein NMR studies, especially of large proteins, specific labeling of methyl groups in amino acids like valine, leucine, and isoleucine is a powerful technique.[9][20][21][22] This is achieved by providing specific ¹³C-labeled precursors (e.g., α-ketoisovalerate) in a deuterated medium. This method dramatically improves NMR spectral quality for large biomolecules.

Conclusion

While "this compound" has not been prominently featured in isotopic labeling literature, its structure is amenable to established labeling techniques, particularly silver-catalyzed deuterium exchange. Its utility as a labeled probe would need to be empirically validated, with careful consideration of its metabolic stability and potential toxicity. For broader metabolic pathway analysis or for specific applications like protein NMR, established alternatives such as ¹³C-labeled biosynthetic precursors offer robust and well-documented methodologies. The choice of the most appropriate labeling strategy will ultimately be dictated by the specific goals of the research, whether it is to trace the fate of a specific xenobiotic-like molecule, to quantify metabolic fluxes through a central pathway, or to elucidate the structure and dynamics of a large protein.

References

Comparative Analysis of Regioisomers Formed from Substituted "Methyl 2-(2-nitrophenyl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Characterization of Dinitrophenylacetate Regioisomers

The synthesis and characterization of specifically substituted aromatic compounds are pivotal in the fields of medicinal chemistry and materials science. "Methyl 2-(2-nitrophenyl)acetate" serves as a versatile starting material for the introduction of further functionality onto the phenyl ring. This guide provides a comprehensive comparison of the regioisomers formed upon electrophilic nitration of "this compound," offering detailed experimental protocols, comparative spectroscopic data, and a workflow for their synthesis and characterization.

Introduction to Regioisomer Formation

The introduction of a second nitro group onto the phenyl ring of "this compound" via electrophilic aromatic substitution leads to the formation of several regioisomers. The position of the incoming nitro group is directed by the combined electronic effects of the existing nitro group and the methyl acetate moiety.

The nitro group is a strong deactivating group and a meta-director. The -CH₂COOCH₃ group is also deactivating due to the electron-withdrawing nature of the ester, yet it is considered an ortho, para-director. When both a meta-directing and an ortho, para-directing deactivator are present, the directing influence can be competitive, often resulting in a mixture of products. For "this compound," the primary regioisomers expected from a subsequent nitration are Methyl 2-(2,4-dinitrophenyl)acetate and Methyl 2-(2,6-dinitrophenyl)acetate . The formation of Methyl 2-(2,5-dinitrophenyl)acetate is also possible, though typically in lower yields.

Comparative Spectroscopic Data

The characterization and differentiation of the resulting regioisomers are primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. The substitution pattern on the aromatic ring gives rise to unique chemical shifts and coupling patterns for the aromatic protons.

RegioisomerPredicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
Methyl 2-(2,4-dinitrophenyl)acetate H-3: ~8.8 (d, J ≈ 2.5 Hz)H-5: ~8.5 (dd, J ≈ 8.5, 2.5 Hz)H-6: ~7.8 (d, J ≈ 8.5 Hz)CH₂: ~4.1 (s)OCH₃: ~3.8 (s)C=O: ~168Aromatic C: ~149, 147, 132, 128, 122, 120CH₂: ~38OCH₃: ~53
Methyl 2-(2,6-dinitrophenyl)acetate H-3, H-5: ~8.4 (d, J ≈ 8.0 Hz)H-4: ~7.8 (t, J ≈ 8.0 Hz)CH₂: ~4.3 (s)OCH₃: ~3.8 (s)C=O: ~168Aromatic C: ~150, 131, 129, 127CH₂: ~36OCH₃: ~53
Methyl 2-(2,5-dinitrophenyl)acetate H-3: ~8.7 (d, J ≈ 2.0 Hz)H-4: ~8.0 (dd, J ≈ 8.5, 2.0 Hz)H-6: ~8.3 (d, J ≈ 8.5 Hz)CH₂: ~4.0 (s)OCH₃: ~3.8 (s)C=O: ~168Aromatic C: ~148, 145, 135, 125, 124, 120CH₂: ~39OCH₃: ~53

Note: The predicted chemical shifts are estimations based on data from structurally similar compounds and may vary slightly from experimental values.

Experimental Protocols

I. Synthesis of Dinitrophenylacetate Regioisomers (Electrophilic Nitration)

This protocol is adapted from the well-established nitration of methyl benzoate and is expected to yield a mixture of dinitrophenylacetate regioisomers.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask, cool 5 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 2.0 g of this compound to the cold sulfuric acid with constant stirring. Keep the temperature below 10°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 2.5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of this compound over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.

  • Slowly and carefully pour the reaction mixture over 50 g of crushed ice with stirring.

  • A precipitate of the mixed dinitrophenylacetate isomers will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • The crude product can be purified by recrystallization from methanol.

II. Characterization of Regioisomers

A. Separation by High-Performance Liquid Chromatography (HPLC):

  • Column: A reverse-phase C18 column is suitable for separating the regioisomers.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid) is recommended. A typical gradient could start from 30% acetonitrile and increase to 70% over 20 minutes.

  • Detection: UV detection at 254 nm.

  • The different regioisomers will have distinct retention times, allowing for their separation and collection for further analysis.

B. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR):

    • Dissolve a small sample of each separated regioisomer in deuterated chloroform (CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Analyze the chemical shifts, integration, and coupling patterns of the aromatic protons to definitively identify the substitution pattern of each isomer, as outlined in the comparative data table. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignment.

  • Mass Spectrometry (MS):

    • Analyze each isomer using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The mass spectra for all regioisomers will show the same molecular ion peak corresponding to the molecular weight of methyl dinitrophenylacetate.

    • Analysis of the fragmentation patterns may provide further structural information to differentiate the isomers.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of the dinitrophenylacetate regioisomers.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start This compound reaction Nitration (H₂SO₄, HNO₃, 0-10°C) start->reaction workup Quenching on Ice & Vacuum Filtration reaction->workup crude_product Crude Mixture of Regioisomers workup->crude_product hplc HPLC Separation (C18, ACN/H₂O) crude_product->hplc isomers Isolated Regioisomers (2,4-dinitro, 2,6-dinitro, etc.) hplc->isomers nmr NMR Analysis (¹H, ¹³C, COSY, HSQC) isomers->nmr ms Mass Spectrometry (GC-MS or LC-MS) isomers->ms identification Structural Confirmation nmr->identification ms->identification

Caption: Workflow for the synthesis and characterization of dinitrophenylacetate regioisomers.

Signaling Pathway Analogy: Electrophilic Aromatic Substitution Mechanism

The formation of the different regioisomers can be understood by examining the mechanism of electrophilic aromatic substitution. The following diagram illustrates the key steps leading to the formation of the sigma complex (arenium ion) intermediate.

EAS_Mechanism cluster_electrophile_generation Electrophile Generation cluster_substitution Electrophilic Attack and Resonance HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O starting_material This compound NO2_plus->starting_material sigma_complex Sigma Complex (Arenium Ion Intermediate) starting_material->sigma_complex + NO₂⁺ deprotonation Deprotonation by HSO₄⁻ sigma_complex->deprotonation product Dinitrophenylacetate Regioisomer deprotonation->product

Caption: Mechanism of electrophilic nitration on a substituted phenylacetate.

Navigating Stereoselectivity: A Comparative Guide to Reactions of Methyl 2-(2-nitrophenyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving precise stereochemical control in the synthesis of complex molecules is a paramount objective. Methyl 2-(2-nitrophenyl)acetate and its derivatives are valuable building blocks in medicinal chemistry, and the stereoselective introduction of chiral centers is crucial for modulating their biological activity. This guide provides a comparative assessment of various catalytic systems for the stereoselective transformation of these substrates, supported by experimental data and detailed protocols.

The quest for enantiomerically pure compounds has driven the development of a plethora of stereoselective reactions. In the context of this compound derivatives, two powerful strategies have emerged: asymmetric phase-transfer catalysis (PTC) and organocatalysis. These methods offer distinct advantages and are applicable to a range of transformations, including alkylations and Michael additions.

Performance Comparison of Catalytic Systems

The choice of catalyst and reaction conditions profoundly influences the yield and stereoselectivity of a given transformation. Below is a summary of quantitative data from various studies, highlighting the performance of different catalytic systems in key stereoselective reactions involving nitrophenylacetate derivatives.

Asymmetric Phase-Transfer Catalysis for Alkylation

Asymmetric phase-transfer catalysis is a powerful technique for the enantioselective alkylation of pronucleophiles like this compound. Chiral quaternary ammonium salts, often derived from Cinchona alkaloids, are commonly employed to control the stereochemical outcome.

SubstrateElectrophileCatalyst (mol%)BaseSolventTime (h)Yield (%)ee (%)Reference
Diphenylthis compoundBenzyl bromide(S)-N-(4-(Trifluoromethyl)benzyl)cinchoninium bromide (10)50% aq. KOHToluene89594 (R)[1]
Diphenylthis compoundEthyl bromide(S)-N-(4-(Trifluoromethyl)benzyl)cinchoninium bromide (10)50% aq. KOHToluene128892 (R)[1]
tert-Butyl 2-phenylacetateBenzyl bromide(R)-N-Benzylcinchonidinium chloride (10)CsOH·H₂OCH₂Cl₂/H₂O69896 (S)[2]
Indenone Schiff base of glycineBenzyl bromideO-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10)K₂CO₃CH₂Cl₂49199 (R)[3]
Organocatalyzed Asymmetric Michael Addition

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for a wide range of transformations. For the Michael addition of this compound derivatives to α,β-unsaturated compounds, chiral primary and secondary amines, as well as thioureas, have proven to be effective catalysts.

NucleophileElectrophileCatalyst (mol%)AdditiveSolventTime (h)Yield (%)dree (%)Reference
Methyl 2-nitroacetateChalcone(S)-Diphenylprolinol silyl ether (20)-Toluene7285-90[4]
Nitromethanetrans-β-Nitrostyrene(R,R)-1,2-Diphenylethylenediamine-thiourea (10)-Toluene489595:5 (syn/anti)97 (syn)[5]
AldehydeNitroethylene(S)-Diphenylprolinol silyl ether (20)3-Nitrobenzoic acidCH₂Cl₂2494->95[4]
Cyclohexanonetrans-β-Nitrostyrene(R,R)-1,2-Diphenylethylenediamine-thiourea (10)4-NitrophenolH₂O36989:1 (syn/anti)99 (syn)[6]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments cited in the comparison tables.

General Procedure for Asymmetric Phase-Transfer Catalytic Alkylation

To a stirred solution of the nitrophenylacetate substrate (1.0 equiv) and the chiral phase-transfer catalyst (0.1 equiv) in toluene (5 mL/mmol of substrate) is added the alkylating agent (1.2 equiv). The mixture is cooled to 0 °C, and a 50% aqueous solution of potassium hydroxide (5.0 equiv) is added dropwise. The reaction mixture is stirred vigorously at the specified temperature for the indicated time. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product. Enantiomeric excess is determined by chiral HPLC analysis.[1]

General Procedure for Organocatalyzed Asymmetric Michael Addition

To a solution of the α,β-unsaturated compound (1.0 equiv) and the chiral organocatalyst (0.1-0.2 equiv) in the specified solvent (2 mL/mmol of substrate) is added the nitroalkane nucleophile (1.5 equiv). If an additive is required, it is added at this stage. The reaction mixture is stirred at the indicated temperature for the specified duration. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the Michael adduct. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.[4][5][6]

Mechanistic Insights and Visualization

Understanding the underlying reaction mechanisms is crucial for rational catalyst design and optimization. The stereochemical outcome of these reactions is dictated by the formation of a chiral complex between the catalyst and the substrate, which directs the approach of the electrophile or nucleophile.

Asymmetric Phase-Transfer Catalysis Workflow

G Workflow for Asymmetric Phase-Transfer Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase K_aq K⁺(aq) OH_aq OH⁻(aq) Substrate R¹-CH₂-NO₂ (this compound derivative) OH_aq->Substrate Deprotonation IonPair [Q⁺ ⁻CH(R¹)NO₂] (Chiral Ion Pair) Substrate->IonPair Ion Pair Formation Catalyst Q⁺X⁻ (Chiral PTC) Catalyst->IonPair Product R¹-CHR²-NO₂ (Alkylated Product) Product->Catalyst Catalyst Regeneration Electrophile R²-X (Electrophile) Electrophile->IonPair IonPair->Product Alkylation

Caption: Workflow of asymmetric phase-transfer catalysis.

Organocatalyzed Michael Addition via Enamine Activation

G Catalytic Cycle for Enamine-Mediated Michael Addition Catalyst Chiral Amine Catalyst Enamine Chiral Enamine Catalyst->Enamine Aldehyde Aldehyde Aldehyde->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium Michael Addition Nitroalkene Nitroalkene Nitroalkene->Enamine Product Michael Adduct Iminium->Product Hydrolysis Product->Catalyst Catalyst Regeneration Water H₂O Water->Iminium

Caption: Catalytic cycle for an enamine-mediated Michael addition.

Conclusion

The stereoselective functionalization of this compound derivatives can be effectively achieved through both asymmetric phase-transfer catalysis and organocatalysis. The choice of the optimal method depends on the specific transformation and the desired stereochemical outcome. Phase-transfer catalysis, particularly with Cinchona alkaloid-derived catalysts, has demonstrated high enantioselectivities in alkylation reactions. Organocatalysis, employing chiral amines or thioureas, offers a versatile and metal-free approach for Michael additions, often with excellent diastereo- and enantiocontrol. The provided data and protocols serve as a valuable resource for researchers in the field to select and implement the most suitable strategy for their synthetic targets. Further exploration and development of novel catalytic systems will undoubtedly continue to refine and expand the toolbox for the asymmetric synthesis of these important pharmaceutical building blocks.

References

Safety Operating Guide

Proper Disposal of Methyl 2-(2-nitrophenyl)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Methyl 2-(2-nitrophenyl)acetate, tailored for researchers, scientists, and drug development professionals.

This compound is classified as a substance that is harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and eye irritation.[1] Therefore, it must be handled and disposed of as hazardous waste in accordance with all applicable local, regional, and national regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Clearly label a dedicated, sealable, and chemically compatible waste container for "this compound waste."

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.

  • Containerization of Waste:

    • For unused or surplus this compound, transfer the chemical directly into the designated hazardous waste container.

    • For contaminated materials (e.g., paper towels, gloves, pipette tips), place them in a sealed bag within the primary hazardous waste container to prevent the spread of contamination.

    • For solutions containing this compound, pour the waste into a designated liquid hazardous waste container. Ensure the container is properly vented if there is a risk of gas evolution.

  • Storage of Hazardous Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from heat sources and incompatible materials.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the EHS department or contractor with a completed hazardous waste manifest, accurately identifying the contents of the container.

  • Decontamination:

    • Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol or acetone, followed by soap and water), ensuring the cleaning materials are also disposed of as hazardous waste.

Quantitative Hazard Data

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Acute Toxicity, DermalH312Harmful in contact with skin[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Acute Toxicity, InhalationH332Harmful if inhaled[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Identify Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate containerize Containerize Waste in Labeled Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs decontaminate Decontaminate Work Area contact_ehs->decontaminate end End decontaminate->end

References

Personal protective equipment for handling Methyl 2-(2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Methyl 2-(2-nitrophenyl)acetate (CAS No: 30095-98-8). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1] The following personal protective equipment is mandatory when handling this chemical.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z.87.1 standard.[2] A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[2]To prevent eye irritation or serious eye damage from splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves) inspected before each use.[2][3] Consult the glove manufacturer's chemical resistance guide for specific breakthrough times.To prevent skin irritation and absorption. The substance is harmful in contact with skin.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[4][5] If ventilation is inadequate and exposure limits may be exceeded, a NIOSH/MSHA approved respirator is required.[4]To prevent respiratory tract irritation as the substance is harmful if inhaled.[1]
Body Protection A laboratory coat must be worn and buttoned to cover as much skin as possible.[2] Wear long pants and closed-toe, closed-heel shoes.[2]To protect the skin from accidental contact and contamination.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[4]

  • Prepare all necessary equipment and reagents before handling the chemical.

  • Ensure proper labeling of all containers.

2. Handling the Chemical:

  • Don all required PPE as specified in Table 1.

  • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[4]

  • Avoid breathing dust, vapor, mist, or gas.[4]

  • Avoid contact with skin and eyes.[4]

  • Use spark-proof tools and avoid sources of ignition if the substance is handled in a flammable solvent.[6]

  • After handling, wash hands thoroughly with soap and water.[3]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[4][7]

  • Keep the container tightly closed to prevent contamination and reaction with moisture.[4]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

Emergency Procedures

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]
Ingestion Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9]

In Case of a Spill:

  • Evacuate the area and eliminate all ignition sources.[6]

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[4]

  • Collect the absorbed material into a suitable, labeled container for disposal.[4]

  • Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all waste, including contaminated PPE and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

  • Do not mix with other incompatible waste streams.

2. Disposal Procedure:

  • Dispose of the hazardous waste through a licensed disposal company.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Decontaminate or dispose of empty containers as hazardous waste.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency A Verify Fume Hood, Eyewash, and Safety Shower Functionality B Don Required PPE: Goggles, Gloves, Lab Coat A->B C Conduct all work within a Chemical Fume Hood B->C D Avoid Inhalation, Skin, and Eye Contact C->D G Spill or Exposure Occurs C->G Potential Hazard E Store in a Cool, Dry, Well-Ventilated Area D->E F Dispose of Waste in Labeled Hazardous Waste Container E->F H Follow First-Aid and Spill Cleanup Procedures G->H

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.